molecular formula C11H18N2O4S3 B056978 Sezolamide CAS No. 123308-22-5

Sezolamide

货号: B056978
CAS 编号: 123308-22-5
分子量: 338.5 g/mol
InChI 键: JFLUCCKXAYBETQ-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sezolamide is a high-affinity, sulfonamide-based inhibitor selectively targeting carbonic anhydrase IX (CA IX), a transmembrane enzyme significantly overexpressed in hypoxic solid tumors. Its primary research value lies in investigating tumor acid-base homeostasis, as CA IX plays a critical role in catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby acidifying the extracellular tumor microenvironment. This acidification promotes tumor cell invasion, metastasis, and confers resistance to conventional chemotherapy. By potently and selectively inhibiting CA IX, this compound allows researchers to disrupt this process, leading to the intracellular acidification of tumor cells and the reversal of the acidic extracellular pH. It is an essential tool compound for studying cancer metabolism, tumor hypoxia adaptation, and for validating CA IX as a therapeutic target in various oncology models, including colorectal, breast, and renal carcinomas. Furthermore, its selectivity profile over other CA isoforms (such as CA II) makes it invaluable for mechanistic studies with reduced off-target effects. Researchers utilize this compound in vitro and in vivo to explore novel combination therapies and to develop diagnostic strategies for hypoxic tumors. The compound is supplied with comprehensive analytical data (HPLC, MS) to ensure purity and batch-to-batch consistency for reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

123308-22-5

分子式

C11H18N2O4S3

分子量

338.5 g/mol

IUPAC 名称

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1

InChI 键

JFLUCCKXAYBETQ-VIFPVBQESA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

手性 SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

规范 SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

同义词

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

产品来源

United States

Foundational & Exploratory

Unveiling the Molecular Chessboard: A Technical Guide to Carbonic Anhydrase Inhibitors in the Ciliary Body

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Molecular Target: Carbonic Anhydrase Isozymes

The principal molecular targets of Sezolamide and other carbonic anhydrase inhibitors in the ciliary body are the various isoforms of the zinc-containing enzyme, carbonic anhydrase.[1] This enzyme plays a crucial role in the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and a proton.[1] In the ciliary epithelium, this process is fundamental to the secretion of aqueous humor. By inhibiting carbonic anhydrase, these drugs reduce the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure.[1][2]

The human eye expresses several CA isoforms, with carbonic anhydrase II (CA-II) being a predominant and highly active cytosolic form in the ciliary processes.[3] Other isoforms, including CA-IV (a membrane-bound form) and CA-XII, are also present and contribute to aqueous humor secretion.[3] The efficacy of a topical CAI is therefore dependent on its ability to penetrate the cornea and reach the ciliary body in sufficient concentrations to inhibit these key isoforms.[1]

Quantitative Analysis of CAI Affinity for Carbonic Anhydrase Isoforms

The inhibitory potency of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher affinity and greater potency of the inhibitor for the enzyme. The following table summarizes the available inhibition data for Acetazolamide, Dorzolamide, and Brinzolamide against key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA XII (Ki, nM)CA-II (IC50, nM)
Acetazolamide 25012745.730[4]
Dorzolamide 6000[5]1.9[5][6]31[5][6]--
Brinzolamide -14--3.19[6]

Experimental Protocols for Determining Molecular Interactions

The quantitative data presented above are determined through precise biochemical assays. Understanding these methodologies is critical for the interpretation of inhibition data and for the design of new drug discovery campaigns.

Stopped-Flow CO2 Hydration Assay

This is a widely used method to determine the kinetic parameters of carbonic anhydrase inhibition.[7] It measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of carbon dioxide.[7]

Principle: The assay is conducted in a stopped-flow spectrophotometer that rapidly mixes a solution containing the carbonic anhydrase enzyme and the inhibitor with a CO2-saturated solution.[7] The subsequent hydration of CO2 leads to the formation of carbonic acid and a rapid drop in pH, which is monitored in real-time using a pH indicator dye.[5][8] The rate of this pH change is proportional to the enzyme's activity. By measuring the initial rates of reaction at different inhibitor concentrations, the inhibition constant (Ki) can be determined.

Detailed Methodology:

  • Reagent Preparation:

    • Buffer: A suitable buffer with a pH indicator (e.g., phenol (B47542) red) is prepared. The pH is adjusted to be in the sensitive range of the indicator.

    • Enzyme Solution: A stock solution of purified human carbonic anhydrase (e.g., hCA-II) is prepared in the assay buffer.

    • Inhibitor Solutions: Serial dilutions of the test compound (e.g., this compound) are prepared in the assay buffer.

    • CO2 Solution: A CO2-saturated solution is prepared by bubbling CO2 gas through chilled, deionized water.[5]

  • Stopped-Flow Measurement:

    • One syringe of the stopped-flow instrument is loaded with the enzyme/inhibitor solution, and the other syringe is loaded with the CO2-saturated solution.[7]

    • The solutions are rapidly mixed in the observation cell of the spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at its maximum absorbance wavelength.[7]

  • Data Analysis:

    • The initial velocity (rate of absorbance change) of the reaction is calculated for each inhibitor concentration.

    • The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Buffer Buffer with pH Indicator Mixer Rapid Mixing Buffer->Mixer Enzyme Carbonic Anhydrase Solution Enzyme->Mixer Inhibitor Inhibitor (e.g., this compound) Inhibitor->Mixer CO2 CO2-Saturated Water CO2->Mixer Spectro Spectrophotometer (Monitor Absorbance Change) Mixer->Spectro Reaction starts Calc Calculate Initial Reaction Velocity Spectro->Calc Absorbance data Plot Plot % Inhibition vs. [Inhibitor] Calc->Plot Fit Determine IC50 (Sigmoidal Fit) Plot->Fit Ki Calculate Ki (Cheng-Prusoff) Fit->Ki

Stopped-Flow CO2 Hydration Assay Workflow

Signaling Pathways Modulated by Carbonic Anhydrase Inhibitors

Primary Signaling Pathway: Inhibition of Aqueous Humor Formation

The established mechanism of action for carbonic anhydrase inhibitors in the ciliary body is the direct inhibition of carbonic anhydrase, which disrupts the formation of aqueous humor.

G CO2_H2O CO2 + H2O CA Carbonic Anhydrase (e.g., CA-II, CA-IV) CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 Catalyzes HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociates Secretion Aqueous Humor Secretion HCO3_H->Secretion Drives IOP Intraocular Pressure Secretion->IOP Increases This compound This compound (CAI) This compound->CA Inhibits

Primary Mechanism of CAIs in the Ciliary Body

This pathway illustrates that by blocking carbonic anhydrase, this compound and other CAIs reduce the availability of bicarbonate ions necessary for solute and fluid transport into the posterior chamber, thereby lowering intraocular pressure.

Potential Secondary Signaling Pathway: Involvement of Soluble Adenylyl Cyclase (sAC)

Recent research on Acetazolamide suggests a potential secondary mechanism involving the activation of soluble adenylyl cyclase (sAC), an enzyme that produces the second messenger cyclic AMP (cAMP).[9] sAC is expressed in the non-pigmented ciliary epithelium and is sensitive to bicarbonate concentrations.

The proposed mechanism suggests that the inhibition of carbonic anhydrase leads to an intracellular accumulation of bicarbonate, which in turn activates sAC. The resulting increase in cAMP may then influence ion transport processes in the ciliary epithelium, although the precise downstream effects on aqueous humor dynamics are still under investigation.

G This compound This compound (CAI) CA Carbonic Anhydrase This compound->CA Inhibits HCO3_intra Intracellular [HCO3-] CA->HCO3_intra Leads to accumulation sAC Soluble Adenylyl Cyclase (sAC) HCO3_intra->sAC Activates cAMP cAMP sAC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transport Modulation of Ion Transporters PKA->Ion_Transport Phosphorylates & Modulates

Potential sAC-Mediated Signaling Pathway

Conclusion

While specific quantitative binding and inhibition data for this compound are not yet widely published, its primary molecular targets within the ciliary body are unequivocally the carbonic anhydrase isozymes, particularly CA-II. By inhibiting these enzymes, this compound effectively reduces the rate of aqueous humor formation, a cornerstone in the management of glaucoma. The well-established data for analogous compounds like Dorzolamide and Brinzolamide provide a strong foundation for understanding its mechanism of action. Furthermore, emerging research into secondary signaling pathways, such as the potential involvement of soluble adenylyl cyclase, highlights the ongoing exploration into the multifaceted effects of carbonic anhydrase inhibitors in ocular physiology. Continued research and the public dissemination of quantitative data for newer agents like this compound are crucial for advancing our understanding and optimizing the therapeutic use of this important class of drugs.

References

Sezolamide and its Interaction with Ocular Carbonic Anhydrase Isozymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sezolamide (formerly known as MK-417) is a potent, topically active carbonic anhydrase inhibitor (CAI) developed for the management of elevated intraocular pressure (IOP) in glaucoma.[1][2] Its therapeutic effect is derived from the targeted inhibition of specific carbonic anhydrase (CA) isozymes within the ciliary body of the eye, leading to a reduction in aqueous humor secretion. This guide provides an in-depth technical overview of this compound's mechanism of action, its inhibitory effects on key ocular CA isozymes, and the experimental protocols used to characterize these interactions.

Introduction: Carbonic Anhydrase in Ocular Physiology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] In the eye, CAs are crucial for the secretion of aqueous humor, the clear fluid that fills the anterior and posterior chambers. This process is primarily driven by the active transport of ions across the ciliary epithelium, which creates an osmotic gradient that draws water into the posterior chamber.[5]

Several CA isozymes are present in the human eye, with the most functionally significant for aqueous humor production being:

  • CA-II: A highly active and abundant cytosolic isozyme found in the non-pigmented ciliary epithelium.[4]

  • CA-IV: A membrane-bound isozyme located on the apical and basolateral membranes of the ciliary epithelium.

  • CA-XII: Another transmembrane isozyme also implicated in ion transport.[4]

  • CA-I: A cytosolic isozyme, though less catalytically active than CA-II.[6]

By inhibiting these enzymes, particularly CA-II and CA-IV, CAIs like this compound reduce the rate of bicarbonate formation. This, in turn, diminishes the secretion of ions and the subsequent flow of water, leading to a decrease in aqueous humor production and a reduction in IOP.[5]

Quantitative Analysis of Carbonic Anhydrase Inhibition

The potency of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency.

Table 1: Comparative Inhibition Constants (Kᵢ) of Sulfonamide Inhibitors Against Key Human Carbonic Anhydrase Isozymes

Inhibitor hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IV (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide 250 12 74 25 5.7
Dorzolamide (B1670892) 3000 3.5 53 2.4 4.6

| Brinzolamide | 3900 | 3.1 | 42 | 3.2 | 5.2 |

Note: Data compiled from multiple sources for comparative purposes. Actual values may vary slightly between studies depending on assay conditions.[7][8][9]

Mechanism of Action and Signaling Pathway

This compound, as a sulfonamide-based inhibitor, exerts its function through a direct interaction with the carbonic anhydrase active site. The primary mechanism involves the coordination of the deprotonated sulfonamide group (R-SO₂-NH⁻) to the Zn²⁺ ion that is essential for the enzyme's catalytic activity. This binding event displaces the zinc-bound water molecule (or hydroxide (B78521) ion) that is the key nucleophile in the CO₂ hydration reaction, thereby rendering the enzyme inactive.

The physiological consequence of this inhibition in the ciliary body is a disruption of the ion transport system responsible for aqueous humor secretion. The reduction in bicarbonate production limits the availability of this ion for the Cl⁻/HCO₃⁻ exchange mechanism and alters the electrochemical gradients that drive Na⁺ and water movement into the posterior chamber.

G cluster_ciliary_cell Non-Pigmented Ciliary Epithelial Cell cluster_aqueous Posterior Chamber CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by CA-II HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Ion_Transport Ion Transport (Na⁺, Cl⁻, HCO₃⁻) HCO3_H->Ion_Transport CA_II Carbonic Anhydrase II (CA-II) This compound This compound This compound->CA_II Inhibits Aqueous_Humor Aqueous Humor Formation This compound->Aqueous_Humor Reduces Water_Movement Osmotic Water Flow Ion_Transport->Water_Movement Water_Movement->Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Contributes to

Figure 1. Signaling pathway of this compound in reducing intraocular pressure.

Experimental Protocols

The characterization of this compound's effects involves both in vitro enzymatic assays and in vivo measurements of ocular physiology.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the gold-standard method for determining the kinetic parameters of CA inhibition.[10] It measures the enzyme's ability to catalyze the hydration of CO₂ by monitoring the associated pH change.

Objective: To determine the inhibition constant (Kᵢ) of this compound for specific CA isozymes.

Materials:

  • Purified recombinant human CA isozyme (e.g., hCA-I, hCA-II, hCA-IV).

  • This compound stock solution of known concentration.

  • CO₂-saturated water (substrate).

  • Buffer solution (e.g., Tris or HEPES) containing a pH indicator (e.g., phenol (B47542) red).

  • Stopped-flow spectrophotometer.

Methodology:

  • Reagent Preparation: All solutions are pre-incubated at a controlled temperature (e.g., 25°C). The buffer is prepared to a specific pH (e.g., 7.5).

  • Enzyme-Inhibitor Incubation: The purified CA isozyme is incubated with various concentrations of this compound for a set period to allow for binding equilibrium to be reached. A control with no inhibitor is also prepared.

  • Reaction Initiation: The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution (from one syringe) with the CO₂-saturated water (from another syringe).

  • Data Acquisition: The hydration of CO₂ produces protons, causing a drop in pH. This change is monitored spectrophotometrically by the change in absorbance of the pH indicator over a very short time frame (milliseconds). The initial rate of the reaction is calculated from the slope of the absorbance change.

  • Data Analysis: Reaction rates are measured for each inhibitor concentration. The data are then plotted (e.g., using a Dixon or Lineweaver-Burk plot) to calculate the Kᵢ value.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis P1 Prepare purified CA isozyme and this compound solutions R1 Incubate CA isozyme with varying this compound concentrations P1->R1 P2 Prepare CO₂-saturated water (Substrate) R2 Rapidly mix enzyme-inhibitor solution with CO₂ substrate in stopped-flow apparatus P2->R2 P3 Prepare buffer with pH indicator P3->R2 R1->R2 R3 Monitor absorbance change of pH indicator over time (ms) R2->R3 A1 Calculate initial reaction rates for each concentration R3->A1 A2 Plot rates vs. inhibitor concentration A1->A2 A3 Determine Inhibition Constant (Ki) A2->A3

Figure 2. Experimental workflow for a stopped-flow CA inhibition assay.

In Vivo Aqueous Humor Flow Measurement (Fluorophotometry)

This protocol assesses the physiological effect of topically administered this compound on aqueous humor dynamics in an animal model (e.g., rabbits).

Objective: To measure the reduction in aqueous humor flow rate following topical this compound administration.

Materials:

  • This compound ophthalmic solution (e.g., 1.8%).[1]

  • Topical fluorescein (B123965) dye solution.

  • Scanning ocular fluorophotometer.

  • Pneumatonometer (for IOP measurement).

  • Animal model (e.g., New Zealand white rabbits).

Methodology:

  • Baseline Measurement: Baseline IOP is measured. A topical fluorescent dye (fluorescein) is administered to the eyes several hours prior to the experiment to allow it to distribute within the anterior chamber.

  • Fluorophotometry Scan: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber. Scans are taken periodically (e.g., every hour) to establish the baseline rate of dye disappearance, which is proportional to the aqueous humor flow rate.

  • Drug Administration: A single drop of this compound solution is administered to one eye (the contralateral eye may receive a placebo vehicle).

  • Post-Dose Measurement: IOP and fluorescein concentration are measured at set time points following drug administration.

  • Flow Rate Calculation: The rate of aqueous humor flow (F) is calculated from the rate of decrease in the mass of fluorescein in the anterior chamber over time, using the formula F = (dM/dt) / C, where dM/dt is the rate of change of fluorescein mass and C is the concentration of fluorescein in the anterior chamber. The percentage reduction in flow compared to baseline or the placebo-treated eye is then determined.

Isozyme Targeting and Therapeutic Rationale

The efficacy of a topical CAI like this compound depends on its ability to potently inhibit the key isozymes (CA-II, CA-IV) involved in aqueous secretion while minimizing inhibition of other isozymes throughout the body to reduce side effects. The ideal inhibitor would have high affinity for the target ocular isozymes and sufficient physicochemical properties to penetrate the cornea and reach the ciliary body in therapeutic concentrations.

G cluster_ocular Ocular Carbonic Anhydrases cluster_therapeutic Therapeutic Targeting CAII CA-II (Cytosolic) High Activity CAIV CA-IV (Membrane-Bound) CAXII CA-XII (Membrane-Bound) CAI CA-I (Cytosolic) Low Activity Target Primary Therapeutic Targets for IOP Reduction Target->CAII Target->CAIV Target->CAXII This compound This compound This compound->Target Inhibits

Figure 3. Logical relationship of key ocular CA isozymes as therapeutic targets.

Conclusion

This compound is a potent inhibitor of carbonic anhydrase that effectively lowers intraocular pressure by reducing the rate of aqueous humor formation. Its mechanism is rooted in the specific inhibition of CA isozymes, primarily CA-II and CA-IV, within the ciliary epithelium. The characterization of its inhibitory profile and physiological effects relies on precise experimental protocols, including stopped-flow enzyme kinetics and in vivo fluorophotometry. A thorough understanding of these principles is essential for the continued development and optimization of targeted therapies for glaucoma.

References

In-Vitro Characterization of Sezolamide's Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide is a sulfonamide derivative expected to act as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways.[1] Inhibition of specific CA isozymes is a clinically validated strategy for treating a range of conditions such as glaucoma, epilepsy, and altitude sickness.[2][3]

This technical guide outlines the essential in-vitro assays and methodologies required to comprehensively characterize the inhibitory activity of this compound. It covers the determination of key inhibitory parameters (IC50 and Ki), outlines detailed experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity. This inhibition disrupts the pH balance and ion transport in tissues where CAs are active.[4]

dot

Caption: Inhibition of cytosolic (CA II) and membrane-bound (CA IV) carbonic anhydrases by this compound.

Quantitative Data Presentation

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the inhibitory activities of several well-characterized sulfonamides against key human (h) carbonic anhydrase isozymes. These values serve as a benchmark for the expected potency and selectivity profile of this compound.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (CA II vs CA I)
Acetazolamide 2501274255.70.048
Methazolamide 5014-284.50.28
Dorzolamide 30003.5-2.54.20.001
Brinzolamide 31003.1-3.25.10.001
SLC-0111 -960-454.5-

Data compiled from multiple sources.[5][6][7] Note that values may vary slightly depending on the assay conditions.

Experimental Protocols

Accurate determination of inhibitory activity requires robust and well-validated experimental protocols. The two most common methods for characterizing carbonic anhydrase inhibitors are the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs by monitoring the rapid pH change during CO₂ hydration.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye (e.g., Phenol Red). The rate of color change is proportional to the enzyme's activity.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isozyme

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH Indicator (e.g., Phenol Red)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through chilled buffer for at least 30 minutes)

  • This compound stock solution (in DMSO or other suitable solvent)

Protocol:

  • Reagent Preparation:

    • Syringe 1 (Enzyme/Inhibitor): Prepare a solution containing assay buffer, pH indicator, and the desired final concentration of the CA enzyme. For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.

    • Syringe 2 (Substrate): Load with the CO₂-saturated buffer.

  • Instrument Setup:

    • Equilibrate the stopped-flow system to 25°C.

    • Set the observation wavelength to 557 nm for Phenol Red.

  • Measurement:

    • Uncatalyzed Rate: Perform a control run by mixing the CO₂ buffer with an enzyme-free indicator solution to measure the non-enzymatic hydration rate.

    • Catalyzed Rate: Mix the enzyme solution (with or without inhibitor) with the CO₂ buffer and record the change in absorbance over time (typically for 10-20 seconds).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the slope of the linear phase of the absorbance vs. time curve.

    • Subtract the uncatalyzed rate from the catalyzed rates.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using the Cheng-Prusoff equation or by fitting to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

dot

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis S1 Syringe 1: Enzyme + Indicator + Inhibitor (this compound) Mix Rapid Mixing S1->Mix S2 Syringe 2: CO₂-Saturated Buffer S2->Mix Spectro Stopped-Flow Spectrophotometer (λ = 557 nm) Mix->Spectro Abs_Time Record Absorbance vs. Time Spectro->Abs_Time V0 Calculate Initial Velocity (V₀) Abs_Time->V0 Inhibition Calculate % Inhibition V0->Inhibition Plot Plot % Inhibition vs. [this compound] Inhibition->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Determine Kᵢ (Cheng-Prusoff) Plot->Ki

Caption: Workflow for the stopped-flow CO₂ hydration assay to determine IC50 and Ki values.

Esterase Activity Assay

This is a simpler, more accessible spectrophotometric method that relies on the esterase activity of carbonic anhydrases.

Principle: CAs can catalyze the hydrolysis of certain esters, such as 4-nitrophenyl acetate (B1210297) (p-NPA). The hydrolysis of p-NPA releases the chromophore 4-nitrophenolate, which can be monitored by measuring the increase in absorbance at 400 nm.

Materials:

  • Standard spectrophotometer with cuvette holder

  • Purified carbonic anhydrase isozyme

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • Substrate: 4-nitrophenyl acetate (p-NPA) stock solution (in acetonitrile)

  • This compound stock solution (in DMSO or other suitable solvent)

Protocol:

  • Reaction Setup:

    • In a cuvette, add the assay buffer, the CA enzyme solution, and the this compound solution (or buffer for the uninhibited control).

    • Mix and allow the solution to pre-incubate for 5-10 minutes at 25°C.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the p-NPA substrate stock solution to achieve a final concentration of ~3 mM.

    • Immediately start monitoring the increase in absorbance at 400 nm for 3-5 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the slope of the linear phase of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine Ki, repeat the experiment with varying concentrations of both the substrate (p-NPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots.

dot

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Cuvette In Cuvette: Buffer + Enzyme + Inhibitor (this compound) Preinc Pre-incubate (5-10 min) Cuvette->Preinc Add_Sub Add p-NPA Substrate Preinc->Add_Sub Spectro Spectrophotometer (λ = 400 nm) Add_Sub->Spectro Abs_Time Record Absorbance vs. Time (3-5 min) Spectro->Abs_Time V0 Calculate Initial Velocity (V₀) Abs_Time->V0 Inhibition Calculate % Inhibition V0->Inhibition LB_Plot Lineweaver-Burk Plot (Varying [S] and [I]) V0->LB_Plot Plot Plot % Inhibition vs. [this compound] Inhibition->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Determine Kᵢ LB_Plot->Ki

Caption: Workflow for the p-NPA esterase activity assay to determine IC50 and Ki values.

Conclusion

The comprehensive in-vitro characterization of this compound's inhibitory activity against a panel of physiologically relevant carbonic anhydrase isozymes is a critical step in its development. By employing the detailed protocols for stopped-flow CO₂ hydration and esterase activity assays outlined in this guide, researchers can accurately determine the potency (IC50) and binding affinity (Ki) of this compound. This data, when compared against benchmarks from established inhibitors, will elucidate the compound's selectivity profile and provide invaluable insights for its progression as a potential therapeutic agent.

References

The Structure-Activity Relationship of Sezolamide and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide and its analogues represent a significant class of compounds in the field of medicinal chemistry, primarily recognized for their role as carbonic anhydrase inhibitors. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental biological process is integral to various physiological functions, including pH homeostasis, respiration, and electrolyte secretion.[1] The inhibition of these enzymes, therefore, offers a therapeutic avenue for a range of conditions, most notably glaucoma, where the reduction of aqueous humor production leads to a decrease in intraocular pressure.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogues, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in further research and drug development.

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic efficacy and selectivity of this compound analogues are intrinsically linked to their chemical structures. Modifications to the core scaffold can significantly impact their inhibitory potency against different carbonic anhydrase isoforms. The following tables summarize key quantitative data, primarily inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), for a series of this compound analogues and related sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity (Kᵢ in nM) of Sulfonyl Semicarbazide Analogues against hCA Isoforms [4]

CompoundR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
5 H98.314.473.90.79
6 4-F105.210.138.70.82
7 4-Cl112.88.528.40.65
8 4-Br118.47.225.10.59
9 4-I125.16.822.80.61
10 4-NO₂130.53.520.50.68
11 4-Cl, 3-NO₂865.771.835.60.75
12 4-CH₃95.612.881.30.71
13 4-NHCOCH₃101.911.578.20.77
Acetazolamide (B1664987) (1) -25012255.7

Table 2: Inhibitory Activity (IC₅₀ in µM) of Novel Acetazolamide Analogues against Carbonic Anhydrase [5]

CompoundIC₅₀ (µM)
4c 0.238 ± 0.010
4d 0.161 ± 0.007
4e 0.067 ± 0.002
4g 0.084 ± 0.003
4h 0.033 ± 0.001
4i 0.049 ± 0.002
4j 0.187 ± 0.008

Table 3: Minimum Inhibitory Concentrations (MICs) of Acetazolamide Analogues against N. gonorrhoeae [6]

CompoundMIC (µg/mL)
Acetazolamide 4
17 (cyclopropyl) 0.5
20 (cyclohexyl) 0.5
23 (phenyl) 0.25

Experimental Protocols

The evaluation of carbonic anhydrase inhibitors relies on robust and reproducible experimental protocols. The following are detailed methodologies for key assays cited in the study of this compound and its analogues.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change associated with CO₂ hydration.

Materials:

  • Purified carbonic anhydrase enzyme

  • Test inhibitors (e.g., this compound analogues)

  • CO₂-saturated water (substrate): Bubble CO₂ gas through deionized water for 30 minutes at 20°C.[1]

  • Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaBF₄ for constant ionic strength.[4]

  • pH indicator: Phenol Red (0.2 mM).[4]

  • Stopped-flow spectrophotometer.

Procedure:

  • Dilute the purified CA enzyme in the assay buffer. Keep all reagents and the stopped-flow apparatus on ice or at 1°C.[1]

  • For inhibitor assays, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time.[1]

  • Rapidly mix the enzyme (or enzyme-inhibitor mixture) solution with the CO₂-saturated water in the stopped-flow device.[1]

  • Monitor the change in absorbance of the pH indicator (Phenol Red) at 557 nm for a period of 10–100 seconds.[4]

  • As a control, perform the reaction without the enzyme to measure the uncatalyzed rate.[1]

  • Calculate the initial reaction rates from the linear portion of the absorbance change over time.[1]

  • Determine the percent inhibition by comparing the rates in the presence and absence of the inhibitor.

  • Calculate IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations. For the determination of kinetic parameters and inhibition constants (Kᵢ), CO₂ concentrations can be varied from 1.7 to 17 mM.[4]

Colorimetric p-Nitrophenylacetate (pNPA) Esterase Assay

This assay provides a high-throughput method for screening carbonic anhydrase inhibitors by measuring the esterase activity of the enzyme.

Materials:

  • Purified carbonic anhydrase enzyme

  • Test inhibitors

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • p-Nitrophenylacetate (pNPA) substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add assay buffer to each well of a 96-well plate.

  • Add varying concentrations of the test inhibitor (or DMSO for control) to the wells.

  • Add the CA enzyme solution to all wells except the background control wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the reaction by adding the pNPA substrate to all wells.[1]

  • Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.[1]

  • Calculate the rate of reaction (change in absorbance per minute) for each well.[1]

  • Determine the percent inhibition and subsequently the IC₅₀ values as described in the stopped-flow assay.[1]

Signaling Pathways and Mechanisms of Action

The primary therapeutic effect of this compound and its analogues in glaucoma is the reduction of intraocular pressure (IOP). This is achieved through the inhibition of carbonic anhydrase in the ciliary body of the eye, which in turn reduces the secretion of aqueous humor.

G cluster_ciliary Ciliary Epithelium cluster_humor Aqueous Humor cluster_inhibition CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H AqueousHumor Aqueous Humor Formation HCO3_H->AqueousHumor Secretion IOP Intraocular Pressure (IOP) AqueousHumor->IOP Increases This compound This compound Inhibition Inhibition Inhibition->H2CO3

Caption: Mechanism of Action of this compound in Reducing Intraocular Pressure.

The diagram above illustrates the catalytic role of carbonic anhydrase in the ciliary epithelium, leading to the formation of bicarbonate and protons, which are then secreted to form aqueous humor.[7] this compound inhibits carbonic anhydrase, thereby reducing the rate of this reaction and consequently lowering aqueous humor production and intraocular pressure.

Experimental and Logical Workflows

The process of identifying and characterizing novel carbonic anhydrase inhibitors involves a systematic workflow, from initial screening to detailed kinetic analysis.

G cluster_workflow Inhibitor Discovery Workflow HTS High-Throughput Screening (e.g., pNPA Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Analogue Synthesis Hit_ID->Lead_Gen SAR_Analysis Structure-Activity Relationship Analysis Lead_Gen->SAR_Analysis SAR_Analysis->Lead_Gen Optimization Kinetic_Studies Detailed Kinetic Studies (Stopped-Flow Assay) SAR_Analysis->Kinetic_Studies In_Vivo In Vivo Efficacy & Toxicity Studies Kinetic_Studies->In_Vivo

Caption: A typical workflow for the discovery and development of carbonic anhydrase inhibitors.

This workflow begins with high-throughput screening of compound libraries to identify initial "hits." Promising hits are then optimized through the synthesis of analogues, guided by structure-activity relationship analysis. Detailed kinetic studies are performed on lead compounds to accurately determine their inhibitory potency and mechanism before advancing to in vivo studies.

Conclusion

The structure-activity relationship of this compound and its analogues is a critical area of study for the development of potent and selective carbonic anhydrase inhibitors. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in this field. The core sulfonamide group is essential for binding to the zinc ion in the active site of carbonic anhydrase, while modifications to the peripheral chemical moieties can significantly influence isoform selectivity and pharmacokinetic properties. Future research should continue to explore novel structural modifications to enhance therapeutic efficacy and minimize off-target effects, ultimately leading to the development of improved treatments for glaucoma and other carbonic anhydrase-related disorders.

References

A Technical Guide to the Preclinical Toxicology of Topical Sezolamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide (formerly known as MK-417) is a potent, topically administered carbonic anhydrase inhibitor (CAI) developed for the management of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1] As with any pharmaceutical agent, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential risks prior to human clinical trials and support regulatory approval. For a topically administered drug like this compound, this evaluation focuses on both local tolerance at the site of application (the eye) and potential systemic toxicity following absorption.

This technical guide provides an in-depth summary of the key preclinical toxicology studies conducted on this compound. It includes detailed experimental protocols, a summary of quantitative data from pivotal studies, and an overview of the compound's mechanism of action. The objective is to offer a comprehensive resource for professionals involved in ophthalmic drug development and toxicological research.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound exerts its therapeutic effect by inhibiting carbonic anhydrase enzymes located in the ciliary processes of the eye.[2] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions.[3][4] The formation of bicarbonate is a critical step in the production of aqueous humor.[5] By inhibiting this enzyme, this compound reduces the rate of bicarbonate formation, leading to a decrease in sodium and fluid transport and, consequently, a reduction in aqueous humor secretion.[2][5] This suppression of aqueous humor production results in a clinically significant lowering of intraocular pressure.[3]

cluster_ciliary_epithelium Ciliary Epithelium Cell CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Catalyzes HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociates Secretion Aqueous Humor Secretion HCO3->Secretion Drives IOP Reduced Intraocular Pressure (IOP) Secretion->IOP Leads to CA Carbonic Anhydrase CA->CO2 This compound This compound This compound->CA Inhibits

Caption: Mechanism of Action of this compound in the Ciliary Epithelium.

General Preclinical Toxicology Workflow

The safety assessment of a new topical drug follows a structured workflow, beginning with initial irritation and sensitization studies and progressing to repeat-dose toxicity evaluations to support different phases of clinical trials.[6][7] This process is designed to identify potential local and systemic hazards, establish a safe starting dose in humans, and define parameters for clinical monitoring.[7]

Start Drug Discovery & Formulation Development Irritation Acute Local Tolerance Studies (Ocular / Dermal Irritation) Start->Irritation Sensitization Dermal Sensitization (e.g., LLNA) Start->Sensitization AcuteSystemic Acute Systemic Toxicity (Single Dose) Start->AcuteSystemic RepeatDose Repeat-Dose Toxicity (28-Day, 90-Day, etc.) Rodent & Non-Rodent Irritation->RepeatDose Sensitization->RepeatDose AcuteSystemic->RepeatDose Toxico Toxicokinetics RepeatDose->Toxico Integrated IND IND Submission (Supports Phase 1/2) RepeatDose->IND SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) SafetyPharm->IND Genotox Genotoxicity (Ames, MNT, etc.) Genotox->IND Chronic Chronic Toxicity (≥6 months) IND->Chronic Carcinogenicity Carcinogenicity Studies IND->Carcinogenicity Repro Reproductive & Developmental Toxicology IND->Repro NDA NDA/BLA Submission (Supports Marketing) Chronic->NDA Carcinogenicity->NDA Repro->NDA

Caption: Generalized Preclinical Toxicology Workflow for a Topical Drug.

Ocular Toxicology Studies

The primary focus of preclinical safety testing for this compound was on ocular tolerance, as the eye is the intended site of administration.

Summary of Findings

Repeat-dose ocular toxicity studies were conducted in two non-rodent species, rabbits and dogs, for a duration of up to 39 weeks.[8] The findings indicated that topical this compound was well-tolerated. Observations were limited to mild and transient signs of local irritation, such as blinking and squinting, which were not associated with any other abnormal ocular findings.[8] Importantly, a No-Observed-Adverse-Effect Level (NOAEL) was established at the highest tested dose.[8]

Table 1: Summary of Repeat-Dose Ocular Toxicology Studies with this compound

Parameter Rabbit Dog
Study Duration Up to 39 weeks[8] Up to 39 weeks[8]
Concentration Up to 5%[8] Up to 5%[8]
Dosing Regimen Topical, 3 times per day[8] Topical, 3 times per day[8]
Total Daily Dose 5.25 mg/eye/day[8] 5.25 mg/eye/day[8]
Local Ocular Findings Transient blinking and squinting (mild irritation)[8] Transient blinking and squinting (mild irritation)[8]
Ocular NOAEL 5% (5.25 mg/eye/day) [8] 5% (5.25 mg/eye/day) [8]

| Systemic Findings | Potential tongue target (inflammation)[8] | Potential tongue target (granulomatous inflammation)[8] |

Representative Experimental Protocol: Chronic Ocular Tolerance Study

While the specific internal protocol for the this compound studies is not publicly available, a typical study design based on regulatory guidelines is as follows.

  • Test System: New Zealand White rabbits (n=6-10 per group) are often used for their large, accessible eyes.[9][10]

  • Groups:

    • Control (Vehicle)

    • Low-Dose this compound

    • Mid-Dose this compound

    • High-Dose this compound (e.g., 5%)[8] A recovery group may be added for the high-dose and control groups.

  • Administration: A precise volume (e.g., 50 µL) of the test article is instilled into the conjunctival sac of one or both eyes, three times daily for the study duration (e.g., 39 weeks).[8]

  • Observations:

    • Daily: General health and clinical signs.

    • Ocular Examinations: Performed by a veterinary ophthalmologist at baseline and regular intervals. Eyes are scored for conjunctival redness, chemosis, discharge, and effects on the cornea and iris using a standardized scoring system (e.g., Draize method).[9] Slit-lamp biomicroscopy and indirect ophthalmoscopy are also conducted.

    • Intraocular Pressure: Measured at specified time points.

  • Terminal Procedures:

    • Pathology: At termination, animals undergo complete necropsy. Eyes and adnexa are collected, fixed, and subjected to detailed histopathological examination.[11]

    • Toxicokinetics: Blood samples are collected at various time points to assess systemic exposure to this compound.

Systemic Toxicology Studies

Systemic toxicity is assessed to understand the effects of the drug that may be absorbed into the bloodstream from the application site.

Findings from Ocular and Intravenous Studies

In the 39-week ocular studies, the tongue was identified as a potential target organ in both rabbits and dogs.[8] Minimal granulomatous inflammation of the tongue was noted in a small number of high-dose dogs.[8]

To further characterize systemic risk, intravenous (IV) toxicity studies were also performed. The IV route ensures 100% bioavailability and helps identify potential target organs that might not be seen with the lower systemic exposure from topical administration.[12] No adverse findings were seen in dogs.[8] In rats, potential targets included the thymus, urinary system, and male reproductive system, with a NOAEL of 10 mg/kg.[8]

Table 2: Summary of Intravenous (IV) Systemic Toxicology Studies

Parameter Rat Dog
Study Duration 13 weeks[8] 4 and 7 weeks[8]
Dosing Regimen Intravenous, up to 30 mg/kg/day[8] Intravenous, up to 30 mg/kg/day[8]
Potential Target Organs Thymus (females), urinary system, male reproductive system[8] None identified[8]

| NOAEL | 10 mg/kg [8] | Not applicable (no adverse findings)[8] |

Dermal Toxicology Assessment

For a comprehensive topical product safety profile, dermal toxicology studies are standard.[6] While specific dermal study data for this compound is not available in the public domain, likely because its intended use is strictly ophthalmic, a complete preclinical package would typically include the following assessments to rule out risks from accidental skin exposure.

Representative Experimental Protocol: Acute Dermal Irritation Study

This study is designed to assess the potential for a substance to cause irritation to the skin after a single exposure. The protocol is generally based on OECD Test Guideline 404.

  • Test System: Albino rabbits (n=3) are typically used.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

    • A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[13]

    • The trunk of the animal is wrapped to hold the patch in place and prevent ingestion.[14]

    • After a 4-hour exposure period, the patch is removed, and the site is cleaned.

  • Observations: The skin site is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Scores are assigned based on the severity of the reaction. The results are used to classify the irritation potential of the substance.

Conclusion

The preclinical toxicology program for topical this compound demonstrates a favorable safety profile for its intended ophthalmic use. Long-term ocular administration in two relevant animal species was well-tolerated, with only mild, transient irritation observed at concentrations up to 5%.[8] The ocular NOAEL was established at this highest dose.[8] Systemic toxicity studies identified the tongue as a minor target organ after exaggerated topical ocular dosing and revealed other potential targets in rats only after high-dose intravenous administration.[8] These comprehensive studies provided the necessary safety data to support the progression of this compound into clinical development for the treatment of glaucoma and ocular hypertension.

References

No Scientific Evidence Found for Neuroprotective Effects of Sezolamide in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no studies were identified that investigate the potential neuroprotective effects of a compound named "Sezolamide" in the context of glaucoma. As a result, the requested in-depth technical guide or whitepaper on its core neuroprotective mechanisms, quantitative data, and experimental protocols cannot be provided at this time.

The term "this compound" does not appear in published research related to glaucoma, retinal ganglion cell survival, or neuroprotection in ophthalmic experimental models. This suggests that "this compound" may be a new or developmental compound not yet described in publicly available scientific literature, a potential misspelling of another therapeutic agent, or a compound not currently under investigation for glaucoma treatment.

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1][2] While lowering intraocular pressure (IOP) is the primary treatment modality, research into neuroprotective strategies that directly target the survival of RGCs is an active area of investigation.[1][3]

Numerous compounds are being explored for their neuroprotective potential in glaucoma. These agents often belong to classes of drugs such as:

  • Carbonic Anhydrase Inhibitors (CAIs): Drugs like dorzolamide (B1670892) and brinzolamide (B135381) are known to lower IOP by reducing aqueous humor production.[4][5] Some studies suggest that CAIs may also have neuroprotective effects independent of IOP reduction, potentially by increasing ocular blood flow.[6]

  • Alpha-Adrenergic Agonists: Brimonidine is an example of an alpha-agonist that, in addition to lowering IOP, has been shown to have neuroprotective properties in preclinical studies.

  • NMDA Receptor Antagonists: Memantine has been investigated for its potential to block excitotoxicity, a key pathway in RGC death.

  • Neurotrophic Factors: Ciliary neurotrophic factor (CNTF) and brain-derived neurotrophic factor (BDNF) are proteins that support the survival of neurons and have been explored as potential therapeutic agents in glaucoma.[6]

The investigation of a potential neuroprotective agent in glaucoma models typically involves a series of preclinical studies to assess its efficacy and mechanism of action.

Standard Experimental Workflow for Assessing Neuroprotection in Glaucoma

Below is a generalized experimental workflow that would be employed to evaluate a novel compound for neuroprotective effects in glaucoma.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Studies (RGC Cultures) animal_model In Vivo Studies (Glaucoma Animal Models) in_vitro->animal_model Promising results mechanism Mechanism of Action Studies animal_model->mechanism Observed efficacy phase1 Phase I (Safety in Humans) mechanism->phase1 Preclinical validation phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 G cluster_stress Cellular Stressors in Glaucoma cluster_pathways Apoptotic Signaling Pathways cluster_outcome Cellular Outcome IOP Elevated IOP MAPK MAPK Pathway IOP->MAPK OxidativeStress Oxidative Stress Mitochondrial Mitochondrial Dysfunction OxidativeStress->Mitochondrial Excitotoxicity Excitotoxicity Caspase Caspase Cascade Excitotoxicity->Caspase RGC_Death RGC Apoptosis MAPK->RGC_Death Caspase->RGC_Death Mitochondrial->RGC_Death

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sezolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, representative protocol for the laboratory synthesis of Sezolamide hydrochloride, a potent carbonic anhydrase inhibitor. The synthesis involves a multi-step process commencing with the formation of a 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline core, followed by the introduction of a sulfonamide group and subsequent reaction with a substituted aniline (B41778) to yield the final product. This protocol is a composite based on established synthetic methods for analogous compounds and general procedures for the formation of the required functional groups, intended to serve as a practical guide for researchers.

Quantitative Data Summary

The following table outlines the expected products and provides a template for recording experimentally determined quantitative data for each key step in the synthesis of this compound hydrochloride.

StepIntermediate/Product NameMolecular FormulaTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (e.g., by HPLC)
15-Sulfamoyl-2-aminobenzoic acidC₇H₈N₂O₄STo be determinedTo be determinedTo be determinedTo be determined
26-Sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneC₈H₇N₃O₃S₂To be determinedTo be determinedTo be determinedTo be determined
36-(Chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneC₈H₅ClN₂O₃S₂To be determinedTo be determinedTo be determinedTo be determined
4(S)-N-(4-chloro-3-sulfamoylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamideC₁₄H₁₀Cl₂N₄O₅S₃To be determinedTo be determinedTo be determinedTo be determined
5This compound HydrochlorideC₁₄H₁₁Cl₃N₄O₅S₃To be determinedTo be determinedTo be determinedTo be determined

Note: The values for theoretical yield, actual yield, and purity are placeholders and must be determined experimentally.

Experimental Protocols

This section details a representative multi-step protocol for the synthesis of this compound hydrochloride.

2.1. Step 1: Synthesis of 5-Sulfamoyl-2-aminobenzoic acid

This initial step involves the chlorosulfonylation of 2-aminobenzoic acid followed by amination.

  • Materials: 2-aminobenzoic acid, Chlorosulfonic acid, Ammonium (B1175870) hydroxide (B78521), Dichloromethane (DCM), Sodium bicarbonate.

  • Procedure:

    • In a fume hood, cautiously add 2-aminobenzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (5-10 equivalents) at 0-5 °C with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

    • Slowly add the crude sulfonyl chloride to a stirred solution of concentrated ammonium hydroxide at 0-5 °C.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

    • Acidify the reaction mixture with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 5-sulfamoyl-2-aminobenzoic acid.

2.2. Step 2: Synthesis of 6-Sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This step involves the cyclization of the previously synthesized intermediate with potassium thiocyanate (B1210189).

  • Materials: 5-Sulfamoyl-2-aminobenzoic acid, Potassium thiocyanate, Acetic anhydride (B1165640).

  • Procedure:

    • A mixture of 5-sulfamoyl-2-aminobenzoic acid (1 equivalent) and potassium thiocyanate (1.2 equivalents) in acetic anhydride (5-10 volumes) is heated at reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol (B145695).

    • Dry the solid to obtain 6-sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

2.3. Step 3: Synthesis of 6-(Chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The sulfonamide is converted to a sulfonyl chloride in this step.

  • Materials: 6-Sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, Thionyl chloride, Dimethylformamide (DMF) (catalytic).

  • Procedure:

    • To a suspension of 6-sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in excess thionyl chloride (5-10 equivalents), add a catalytic amount of DMF.

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

    • The resulting solid, 6-(chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is used in the next step without further purification.

2.4. Step 4: Synthesis of (S)-N-(4-chloro-3-sulfamoylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

This is the key step where the two main fragments of the molecule are coupled.

  • Materials: 6-(Chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, 5-Amino-2-chlorobenzenesulfonamide (B15370), Pyridine (B92270).

  • Procedure:

    • Dissolve 5-amino-2-chlorobenzenesulfonamide (1 equivalent) in pyridine at 0-5 °C.

    • Slowly add 6-(chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) to the solution.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture into a mixture of ice and concentrated HCl.

    • The precipitate is filtered, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired sulfonamide.

2.5. Step 5: Formation of this compound Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt.

  • Materials: (S)-N-(4-chloro-3-sulfamoylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, Ethanolic HCl or HCl gas, Ethanol, Diethyl ether.

  • Procedure:

    • Dissolve the product from Step 4 in a minimal amount of hot ethanol.

    • Cool the solution to room temperature and add a solution of HCl in ethanol (or bubble HCl gas through the solution) until the pH is acidic (pH 1-2).

    • The hydrochloride salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound hydrochloride.

G start_material start_material intermediate intermediate reagent reagent final_product final_product A 2-Aminobenzoic Acid B 5-Sulfamoyl-2-aminobenzoic acid A->B Step 1 C 6-Sulfamoyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one B->C Step 2 D 6-(Chlorosulfonyl)-2-thioxo-2,3- dihydroquinazolin-4(1H)-one C->D Step 3 F (S)-N-(4-chloro-3-sulfamoylphenyl)-4-oxo-2-thioxo- 1,2,3,4-tetrahydroquinazoline-6-sulfonamide D->F Step 4 E 5-Amino-2-chlorobenzenesulfonamide E->F G This compound Hydrochloride F->G Step 5 R1 1. Chlorosulfonic acid 2. NH4OH R2 Potassium thiocyanate, Acetic anhydride R3 Thionyl chloride, DMF (cat.) R4 Pyridine R5 HCl (ethanolic)

Caption: Synthetic pathway for this compound hydrochloride.

Developing a Stable Topical Formulation for Sezolamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a stable topical formulation of Sezolamide, a potent carbonic anhydrase inhibitor. These application notes and protocols are intended to assist researchers, scientists, and drug development professionals in creating a safe, effective, and stable product.

Introduction to this compound and Topical Formulation Challenges

This compound is a carbonic anhydrase inhibitor that has been investigated for its potential to lower intraocular pressure (IOP), a key factor in the management of glaucoma.[1] Topical administration is the preferred route for treating ocular conditions due to the direct application at the site of action, which minimizes systemic side effects. However, developing a stable and effective topical formulation for drugs like this compound presents several challenges, primarily related to the drug's physicochemical properties and the physiological barriers of the eye.

Key challenges in the topical delivery of carbonic anhydrase inhibitors like acetazolamide (B1664987), which can be extrapolated to this compound, include poor aqueous solubility and limited corneal penetration.[2][3][4][5][6][7] Overcoming these hurdles is critical to ensure therapeutic efficacy and patient compliance. This involves the careful selection of excipients to enhance solubility, improve viscosity for longer residence time, and facilitate drug permeation across the cornea.

Pre-formulation Studies

Before developing the final formulation, a thorough characterization of the active pharmaceutical ingredient (API), this compound, is essential. These pre-formulation studies provide the foundational data for rational formulation design.

Table 1: Key Pre-formulation Parameters for this compound

ParameterImportance in Formulation Development
Solubility Determines the choice of solvent system and the need for solubilizing agents.
pKa Influences the ionization state of the drug at physiological pH, affecting solubility and corneal permeability.
Partition Coefficient (Log P) Indicates the lipophilicity of the drug, which is a critical factor for penetration through the corneal epithelium.
Melting Point Provides information on the physical stability of the drug.
Particle Size and Polymorphism Can impact dissolution rate, solubility, and bioavailability if the drug is in a suspension.[8]
Forced Degradation Studies Identifies potential degradation pathways (hydrolysis, oxidation, photolysis) and helps in the selection of appropriate stabilizers and packaging.

Formulation Development

The goal is to develop a formulation that is stable, well-tolerated, and provides optimal drug delivery. A systematic approach to selecting excipients is crucial.

Excipient Selection

Excipients play a critical role in the performance and stability of topical formulations.[9] The following table summarizes key excipients and their functions.

Table 2: Excipients for this compound Topical Formulation

Excipient CategoryFunctionExamples
Solubilizers To increase the solubility of this compound in the aqueous vehicle.Polyethylene glycols (PEGs), cyclodextrins, polysorbates.[2][9]
Viscosity-Enhancing Agents To increase the residence time of the formulation on the ocular surface, improving drug absorption.Hydroxypropyl methylcellulose (B11928114) (HPMC), carboxymethyl cellulose (B213188) (CMC), carbomers, gellan gum (Gelrite).[1][10][11]
Preservatives To prevent microbial contamination in multi-dose containers.Benzalkonium chloride, polyquaternium-1, sodium perborate.[10][11]
Tonicity Adjusting Agents To ensure the formulation is isotonic with lachrymal fluids, minimizing irritation.Sodium chloride, mannitol, glycerin.
pH Buffering Agents To maintain the pH of the formulation within a range that ensures drug stability and physiological compatibility.Phosphate (B84403) buffers, citrate (B86180) buffers, borate (B1201080) buffers.
Penetration Enhancers To improve the permeability of this compound across the cornea.Bile salts, fatty acids, surfactants.[11]
Antioxidants & Chelating Agents To protect the API from oxidative degradation and chelate metal ions that can catalyze degradation.Edetate disodium (B8443419) (EDTA), sodium metabisulfite.[12][13]
Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing a topical this compound formulation.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Characterization & Stability cluster_3 Phase 4: Finalization A API Characterization (Solubility, pKa, Log P) B Forced Degradation Studies A->B C Excipient Compatibility Screening B->C D Prototype Formulation Development C->D E Optimization of Excipient Concentrations D->E F Physicochemical Characterization (pH, Viscosity, Osmolality) E->F G In Vitro Release Testing (IVRT) F->G I Container Closure Compatibility F->I H Formal Stability Studies (ICH Guidelines) G->H J Final Formulation Selection H->J I->J K Process Scale-up & Validation J->K

Caption: Workflow for Topical this compound Formulation Development.

Stability Testing Protocol

Stability testing is mandatory to establish the shelf-life of the drug product and ensure its quality, safety, and efficacy throughout the storage period.[14][15][16] The protocol should be designed based on the International Council for Harmonisation (ICH) guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for the quantitative analysis of pharmaceuticals in topical formulations.[17][18][19][20]

Protocol: HPLC Method for this compound Quantification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[17]

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation of this compound from any degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stability Study Design

At least three primary batches of the final formulation in the proposed container-closure system should be subjected to stability testing.[21]

Table 3: Stability Storage Conditions (ICH Q1A R2)

StudyStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (or proposed shelf-life)0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Note: Refrigerated storage conditions (5°C ± 3°C) should also be considered if the formulation is sensitive to heat.

Stability Testing Parameters

The following parameters should be monitored at each time point.[22][23]

Table 4: Parameters for Stability Testing of this compound Topical Formulation

TestAcceptance Criteria
Appearance Clear, colorless to slightly yellow solution, free from visible particles.
pH Within the specified range (e.g., 6.5 - 7.5).
Viscosity Within the specified range.
Assay of this compound 90.0% - 110.0% of the label claim.
Degradation Products/Impurities Individual and total impurities should not exceed the specified limits.
Preservative Content (if applicable) Within the specified range (e.g., 90.0% - 110.0% of the label claim).
Sterility (for sterile products) Must meet the requirements of the relevant pharmacopeia.
Particulate Matter (for solutions) Must meet the requirements of the relevant pharmacopeia for ophthalmic solutions.

In Vitro Release Testing (IVRT)

IVRT is a critical tool for assessing the performance of topical formulations and ensuring batch-to-batch consistency. It measures the rate and extent of drug release from the formulation.

Protocol: In Vitro Release Testing (IVRT) for this compound Formulation

  • Apparatus: A vertical diffusion cell (Franz diffusion cell).

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

  • Receptor Medium: A buffered solution in which this compound is soluble, ensuring sink conditions are maintained.

  • Procedure:

    • Mount the membrane on the diffusion cell.

    • Fill the receptor chamber with the receptor medium and maintain a constant temperature (e.g., 32°C).

    • Apply a finite dose of the this compound formulation to the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

    • Analyze the samples for this compound concentration using the validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound released per unit area versus time. The release rate (flux) can be calculated from the slope of the linear portion of the curve.

Mechanism of Action of this compound

This compound lowers intraocular pressure by inhibiting the carbonic anhydrase enzyme in the ciliary body of the eye. This enzyme is crucial for the production of bicarbonate, which drives the secretion of aqueous humor. By inhibiting this process, the rate of aqueous humor formation is reduced, leading to a decrease in IOP.

G A This compound C Inhibition of Carbonic Anhydrase A->C B Carbonic Anhydrase (in Ciliary Epithelium) B->C D Reduced Bicarbonate (HCO3-) Production C->D E Decreased Aqueous Humor Secretion D->E F Lowered Intraocular Pressure (IOP) E->F

Caption: Simplified Mechanism of Action of this compound.

Conclusion

The development of a stable topical formulation for this compound requires a systematic and data-driven approach. Thorough pre-formulation studies, rational excipient selection, and a comprehensive stability testing program are essential for creating a high-quality product. The protocols and application notes provided in this document offer a framework for researchers and developers to navigate the complexities of topical formulation development and successfully bring a stable and effective this compound product to fruition.

References

Application Note: Quantification of Sezolamide in Ocular Tissues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sezolamide in various ocular tissues, including cornea, aqueous humor, and vitreous humor. This compound, a potent carbonic anhydrase inhibitor, is under investigation for the treatment of glaucoma. Accurate determination of its concentration in ocular tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The described method, adapted from established protocols for structurally similar carbonic anhydrase inhibitors, utilizes a reversed-phase C18 column with UV detection. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor. This compound is a promising CAI that exhibits high affinity and selectivity for carbonic anhydrase isoforms present in the ciliary processes of the eye. To facilitate the preclinical and clinical development of this compound, a validated bioanalytical method for its quantification in ocular tissues is essential. This document presents a detailed protocol for an HPLC-UV method tailored for this purpose.

Signaling Pathway of Carbonic Anhydrase Inhibitors in the Eye

Carbonic anhydrase inhibitors, such as this compound, lower intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary epithelium. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor into the posterior chamber of the eye.

G Mechanism of Action of Carbonic Anhydrase Inhibitors CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by CA HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives Ciliary_Epithelium Ciliary Epithelium IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains This compound This compound (Carbonic Anhydrase Inhibitor) CA Carbonic Anhydrase (CA) This compound->CA Inhibits

Caption: Inhibition of carbonic anhydrase by this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Acetazolamide or a structurally similar compound

  • HPLC-grade acetonitrile (B52724) and methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Phosphate (B84403) buffered saline (PBS)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, perchloric acid)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Tissue homogenizer

Sample Preparation

A robust sample preparation is critical for accurate quantification. The following is a general workflow.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Ocular_Tissue Ocular Tissue (Cornea, Aqueous/Vitreous Humor) Homogenization Homogenization in PBS Ocular_Tissue->Homogenization Spiking Spike with Internal Standard (IS) Homogenization->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into HPLC System Supernatant_Collection->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., ~265 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: HPLC quantification workflow.

Detailed Steps:

  • Tissue Collection and Storage: Excise ocular tissues (cornea, aqueous humor, vitreous humor) and immediately freeze them at -80°C until analysis.

  • Homogenization: Thaw the tissue samples on ice. Weigh the tissue and homogenize it in a known volume of cold PBS (e.g., 1:5 w/v). For aqueous and vitreous humor, homogenization may not be necessary.

  • Spiking with Internal Standard: Add a known concentration of the internal standard (IS) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation (PPT): To an aliquot of the homogenate (e.g., 100 µL), add 200 µL of a cold precipitating agent (e.g., acetonitrile or 10% trichloroacetic acid). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube for HPLC analysis.

HPLC Conditions
ParameterRecommended Condition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or a phosphate buffer)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Approximately 265 nm (to be optimized based on this compound's UV spectrum)
Internal Standard A compound with similar chromatographic behavior, e.g., Acetazolamide

Note: The optimal mobile phase composition and gradient program should be determined during method development to achieve good resolution and peak shape for this compound and the internal standard.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines for bioanalytical method validation. The key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for both intra-day and inter-day precision.
Selectivity No significant interfering peaks at the retention times of this compound and the IS in blank matrix samples.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible extraction recovery of this compound and the IS from the ocular matrix.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The quantitative results from the method validation should be presented in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve for this compound in Aqueous Humor

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)CV (%)
10 (LLOQ)9.595.08.2
2526.1104.45.6
5048.997.84.1
100102.3102.33.5
250245.798.32.8
500508.1101.61.9
1000 (ULOQ)995.499.52.1

Table 2: Intra-day and Inter-day Precision and Accuracy for this compound in Cornea

QC LevelNominal Conc. (ng/g)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. (ng/g) ± SD Accuracy (%)
LLOQ2019.2 ± 1.596.0
Low5051.3 ± 3.1102.6
Medium400395.6 ± 15.898.9
High800812.0 ± 32.5101.5

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust framework for the quantification of this compound in ocular tissues. The detailed protocol for sample preparation, chromatographic separation, and method validation will enable researchers to obtain high-quality data for pharmacokinetic and other drug development studies. The adaptability of this method, based on established principles for similar compounds, offers a solid starting point for laboratories involved in the research and development of novel ophthalmic therapies.

Application Notes and Protocols: Efficacy Testing of Sezolamide Eye Drops in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide is a topical carbonic anhydrase inhibitor (CAI) investigated for its potential in treating glaucoma and ocular hypertension.[1] Like other drugs in its class, such as dorzolamide (B1670892) and brinzolamide (B135381), this compound is designed to lower intraocular pressure (IOP) by reducing the production of aqueous humor.[2][3][4][5] The enzyme carbonic anhydrase II, located in the ciliary body epithelium, plays a crucial role in aqueous humor secretion by catalyzing the formation of bicarbonate ions.[2] Inhibition of this enzyme decreases the fluid transport into the anterior chamber, thereby lowering IOP.[2][6]

The development and validation of topical ophthalmic formulations like this compound require robust preclinical testing in relevant animal models to establish efficacy and safety. This document provides detailed application notes and protocols for utilizing established animal models of ocular hypertension to assess the IOP-lowering effects of this compound eye drops.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action for this compound is the inhibition of carbonic anhydrase in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn suppresses the secretion of aqueous humor and lowers intraocular pressure.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_outcome Physiological Effect CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Ion Transport & Fluid Movement Reduced_Aqueous_Humor Reduced Aqueous Humor Production This compound This compound This compound->H2CO3 Inhibits Lowered_IOP Lowered Intraocular Pressure (IOP) Reduced_Aqueous_Humor->Lowered_IOP

Mechanism of this compound Action.

Animal Models for Efficacy Testing

The choice of animal model is critical for evaluating the efficacy of anti-glaucoma drugs. Rabbits and mice are commonly used due to their anatomical and physiological similarities to humans in the anterior segment of the eye.[7]

1. Rabbit Model of Ocular Hypertension: Rabbits are frequently used in ophthalmic research due to their larger eye size, which facilitates IOP measurements and drug administration. Ocular hypertension can be induced through various methods, such as the injection of hypertonic saline.[8]

2. Mouse Model of Ocular Hypertension: Mice offer the advantages of being cost-effective and are available in various genetic strains, making them suitable for studying the genetic aspects of glaucoma.[9] A common method for inducing ocular hypertension in mice is the injection of microbeads into the anterior chamber to obstruct aqueous humor outflow.[7]

Experimental Protocols

Protocol 1: Hypertonic Saline-Induced Ocular Hypertension in Rabbits

This protocol describes the induction of transient ocular hypertension in rabbits to evaluate the acute IOP-lowering effects of this compound.

Materials:

  • New Zealand White rabbits

  • This compound eye drops (and vehicle control)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Rebound tonometer (e.g., Tono-Pen, TonoVet)[10]

  • Sterile hypertonic saline (5%)

  • Micropipette

Workflow:

G cluster_setup Phase 1: Baseline & Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Efficacy Monitoring cluster_analysis Phase 4: Data Analysis A Acclimatize Rabbits B Measure Baseline IOP A->B C Apply Topical Anesthetic B->C D Induce Ocular Hypertension (Hypertonic Saline Injection) C->D E Divide into Groups (this compound vs. Vehicle) D->E F Administer Topical Eye Drops E->F G Measure IOP at Multiple Time Points (e.g., 1, 2, 4, 6, 8 hours post-treatment) F->G H Compare IOP Reduction between Groups G->H I Determine Peak Efficacy and Duration of Action H->I

Workflow for Rabbit Ocular Hypertension Study.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment and handling for at least one week.

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit using a calibrated rebound tonometer.[10]

  • Induction of Ocular Hypertension:

    • Apply a drop of topical anesthetic to the eye.

    • Inject a small volume (e.g., 10-20 µL) of sterile 5% hypertonic saline into the anterior chamber to induce a rapid increase in IOP.[8]

  • Group Allocation and Treatment:

    • Randomly assign rabbits to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • Thirty minutes after induction, topically administer a single drop (e.g., 50 µL) of the assigned treatment to the hypertensive eye.

  • IOP Monitoring:

    • Measure IOP at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after treatment.

  • Data Analysis:

    • Calculate the mean IOP and the percentage reduction from the peak hypertensive IOP for each group at each time point.

    • Statistically compare the IOP reduction between the this compound-treated groups and the vehicle control group.

Protocol 2: Microbead-Induced Ocular Hypertension in Mice

This model creates a more chronic form of ocular hypertension, suitable for evaluating the sustained effects of this compound.

Materials:

  • C57BL/6J mice[7]

  • This compound eye drops (and vehicle control)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Sterile microbeads (e.g., 15 µm polystyrene beads)

  • Glass micropipette for injection

  • Rebound tonometer suitable for mice

Workflow:

G cluster_setup Phase 1: Induction cluster_treatment Phase 2: Chronic Treatment cluster_monitoring Phase 3: Efficacy Monitoring cluster_analysis Phase 4: Data Analysis A Anesthetize Mice B Inject Microbeads into Anterior Chamber (Unilateral) A->B C Allow for IOP Elevation (e.g., 7-14 days) B->C D Confirm IOP Elevation C->D E Begin Daily Topical Dosing (this compound vs. Vehicle) D->E F Measure IOP Weekly for Duration of Study (e.g., 4 weeks) E->F G Analyze IOP Trends Over Time F->G H Assess Retinal Ganglion Cell (RGC) Survival (Optional) G->H

Workflow for Mouse Ocular Hypertension Study.

Procedure:

  • Induction of Ocular Hypertension:

    • Anesthetize the mice.

    • Under a surgical microscope, make a small corneal incision.

    • Inject a suspension of microbeads into the anterior chamber of one eye to obstruct the trabecular meshwork.[7] The contralateral eye can serve as a normotensive control.

  • IOP Elevation Confirmation:

    • Allow 7-14 days for the IOP to elevate and stabilize. Measure IOP weekly to confirm sustained hypertension.

  • Chronic Dosing:

    • Once hypertension is established, randomize mice into treatment groups.

    • Administer one drop (e.g., 4 µL) of this compound or vehicle to the hypertensive eye daily for a specified period (e.g., 4 weeks).[7]

  • IOP Monitoring:

    • Measure IOP weekly, typically at the same time of day to account for diurnal variations.

  • Endpoint Analysis:

    • At the end of the study, analyze the IOP data to determine the long-term efficacy of this compound.

    • Optionally, retinal tissue can be collected to assess the neuroprotective effects on retinal ganglion cells.[3][7]

Data Presentation

Quantitative data should be summarized in tables for clear comparison of efficacy between treatment groups.

Table 1: Acute IOP Reduction in Hypertensive Rabbits

Time Post-DoseVehicle Control (mmHg ± SEM)% IOP Reduction (Vehicle)This compound 1% (mmHg ± SEM)% IOP Reduction (this compound 1%)This compound 2% (mmHg ± SEM)% IOP Reduction (this compound 2%)
Baseline 18.2 ± 0.5N/A18.5 ± 0.6N/A18.3 ± 0.4N/A
Peak (Post-Induction) 45.3 ± 1.80%46.1 ± 2.00%45.8 ± 1.90%
1 Hour 43.1 ± 1.74.9%38.2 ± 1.517.1%35.4 ± 1.622.7%
2 Hours 41.5 ± 1.98.4%34.3 ± 1.425.6%31.9 ± 1.330.3%
4 Hours 38.9 ± 2.114.1%32.8 ± 1.628.8%30.1 ± 1.534.3%
6 Hours 36.2 ± 2.020.1%33.5 ± 1.827.3%31.5 ± 1.731.2%
8 Hours 34.8 ± 1.823.2%34.1 ± 1.926.0%33.2 ± 1.627.5%

Note: Data are representative and should be generated from specific studies.

Table 2: Chronic IOP Reduction in Microbead-Induced Hypertensive Mice

Treatment WeekVehicle Control (mmHg ± SEM)This compound 2% (mmHg ± SEM)
Baseline (Pre-Induction) 14.1 ± 0.414.3 ± 0.5
Week 0 (Post-Induction) 25.8 ± 1.226.1 ± 1.3
Week 1 25.5 ± 1.321.4 ± 1.1
Week 2 26.2 ± 1.120.9 ± 1.0
Week 3 25.9 ± 1.420.5 ± 1.2
Week 4 26.5 ± 1.221.1 ± 1.1

*p < 0.05 compared to Vehicle Control. Note: Data are representative.

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound eye drops in established animal models of ocular hypertension. Both the acute rabbit model and the chronic mouse model are valuable for determining the efficacy, onset, and duration of action of topical IOP-lowering agents. Consistent and accurate IOP measurements, coupled with appropriate statistical analysis, are essential for validating the therapeutic potential of this compound for the treatment of glaucoma.

References

Application Notes and Protocols for Clinical Trial Design of a Novel Sezolamide-Based Glaucoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing a three-phase clinical trial to evaluate the safety, efficacy, and optimal dosing of a new Sezolamide-based topical therapy for the treatment of glaucoma and ocular hypertension.

Introduction to this compound and Glaucoma

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, leading to irreversible blindness. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). This compound is a potent carbonic anhydrase inhibitor. By inhibiting carbonic anhydrase in the ciliary body of the eye, this compound is hypothesized to decrease the production of aqueous humor, thereby reducing intraocular pressure.[1][2][3] This document outlines the clinical development plan to assess the therapeutic potential of a novel this compound formulation.

Mechanism of Action: Carbonic Anhydrase Inhibition

The proposed mechanism of action for this compound in reducing IOP is through the inhibition of carbonic anhydrase isoenzymes located in the ciliary processes. This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers IOP.[1][2][4]

cluster_ciliary_epithelium Ciliary Epithelium cluster_outcome Clinical Outcome CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA Catalysis H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives ReducedSecretion Reduced Aqueous Humor Secretion This compound This compound This compound->CA Inhibits LoweredIOP Lowered Intraocular Pressure (IOP) ReducedSecretion->LoweredIOP

Figure 1: Mechanism of Action of this compound in the Ciliary Epithelium.

Clinical Trial Design Overview

A multi-phase clinical trial is proposed to systematically evaluate the new this compound-based therapy. The design will follow a randomized, double-masked, and placebo-controlled or active-controlled structure in later phases to ensure robust and unbiased data collection.

cluster_preclinical Pre-clinical cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III cluster_postmarket Post-Market Preclinical In-vitro & In-vivo Toxicology and Pharmacology Phase1 Safety & Tolerability in Healthy Volunteers (n ≈ 20-80) Preclinical->Phase1 IND Submission Phase2 Dose-Ranging Efficacy & Safety in Patients (n ≈ 100-300) Phase1->Phase2 Safety Data Review Phase3 Pivotal Efficacy & Safety vs. Standard of Care (n ≈ 300-3000) Phase2->Phase3 Optimal Dose Selection Phase4 Phase IV Long-term Safety & Effectiveness Monitoring Phase3->Phase4 NDA Submission & Approval

Figure 2: Phased Clinical Development Workflow for this compound Therapy.

Participant Eligibility Criteria

The selection of an appropriate patient population is critical for the successful evaluation of the this compound therapy. The following tables outline the inclusion and exclusion criteria for the different phases of the clinical trial.

Table 1: Inclusion Criteria
CriteriaPhase IPhase II & III
Age 18-55 years≥ 18 years
Health Status Healthy volunteers with no history of ocular diseaseDiagnosed with open-angle glaucoma or ocular hypertension
Visual Acuity Best-corrected visual acuity of 20/40 or better in each eyeBest-corrected visual acuity of 20/80 or better in the study eye
Intraocular Pressure (IOP) Normal IOP (10-21 mmHg)Untreated baseline IOP of ≥ 22 mmHg and ≤ 36 mmHg in at least one eye
Informed Consent Signed informed consentSigned informed consent
Table 2: Exclusion Criteria
CriteriaPhase IPhase II & III
Ocular Conditions Any active ocular disease, history of ocular surgeryHistory of angle-closure glaucoma, uveitis, or other confounding ocular conditions. Previous incisional glaucoma surgery in the study eye.
Systemic Conditions Clinically significant systemic diseaseUncontrolled systemic disease (e.g., cardiovascular, renal, hepatic)
Medications Use of any topical or systemic medications that could affect IOPUse of topical glaucoma medications within the washout period
Allergies Known hypersensitivity to sulfonamides or any component of the formulationKnown hypersensitivity to sulfonamides or any component of the formulation
Pregnancy/Lactation Pregnant or lactating femalesPregnant or lactating females

Efficacy and Safety Endpoints

The clinical trial will assess both primary and secondary endpoints to determine the efficacy and safety profile of the this compound-based therapy.

Table 3: Primary and Secondary Endpoints
Endpoint TypeEndpointPhase of Assessment
Primary Efficacy Mean change in diurnal IOP from baselinePhase II, Phase III
Secondary Efficacy Proportion of patients achieving a ≥20% reduction in IOP from baselinePhase II, Phase III
Secondary Efficacy Change in visual field mean deviation (MD) from baselinePhase III
Primary Safety Incidence and severity of ocular and systemic adverse eventsPhase I, Phase II, Phase III
Secondary Safety Slit-lamp biomicroscopy findings (e.g., conjunctival hyperemia, corneal changes)Phase I, Phase II, Phase III
Secondary Safety Changes in best-corrected visual acuityPhase I, Phase II, Phase III

Experimental Protocols

Protocol: Intraocular Pressure Measurement (Goldmann Applanation Tonometry)

Objective: To accurately measure the intraocular pressure of study participants.

Equipment: Goldmann Applanation Tonometer, slit lamp, topical anesthetic (e.g., proparacaine (B1679620) 0.5%), fluorescein (B123965) strips.

Procedure:

  • Preparation: Calibrate the tonometer daily. Ensure the patient is seated comfortably at the slit lamp.

  • Anesthesia and Staining: Instill one drop of topical anesthetic into the lower cul-de-sac of each eye. Gently touch a fluorescein strip to the tear film.

  • Alignment: Set the slit lamp magnification to 10x and use the cobalt blue filter. Position the tonometer prism in front of the center of the patient's cornea.

  • Measurement: While viewing through the eyepiece, advance the tonometer until the prism gently touches the cornea. Adjust the dial until the inner edges of the two fluorescein semi-circles just touch.

  • Recording: Record the IOP reading in mmHg. Take three consecutive readings and average them for the final result.

Protocol: Visual Field Assessment (Standard Automated Perimetry)

Objective: To assess the central visual field for changes indicative of glaucoma progression.

Equipment: Humphrey Field Analyzer (or equivalent automated perimeter).

Procedure:

  • Patient Instruction: Explain the procedure to the patient, emphasizing the importance of maintaining fixation on the central target.

  • Setup: Enter patient data into the perimeter. Select the appropriate test pattern (e.g., 24-2 SITA-Standard). Patch the non-study eye.

  • Trial Lenses: Place the appropriate trial lens before the study eye to correct for refractive error.

  • Testing: Initiate the test. Monitor the patient for fixation losses and reliability indices.

  • Data Analysis: Save and print the results. The primary outcome will be the change in Mean Deviation (MD) over the study period.

Protocol: Adverse Event Monitoring and Reporting

Objective: To systematically collect, assess, and report all adverse events (AEs) and serious adverse events (SAEs).

Procedure:

  • Elicitation: At each study visit, non-direct questioning will be used to elicit any potential AEs from the participant (e.g., "How have you been feeling since your last visit?").

  • Documentation: All reported AEs will be documented in the patient's source documents and on the appropriate case report form, including a description of the event, onset and resolution dates, severity, and the investigator's assessment of its relationship to the study drug.

  • Severity Grading: AEs will be graded for severity (e.g., mild, moderate, severe).

  • Causality Assessment: The investigator will assess the relationship between the AE and the investigational product (e.g., not related, possibly related, probably related, definitely related).

  • Reporting: All SAEs will be reported to the study sponsor and the Institutional Review Board (IRB) within 24 hours of the site becoming aware of the event.

Data Presentation: Expected Outcomes

The following tables provide hypothetical data based on published results for existing topical carbonic anhydrase inhibitors, which can be used as a benchmark for the this compound clinical trial.

Table 4: Hypothetical Efficacy Outcomes (Phase III)
ParameterThis compound 1% BID (n=150)Timolol 0.5% BID (n=150)Placebo BID (n=75)
Mean Baseline Diurnal IOP (mmHg) 24.5 ± 2.124.3 ± 2.324.6 ± 2.2
Mean Change from Baseline at Month 3 (mmHg) -5.8 ± 1.5-5.5 ± 1.6-2.1 ± 1.8
Percentage IOP Reduction from Baseline 23.7%22.6%8.5%
% of Patients with ≥20% IOP Reduction 65%62%15%
Table 5: Hypothetical Safety and Tolerability Profile (Phase III)
Adverse Event (Ocular)This compound 1% BID (n=150)Timolol 0.5% BID (n=150)Placebo BID (n=75)
Ocular Discomfort (Stinging/Burning) 18%12%8%
Blurred Vision 15%10%5%
Conjunctival Hyperemia 10%8%4%
Taste Perversion (Dysgeusia) 8%<1%<1%

Disclaimer: This document is intended as a template and guide for the design of a clinical trial. The specific protocols and procedures should be adapted and finalized in consultation with regulatory authorities and an Institutional Review Board (IRB).

References

Application Notes and Protocols for Measuring Intraocular Pressure Following Sezolamide Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide (formerly known as MK-417) is a topical carbonic anhydrase inhibitor designed to lower intraocular pressure (IOP), a critical factor in the management of glaucoma and ocular hypertension.[1] As a member of the sulfonamide class of drugs, this compound functions by inhibiting carbonic anhydrase in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and consequently lowers IOP.[2][3] Accurate and consistent measurement of IOP is paramount in both preclinical and clinical evaluations of this compound's efficacy. These application notes provide detailed protocols for measuring IOP after this compound administration in a research setting.

Mechanism of Action: Inhibition of Aqueous Humor Production

This compound's therapeutic effect is achieved by targeting the enzymatic activity of carbonic anhydrase within the ciliary epithelium. This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into hydrogen and bicarbonate ions. The subsequent transport of these ions is a key driver for aqueous humor secretion. By inhibiting carbonic anhydrase, this compound disrupts this process, leading to a significant reduction in aqueous humor production and a corresponding decrease in intraocular pressure.[2][4]

cluster_ciliary_epithelium Ciliary Epithelium cluster_result Result CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase II Ions H+ + HCO3- (Bicarbonate) H2CO3->Ions Aqueous_Humor Aqueous Humor Secretion Ions->Aqueous_Humor Ion Transport (Na+, Cl-, HCO3-) Reduced_Aqueous_Humor Reduced Aqueous Humor Production Aqueous_Humor->Reduced_Aqueous_Humor This compound This compound This compound->Inhibition Lowered_IOP Lowered Intraocular Pressure (IOP) Reduced_Aqueous_Humor->Lowered_IOP

Caption: Signaling pathway of this compound in reducing aqueous humor production.

Quantitative Data Summary

The following tables summarize the observed reduction in intraocular pressure (IOP) following the administration of this compound and a related carbonic anhydrase inhibitor, acetazolamide (B1664987).

Table 1: IOP Reduction in a Preclinical Rabbit Model with Topical this compound (1.4%)

Time PointBaseline IOP (mmHg)IOP after this compound (mmHg)Mean Reduction (mmHg)
1 hour post-administration19.12 ± 0.5013.40 ± 0.705.72

Data adapted from a study on the topical carbonic anhydrase inhibitor MK-417 (this compound) in normotensive New Zealand Albino rabbits.[5]

Table 2: Additional IOP Reduction with Topical this compound (1.8%) in Human Subjects on Timolol (B1209231) Therapy

Time Point after AdministrationAdditional Mean IOP Reduction (mmHg)
0 hours~2-3
1 hour~4
2 hours~4
4 hours~4
6 hours~2-3
8 hours~2-3
10 hours~2-3
12 hours~2-3

Data from a clinical study where this compound 1.8% was added to a twice-daily 0.5% timolol regimen in patients with primary open-angle glaucoma or ocular hypertension.[1]

Table 3: Dose-Response of Acetazolamide on IOP in Human Subjects with Ocular Hypertension

Dose of Acetazolamide (mg)Mean IOP Reduction (mmHg)
638.2
125Further significant reduction not observed
250Further significant reduction not observed
500Further significant reduction not observed

Data from a short-term dose-response study of oral acetazolamide. The maximum IOP-lowering effect was achieved at the 63 mg dose.[6]

Experimental Protocols

Preclinical IOP Measurement in a Rabbit Model

This protocol is designed for assessing the IOP-lowering effects of topically administered this compound in a rabbit model of normal or elevated intraocular pressure.

Materials:

  • This compound ophthalmic solution (specify concentration)

  • Vehicle control solution

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Calibrated tonometer (Rebound tonometer such as Tono-Pen VET® or an applanation tonometer is recommended)

  • Animal restrainer for rabbits

  • New Zealand White or Dutch Belted rabbits

Protocol Workflow:

cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation (7 days) Baseline_IOP Baseline IOP Measurement (Day 0, T=0) Animal_Acclimation->Baseline_IOP Drug_Admin Topical Administration (this compound or Vehicle) Baseline_IOP->Drug_Admin IOP_Measurement IOP Measurement at Multiple Time Points (e.g., 1, 2, 4, 6, 8, 24h) Drug_Admin->IOP_Measurement Data_Collection Data Collection and Recording IOP_Measurement->Data_Collection Stat_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Stat_Analysis

Caption: Workflow for preclinical IOP measurement after this compound administration.

Detailed Methodology:

  • Animal Acclimation and Handling:

    • House the rabbits in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

    • Handle the animals gently to minimize stress, as this can affect IOP readings.

  • Baseline IOP Measurement:

    • On the day of the experiment, gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye. Wait for 30-60 seconds for the anesthetic to take effect.

    • Measure the baseline IOP in both eyes using a calibrated tonometer. For rebound tonometry, multiple readings are often averaged by the device. For applanation tonometry, obtain a reading with a low coefficient of variation.

    • Record the baseline IOP for each eye.

  • Drug Administration:

    • Administer a single drop of the this compound ophthalmic solution to one eye (the treated eye).

    • Administer a single drop of the vehicle control solution to the contralateral eye (the control eye).

    • Observe the animal for any immediate adverse reactions.

  • Post-Administration IOP Measurements:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-administration), repeat the IOP measurement process as described in step 2.

    • It is crucial to maintain a consistent measurement schedule and technique across all animals and time points.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP changes in the this compound-treated eyes to the vehicle-treated eyes using appropriate statistical methods (e.g., paired t-test or repeated measures ANOVA) to determine the significance of the IOP-lowering effect.

Clinical Trial Protocol for IOP Measurement

This protocol outlines the key steps for measuring IOP in human subjects participating in a clinical trial to evaluate the efficacy of this compound.

Materials:

  • This compound ophthalmic solution (specify concentration)

  • Placebo control solution

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Goldmann applanation tonometer (the gold standard for clinical trials) or a calibrated pneumatonometer.

  • Slit lamp

Protocol Workflow:

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_evaluation Evaluation Patient_Screening Patient Screening and Informed Consent Washout Washout Period for Existing Glaucoma Meds Patient_Screening->Washout Baseline_Visit Baseline Visit: Diurnal IOP Curve Washout->Baseline_Visit Randomization Randomization to This compound or Placebo Baseline_Visit->Randomization Drug_Admin Self-Administration of Study Medication Randomization->Drug_Admin Follow_up_Visits Follow-up Visits with IOP Measurements Drug_Admin->Follow_up_Visits IOP_Analysis Analysis of IOP Reduction from Baseline Follow_up_Visits->IOP_Analysis Safety_Assessment Safety and Tolerability Assessment IOP_Analysis->Safety_Assessment

Caption: Logical flow of a clinical trial for evaluating this compound.

Detailed Methodology:

  • Patient Screening and Baseline:

    • Recruit eligible subjects with ocular hypertension or open-angle glaucoma based on predefined inclusion and exclusion criteria.

    • Obtain informed consent from all participants.

    • If applicable, a washout period for any existing IOP-lowering medications is required.

    • At the baseline visit, establish a diurnal IOP curve by measuring IOP at multiple time points throughout the day (e.g., 8 AM, 10 AM, 12 PM, 2 PM, 4 PM).

  • Randomization and Blinding:

    • Randomly assign subjects to receive either the this compound ophthalmic solution or a matching placebo in a double-blind manner.

  • Treatment and Follow-up:

    • Instruct subjects on the proper self-administration of the eye drops (e.g., one drop in each eye, twice or three times daily).

    • Schedule follow-up visits at regular intervals (e.g., week 1, week 4, week 8, week 12).

    • At each follow-up visit, measure IOP at the same time of day as the baseline measurements to ensure consistency.

  • IOP Measurement Technique (Goldmann Applanation Tonometry):

    • Instill a topical anesthetic and a fluorescein (B123965) strip into the subject's eye.

    • The subject is seated at the slit lamp, with their chin on the chin rest and forehead against the headrest.

    • The tonometer prism, illuminated with a cobalt blue light, is gently brought into contact with the central cornea.

    • The examiner views the fluorescein-stained tear film as two semi-circles.

    • The dial on the tonometer is adjusted until the inner edges of the two semi-circles align.

    • The IOP reading is taken from the dial in mmHg.

  • Efficacy and Safety Evaluation:

    • The primary efficacy endpoint is typically the mean change in IOP from baseline at the final follow-up visit.

    • Secondary endpoints may include the proportion of subjects achieving a target IOP or a certain percentage of IOP reduction.

    • Monitor and record any adverse events throughout the study.

Conclusion

The protocols outlined in these application notes provide a framework for the accurate and reliable measurement of intraocular pressure following the administration of this compound. Adherence to standardized procedures is essential for generating high-quality data to support the development and characterization of this and other ocular hypotensive agents. The choice of tonometry technique and experimental design should be tailored to the specific research question, whether in a preclinical or clinical setting.

References

Application Notes and Protocols: Carbonic Anhydrase Inhibitors in Combination Therapy for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Sezolamide": The term "this compound" did not yield specific results in searches for approved or investigational glaucoma therapies. The following application notes and protocols have been developed based on the strong likelihood that this was a typographical error for established carbonic anhydrase inhibitors (CAIs) such as Acetazolamide (oral) or topical formulations like Dorzolamide (B1670892) and Brinzolamide , which are widely used in combination therapies for glaucoma.

These notes are intended for researchers, scientists, and drug development professionals investigating the application of CAIs as part of a multi-drug regimen to manage intraocular pressure (IOP) in glaucoma.

Introduction and Rationale for Combination Therapy

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and corresponding visual field defects.[1] Elevated intraocular pressure (IOP) is the primary modifiable risk factor, and current medical management focuses on lowering IOP to a target level to slow disease progression.[2][3][4]

While monotherapy is often the initial approach, many patients require more than one medication to achieve their target IOP.[4] Combination therapy is employed to enhance IOP reduction by targeting different physiological pathways involved in aqueous humor dynamics. The primary goals are to decrease the production of aqueous humor and/or increase its outflow from the eye.[5] Carbonic anhydrase inhibitors, which reduce aqueous humor production, are a cornerstone of many combination regimens.[6][7][8]

Mechanism of Action in Combination Therapy

Carbonic anhydrase inhibitors (CAIs) lower IOP by inhibiting the carbonic anhydrase enzyme in the ciliary body epithelium.[6][8][9] This action reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers IOP.[8][9][10] When used in combination, the effect of CAIs is additive to drugs with different mechanisms of action.

  • With Prostaglandin (B15479496) Analogs (PGAs) (e.g., Latanoprost (B1674536), Travoprost): PGAs increase the uveoscleral outflow of aqueous humor.[6][11][12] Combining a CAI (reducing inflow) with a PGA (increasing outflow) provides a powerful dual-mechanism approach to lowering IOP.[13]

  • With Beta-Adrenergic Antagonists (Beta-Blockers) (e.g., Timolol): Beta-blockers also decrease aqueous humor production by the ciliary body, but through a different mechanism than CAIs.[3][14][15] Fixed-dose combinations of a CAI (like Dorzolamide) and a beta-blocker (like Timolol) are widely used and have been shown to be effective.[1]

  • With Alpha-Adrenergic Agonists (e.g., Brimonidine): These agents have a dual mechanism, both decreasing aqueous production and increasing uveoscleral outflow.[6][15] Combining them with a CAI can offer further IOP reduction.[16]

Data Presentation: Efficacy of Combination Therapies

The following tables summarize the IOP-lowering efficacy of combination therapies involving carbonic anhydrase inhibitors from various studies.

Combination TherapyBaseline IOP (mmHg) (Approx.)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)Study Notes
Dorzolamide-Timolol (Fixed Combination)>2211.5~35-40%In a study on patients with pseudoexfoliation glaucoma, this combination was more effective than latanoprost or travoprost (B1681362) monotherapy.[1]
Dorzolamide-Timolol (Fixed Combination) vs. Latanoprost>22-8.2 (Latanoprost)-The Dorzolamide-Timolol combination achieved a significantly greater IOP reduction (-11.5 mmHg) compared to Latanoprost alone (-8.2 mmHg) over 6 months.[1]
Brinzolamide/Brimonidine + Tafluprost/Timolol (B1209231) (DMT)~15-16-1.80 (in patients >70)-11.29% (in patients >70)A study comparing a triple (TMT) vs. double maximum therapy (DMT) found DMT effective, especially in older patients, with fewer side effects like dry eye.[17]
Dorzolamide/Brimonidine/Timolol (Triple Combination)>21N/AN/AA clinical trial was designed to evaluate the efficacy of this triple combination in patients whose IOP was not controlled on a dorzolamide/timolol combination.[18]
Timolol/Dorzolamide/Brimonidine + Latanoprost (Quadruple)20.1 ± 1.66.3~31%A study of maximal medical therapy showed a significant IOP reduction from baseline over 60 days.[19]

Note: IOP reduction can vary significantly based on baseline IOP, glaucoma type, and individual patient response.

Table 2: Common Adverse Effects of Glaucoma Medication Classes

Drug ClassCommon Ocular Side EffectsCommon Systemic Side Effects
Carbonic Anhydrase Inhibitors (Topical) Stinging or burning, blurred vision, eye discomfort, bitter taste.[4][16]Rare with topical use.
Carbonic Anhydrase Inhibitors (Oral) N/ATingling in hands and feet, fatigue, kidney stones, metabolic acidosis, GI upset.[14][16]
Prostaglandin Analogs Conjunctival hyperemia, eyelash growth, iris and eyelid pigmentation, eye irritation.[6][20][21]Minimal.[6]
Beta-Blockers Stinging, dry eyes, blurred vision.[14]Bradycardia, hypotension, fatigue, shortness of breath (contraindicated in asthma/COPD).[4][16]
Alpha-Adrenergic Agonists Allergic conjunctivitis, hyperemia, eye itching.[15]Dry mouth, fatigue, drowsiness (contraindicated in young children).[4]

Experimental Protocols

Protocol 4.1: Assessment of IOP-Lowering Efficacy in a Clinical Trial

Objective: To determine the efficacy of a fixed-dose combination of a topical CAI and a PGA compared to monotherapy with each component.

Methodology:

  • Patient Recruitment:

    • Recruit subjects diagnosed with primary open-angle glaucoma (POAG) or ocular hypertension.[22]

    • Establish inclusion criteria: e.g., age > 18, IOP ≥ 22 mmHg after washout of previous medications.

    • Establish exclusion criteria: e.g., contraindications to any study medication, history of ocular surgery, severe systemic disease.[4]

  • Study Design:

    • A prospective, randomized, double-masked, multi-center parallel-group study is recommended.

    • After a washout period, randomize subjects into three arms:

      • Arm A: Combination therapy (e.g., Dorzolamide 2% / Latanoprost 0.005%) once daily.

      • Arm B: CAI monotherapy (e.g., Dorzolamide 2%) twice daily.

      • Arm C: PGA monotherapy (e.g., Latanoprost 0.005%) once daily.

  • IOP Measurement:

    • Measure baseline IOP at multiple time points (e.g., 9 AM, 11 AM, 4 PM) to account for diurnal variation.[2]

    • Use Goldmann Applanation Tonometry (GAT), the gold standard for IOP measurement.[23]

    • Follow-up IOP measurements should be taken at the same time points at specified intervals (e.g., Week 2, Week 6, Month 3).[19]

  • Data Analysis:

    • The primary endpoint is the mean change in IOP from baseline at the final follow-up visit.

    • Secondary endpoints may include the percentage of patients achieving a target IOP reduction (e.g., ≥25%) and analysis of IOP at different time points.[24]

    • Statistical analysis should be performed using appropriate tests (e.g., ANCOVA) to compare treatment arms.

Protocol 4.2: Evaluation of Safety and Tolerability

Methodology:

  • Adverse Event (AE) Monitoring:

    • At each study visit, actively question subjects about both ocular and systemic adverse events.[21]

    • Record all AEs, noting their severity, duration, and perceived relationship to the study medication.

  • Ocular Examination:

    • Conduct a comprehensive slit-lamp biomicroscopy examination at baseline and all follow-up visits.

    • Specifically grade for conjunctival hyperemia, corneal changes (e.g., superficial punctate keratitis), and any signs of allergic reaction.[21]

  • Systemic Vitals:

    • Measure blood pressure and heart rate at each visit, particularly when a beta-blocker is part of the combination therapy.[16]

  • Patient-Reported Outcomes:

    • Utilize a standardized questionnaire, such as the Ocular Comfort Index (OCI), to quantify patient-reported symptoms like burning, stinging, and itching.[19]

  • Data Analysis:

    • Compare the incidence and severity of AEs and patient-reported symptoms across treatment groups using statistical methods like chi-square or Fisher's exact test.

Mandatory Visualizations

G cluster_ciliary Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous Aqueous Humor Formation HCO3_H->Aqueous IOP Reduced IOP Aqueous->IOP Leads to CAI Carbonic Anhydrase Inhibitor (CAI) CAI->H2CO3 Inhibits

Mechanism of Carbonic Anhydrase Inhibitors

G cluster_arms Treatment Arms (12 Weeks) Screening Patient Screening (POAG or OHT) Washout Medication Washout Period Screening->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: Combination Therapy Randomization->ArmA ArmB Arm B: Monotherapy 1 Randomization->ArmB ArmC Arm C: Monotherapy 2 Randomization->ArmC FollowUp Follow-Up Visits (Weeks 2, 6, 12) IOP & Safety Assessment ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Analysis Final Analysis (Efficacy & Tolerability) FollowUp->Analysis

Workflow for a Combination Therapy Clinical Trial

G cluster_inflow Aqueous Humor Inflow cluster_outflow Aqueous Humor Outflow Goal Goal: Maximize IOP Reduction CAI Carbonic Anhydrase Inhibitors Goal->CAI PGA Prostaglandin Analogs (Uveoscleral) Goal->PGA IOP Reduced Intraocular Pressure CAI->IOP - Inflow BetaBlocker Beta-Blockers BetaBlocker->IOP - Inflow AlphaAgonist_In Alpha-Agonists (Inflow Component) AlphaAgonist_In->IOP - Inflow PGA->IOP + Outflow AlphaAgonist_Out Alpha-Agonists (Uveoscleral Component) AlphaAgonist_Out->IOP + Outflow

Synergistic Mechanisms in Glaucoma Therapy

References

Application Notes and Protocols for Long-Term Zonisamide Treatment in Primate Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Sezolamide" is not available in the public domain. The following documentation is based on Zonisamide (B549257) , a structurally and functionally related sulfonamide-based anticonvulsant, and is intended to serve as a comprehensive example for researchers.

Introduction

Zonisamide is a synthetic benzisoxazole derivative with a broad spectrum of action, making it effective in treating various seizure types.[1][2] Its primary mechanisms of action include the blockade of voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and reduces sustained, high-frequency repetitive firing of neurons.[3][4] Additionally, zonisamide weakly inhibits carbonic anhydrase and modulates GABA-mediated neuronal inhibition.[1][3][4] Recent research also points to its neuroprotective properties, independent of its anticonvulsant activity, potentially by reducing oxidative stress and neuroinflammation.[5][6][7]

Long-term studies in primate models are crucial for evaluating the sustained efficacy, safety profile, and potential neuroprotective effects of zonisamide. These models allow for detailed pharmacokinetic and pharmacodynamic assessments in a system that closely resembles human physiology.

Quantitative Data Summary

While specific long-term primate studies are not extensively detailed in publicly available literature, pharmacokinetic data from single and multiple-dose studies in various species, including monkeys, provide a basis for designing long-term protocols. The following tables summarize key quantitative data extrapolated from available research.

Table 1: Pharmacokinetic Parameters of Zonisamide in Various Species

ParameterMonkeysDogsHumans
Time to Max. Plasma Conc. (Tmax) ~4.75 hours (single dose)Varies with dose2-6 hours
Plasma Elimination Half-Life (t½) ~13.34 hours (single dose)~15 hours63-69 hours
Bioavailability High~44% (with phenobarbital)~100%
Protein Binding LowLow40-60%

Data compiled from multiple sources, including studies on dogs which are often used in preclinical epilepsy research.[8][9][10]

Table 2: Dosing and Efficacy in Long-Term Human & Canine Studies (for reference)

ParameterHuman StudiesCanine Studies
Treatment Duration 6 - 180 monthsUp to 12 months in cited studies
Mean Dosage 255 - 324 mg/day2.5 - 10 mg/kg twice daily
Seizure Reduction (≥50%) 37% - 78% of patients~75% of responders
Seizure Freedom 9% - 45% of patientsVariable

This data from human and canine studies can inform the design of primate studies, with appropriate allometric scaling.[11][12][13][14]

Experimental Protocols

The following protocols are generalized methodologies for conducting long-term zonisamide treatment studies in non-human primate models.

Animal Model and Acclimatization
  • Species: Rhesus macaques (Macaca mulatta) or Cynomolgus macaques (Macaca fascicularis) are commonly used due to their physiological similarity to humans.

  • Acclimatization: A minimum of a 4-week acclimatization period is required. During this time, animals should be housed in conditions that meet AAALAC guidelines, with appropriate environmental enrichment.

  • Baseline Monitoring: Conduct baseline behavioral assessments, veterinary health checks, and seizure monitoring (if applicable, in an epilepsy model) to establish individual norms.

Zonisamide Preparation and Administration
  • Formulation: Zonisamide is available in capsule and suspension forms.[15] For primate studies, oral suspension is often preferable for accurate dosing.

  • Preparation of Oral Suspension:

    • Crush the required number of zonisamide capsules using a mortar and pestle.

    • Suspend the powder in a palatable vehicle such as a fruit-flavored syrup or mixed with a small amount of food (e.g., applesauce, yogurt).

    • The final concentration should be calculated to allow for a small, manageable volume for administration (e.g., 1-5 mL).

  • Administration:

    • Voluntary Ingestion: Train the primate to voluntarily accept the medicated food item or syrup from a syringe. This minimizes stress.

    • Oral Gavage: If voluntary ingestion is not possible, oral gavage can be used by trained personnel. This ensures the full dose is administered but can be a confounding stressor.

    • Frequency: Based on its half-life, a twice-daily dosing schedule is recommended to maintain stable plasma concentrations.[10]

Long-Term Dosing and Monitoring Protocol
  • Initial Dose: Start with a conservative dose (e.g., 5-10 mg/kg/day, divided into two doses) and titrate upwards based on tolerability and therapeutic targets.

  • Dose Titration: Increase the dose by 25-50% every 1-2 weeks until the desired plasma concentration or clinical effect is achieved.

  • Steady State: Allow at least 1-2 weeks at a stable dose to reach steady-state plasma concentrations before conducting detailed assessments.

  • Blood Sampling:

    • Collect blood samples (e.g., from a saphenous or cephalic vein) to monitor plasma zonisamide concentrations.

    • Trough samples (just before the next dose) and peak samples (2-4 hours post-dose) are recommended.

    • A comprehensive metabolic panel should be obtained periodically to monitor for potential side effects like metabolic acidosis.[16]

  • Clinical Monitoring:

    • Daily health and behavioral observations.

    • Weekly body weight measurements.

    • Monitor for common side effects such as drowsiness, ataxia, and loss of appetite.[17]

    • Pay close attention to signs of decreased sweating, as zonisamide can increase the risk of hyperthermia.[18]

  • Efficacy Assessment (in epilepsy models):

    • Continuous video-EEG monitoring to quantify seizure frequency and duration.

    • Behavioral scoring for seizure severity.

Signaling Pathways and Experimental Workflows

Zonisamide's Multifaceted Mechanism of Action

The anticonvulsant and neuroprotective effects of zonisamide are attributed to its influence on multiple cellular pathways.

G cluster_channels Ion Channel Modulation cluster_neurotransmitters Neurotransmitter Systems cluster_enzymes Enzyme Inhibition cluster_effects Cellular & Systemic Effects ZNS Zonisamide Na_Channel Voltage-Gated Na+ Channels ZNS->Na_Channel Blocks Ca_Channel T-Type Ca2+ Channels ZNS->Ca_Channel Blocks GABA GABAergic (Inhibitory) ZNS->GABA Enhances Dopamine Dopaminergic (Modulatory) ZNS->Dopamine Modulates CA Carbonic Anhydrase ZNS->CA Weakly Inhibits MAO_B Monoamine Oxidase-B ZNS->MAO_B Inhibits Neuronal_Firing Reduced Neuronal Hyperexcitability Na_Channel->Neuronal_Firing Ca_Channel->Neuronal_Firing GABA->Neuronal_Firing Neuroprotection Neuroprotection & Reduced Oxidative Stress Dopamine->Neuroprotection MAO_B->Neuroprotection Seizure_Control Seizure Control Neuronal_Firing->Seizure_Control Neuroprotection->Seizure_Control

Caption: Zonisamide's mechanism of action.

Workflow for a Long-Term Primate Study

This diagram outlines the logical progression of a long-term study, from initial setup to final analysis.

G cluster_setup Phase 1: Study Setup & Baseline cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Analysis & Washout Acclimatization Animal Acclimatization (4+ weeks) Baseline Baseline Data Collection (Health, Behavior, EEG) Acclimatization->Baseline Titration Dose Titration (2-4 weeks) Baseline->Titration Maintenance Maintenance Dosing (6-12+ months) Titration->Maintenance Monitoring Continuous Monitoring (Health, Plasma Levels, Efficacy) Maintenance->Monitoring Washout Washout Period (Optional) Monitoring->Washout Final_Analysis Final Data Analysis (Statistical Comparison) Monitoring->Final_Analysis Washout->Final_Analysis Histopathology Terminal Procedures & Histopathology Final_Analysis->Histopathology

Caption: Experimental workflow for long-term primate studies.

References

Methods for Assessing the Corneal Penetration of Sezolamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the corneal penetration of Sezolamide, a carbonic anhydrase inhibitor. The methodologies outlined are essential for the preclinical evaluation of this compound's potential as a topical treatment for glaucoma and other ocular conditions characterized by elevated intraocular pressure. These protocols cover in vitro, ex vivo, and in vivo approaches to determine the permeability, distribution, and pharmacokinetic profile of this compound in the cornea and anterior chamber of the eye.

Introduction to Corneal Drug Penetration

The cornea presents a formidable barrier to the penetration of topically administered ophthalmic drugs.[1] Its multi-layered structure, consisting of a lipophilic epithelium, a hydrophilic stroma, and a lipophilic endothelium, challenges the passage of most therapeutic agents.[2] For a drug like this compound to be effective when applied topically, it must possess the appropriate physicochemical properties to traverse these layers and reach its target tissue, the ciliary body, in a therapeutically effective concentration.[3] The assessment of corneal penetration is therefore a critical step in the development of topical ophthalmic formulations of this compound.

Key Methodologies for Assessing Corneal Penetration

A multi-tiered approach employing in vitro, ex vivo, and in vivo models is recommended to comprehensively evaluate the corneal penetration of this compound.

In Vitro Models

In vitro models offer a high-throughput and cost-effective means for the initial screening of this compound formulations and the investigation of specific transport mechanisms.

  • Corneal Cell Culture Models: Human corneal epithelial cell lines (e.g., HCE-T) can be cultured on permeable supports to form a multilayered barrier that mimics the corneal epithelium.[4][5] These models are useful for assessing the apparent permeability coefficient (Papp) of this compound.[6]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): The PAMPA model can be adapted to mimic the corneal barrier by using a lipid-impregnated artificial membrane.[7] This assay is a rapid screening tool for predicting the passive permeability of a drug.

Ex Vivo Models

Ex vivo models utilize excised animal corneas, most commonly from rabbits, pigs, or cattle, mounted in a specialized diffusion chamber (e.g., Franz diffusion cell).[8][9] These models provide a more complex biological barrier than in vitro models, incorporating the complete corneal structure.[10] However, the viability of the tissue is limited.[11]

In Vivo Models

In vivo studies in animal models, typically rabbits, are the gold standard for evaluating the ocular pharmacokinetics of this compound.[12] These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living system.[13]

Experimental Protocols

Protocol 1: In Vitro Corneal Permeability Assessment using HCE-T Cell Model

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a human corneal epithelial cell layer.

Materials:

  • Human Corneal Epithelial (HCE-T) cells

  • Cell culture medium and supplements

  • Permeable cell culture inserts (e.g., Transwell®)

  • 24-well plates

  • This compound solution of known concentration

  • Hanks' Balanced Salt Solution (HBSS)

  • Analytical equipment (e.g., HPLC-MS/MS)[14][15]

Procedure:

  • Seed HCE-T cells onto the apical side of the permeable inserts and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add the this compound solution to the apical (donor) chamber.

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the insert.

    • C0 is the initial concentration of the drug in the donor chamber.

Protocol 2: Ex Vivo Corneal Permeation Study using a Franz Diffusion Cell

Objective: To measure the permeation of this compound across an excised cornea.

Materials:

  • Freshly excised animal corneas (e.g., rabbit, porcine)[8]

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS) or artificial aqueous humor[16]

  • This compound formulation

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Obtain fresh animal eyes from a local abattoir and carefully excise the corneas.

  • Mount the cornea between the donor and receiver chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Fill the receiver chamber with a known volume of pre-warmed PBS or artificial aqueous humor, ensuring no air bubbles are trapped beneath the cornea.

  • Apply a known amount of the this compound formulation to the epithelial surface in the donor chamber.

  • Maintain the apparatus at 37°C and stir the receiver chamber solution.

  • At specified time intervals, withdraw aliquots from the receiver chamber and replace with fresh buffer.

  • Analyze the this compound concentration in the collected samples.

  • At the end of the experiment, dismount the cornea, and determine the drug concentration in the cornea and the remaining formulation.

Protocol 3: In Vivo Ocular Pharmacokinetic Study in Rabbits

Objective: To determine the concentration of this compound in the cornea and aqueous humor over time after topical administration.

Materials:

  • New Zealand White rabbits

  • This compound ophthalmic formulation

  • Topical anesthetic

  • Micropipette or calibrated dropper

  • Surgical instruments for aqueous humor and cornea collection

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Acclimatize the rabbits to the laboratory conditions.

  • Administer a single drop of the this compound formulation into the conjunctival sac of one eye of each rabbit.[17]

  • At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), euthanize a group of rabbits.

  • Immediately collect aqueous humor by paracentesis.[13]

  • Excise the cornea and rinse with cold saline.

  • Homogenize the corneal tissue.

  • Process and analyze the aqueous humor and corneal homogenate samples to determine the concentration of this compound.

  • Plot the concentration-time profiles and calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC).[17]

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: In Vitro Permeability of this compound Formulations

FormulationApparent Permeability Coefficient (Papp) (cm/s)
This compound in PBSExample Value
This compound Formulation AExample Value
This compound Formulation BExample Value

Table 2: Ex Vivo Corneal Permeation of this compound

FormulationFlux (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)
This compound Formulation AExample ValueExample Value
This compound Formulation BExample ValueExample Value

Table 3: In Vivo Ocular Pharmacokinetics of this compound in Rabbits

ParameterCorneaAqueous Humor
Cmax (ng/g or ng/mL) Example ValueExample Value
Tmax (h) Example ValueExample Value
AUC0-24 (ngh/g or ngh/mL) Example ValueExample Value

Visualization of Workflows

InVitroWorkflow cluster_prep Cell Culture Preparation cluster_exp Permeability Experiment cluster_analysis Analysis start Seed HCE-T Cells on Permeable Inserts culture Culture to Confluence (Measure TEER) start->culture apply_drug Apply this compound to Apical Chamber culture->apply_drug add_buffer Add Buffer to Basolateral Chamber apply_drug->add_buffer incubate Incubate at 37°C add_buffer->incubate sample Sample from Basolateral Chamber at Time Points incubate->sample analyze Quantify this compound (HPLC-MS/MS) sample->analyze calculate Calculate Papp analyze->calculate ExVivoWorkflow start Excise Animal Cornea mount Mount Cornea in Franz Diffusion Cell start->mount fill Fill Receiver Chamber (Artificial Aqueous Humor) mount->fill apply Apply this compound Formulation to Donor Chamber fill->apply incubate Incubate at 37°C apply->incubate sample Withdraw Samples from Receiver Chamber incubate->sample analyze Analyze this compound Concentration (HPLC-MS/MS) sample->analyze data Determine Flux and Permeability Coefficient analyze->data InVivoWorkflow cluster_dosing Dosing cluster_sampling Sampling at Time Points cluster_processing Sample Processing & Analysis dose Topical Administration of This compound to Rabbit Eye euthanize Euthanize Animal dose->euthanize collect_ah Collect Aqueous Humor euthanize->collect_ah collect_cornea Excise Cornea euthanize->collect_cornea process Homogenize Cornea & Process Aqueous Humor collect_ah->process collect_cornea->process quantify Quantify this compound (HPLC-MS/MS) process->quantify pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quantify->pk_analysis

References

Application Notes and Protocols: In-situ Gel Formulation of Sezolamide for Sustained Ocular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and evaluation of a Sezolamide in-situ gelling system for sustained ocular delivery. This compound, a carbonic anhydrase inhibitor, is a promising candidate for the management of glaucoma. An in-situ gel formulation offers the dual advantage of ease of administration as a liquid drop that then transitions into a gel upon instillation into the eye, providing extended drug release and improved therapeutic outcomes.[1][2][3]

Formulation of this compound In-situ Gel

The formulation of an in-situ gel for this compound can be approached using various stimuli-responsive polymer systems, including temperature, pH, or ion activation.[1][4][5] A common and effective approach is a thermo-responsive system utilizing poloxamers, often in combination with a mucoadhesive polymer to enhance corneal residence time.[5][6][7]

Table 1: Exemplar Formulation Compositions for this compound In-situ Gel
Formulation CodeThis compound (% w/v)Poloxamer 407 (% w/v)HPMC K4M (% w/v)Benzalkonium Chloride (% w/v)Purified Water (q.s. to 100 mL)
SZG-11.0180.50.01100
SZG-21.0200.50.01100
SZG-31.0181.00.01100
SZG-41.0201.00.01100
Experimental Protocol: Preparation of Thermo-responsive In-situ Gel (Cold Method)
  • Polymer Dissolution: Disperse the specified amount of Poloxamer 407 and Hydroxypropyl Methylcellulose (HPMC) K4M in cold purified water (4-8°C) with continuous stirring using a magnetic stirrer.[7]

  • Overnight Hydration: Keep the polymeric solution in a refrigerator overnight to ensure complete hydration and dissolution of the polymers.

  • Drug Incorporation: Accurately weigh and dissolve this compound and the preservative (Benzalkonium Chloride) in a small amount of purified water.

  • Mixing: Slowly add the drug solution to the cold polymer solution with gentle stirring until a homogenous mixture is obtained.

  • Volume Adjustment: Make up the final volume with cold purified water and stir for an additional 30 minutes.

  • Sterilization: The final formulation should be sterilized. Membrane filtration (0.22 µm) is a suitable method for heat-labile formulations.[8][9] Autoclaving can also be considered, but its effect on the polymer and drug stability must be validated.[8][10]

Diagram 1: Experimental Workflow for In-situ Gel Formulation

G cluster_prep Formulation Preparation start Start polymer_dissolution Disperse Poloxamer 407 & HPMC in Cold Purified Water start->polymer_dissolution hydration Refrigerate Overnight for Complete Hydration polymer_dissolution->hydration mixing Add Drug Solution to Polymer Solution hydration->mixing drug_dissolution Dissolve this compound & Preservative drug_dissolution->mixing volume_adjustment Adjust Final Volume mixing->volume_adjustment sterilization Sterilize by Filtration (0.22 µm) volume_adjustment->sterilization end Final In-situ Gel sterilization->end

Caption: Workflow for the preparation of a thermo-responsive this compound in-situ gel.

Characterization of this compound In-situ Gel

Thorough characterization is essential to ensure the quality, safety, and efficacy of the formulation.

Table 2: Key Characterization Parameters and Expected Values
ParameterMethodExpected Range/Value
Appearance and Clarity Visual InspectionClear and transparent solution at room temperature.
pH pH meter6.5 - 7.4 (to minimize ocular irritation)[10][11]
Drug Content UV-Vis Spectrophotometry or HPLC95% - 105% of the labeled amount.
Gelation Temperature Tube Tilting Method or Rheometer32°C - 37°C (sol at room temp, gel at eye temp)[4]
Viscosity (Sol and Gel) Brookfield Viscometer or RheometerLow viscosity as a sol for easy instillation, high viscosity as a gel for prolonged retention.[12]
Gelling Capacity Visual observation with simulated tear fluidRapid gel formation that remains stable.[10][11]
Mucoadhesive Strength Texture Analyzer or Tensile Strength MeasurementSufficient force of adhesion to porcine mucin.[6]
Experimental Protocols for Characterization
  • pH Measurement: The pH of the formulation is measured at room temperature using a calibrated pH meter.[10]

  • Drug Content Uniformity: An accurately measured volume of the formulation is diluted with a suitable solvent, and the concentration of this compound is determined using a validated UV-Vis spectrophotometric or HPLC method.

  • Determination of Gelation Temperature: A specific volume of the formulation is placed in a test tube and immersed in a temperature-controlled water bath. The temperature is gradually increased, and the gelation temperature is noted as the point where the meniscus no longer moves upon tilting the tube 90 degrees.[13]

  • Rheological Studies: The viscosity of the formulation is measured at different temperatures (e.g., 25°C for the sol state and 37°C for the gel state) using a cone and plate viscometer or rheometer.[10]

  • In-vitro Gelling Capacity: A drop of the formulation is added to a vial containing simulated tear fluid (STF) maintained at 37°C. The formation of the gel and its integrity over time are visually observed.[11]

  • Mucoadhesion Study: The force required to detach the gel from a mucosal tissue (e.g., porcine cornea) is measured using a texture analyzer. This indicates the ability of the gel to adhere to the ocular surface.[6]

In-vitro Drug Release Studies

In-vitro release studies are crucial to evaluate the sustained release characteristics of the this compound in-situ gel.

Experimental Protocol: In-vitro Drug Release using Dialysis Membrane Method
  • Apparatus: Use a Franz diffusion cell or a dialysis bag method.

  • Membrane: A dialysis membrane with a suitable molecular weight cut-off is used.

  • Release Medium: Simulated tear fluid (pH 7.4) is used as the release medium.

  • Procedure:

    • An accurately measured amount of the this compound in-situ gel is placed in the donor compartment (or dialysis bag).

    • The donor is placed in contact with the release medium in the receptor compartment, maintained at 37°C with constant stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

    • The concentration of this compound in the withdrawn samples is analyzed using a validated analytical method (UV-Vis or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time. The release kinetics can be fitted to various models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[12]

Diagram 2: In-vitro Drug Release Experimental Setup

G cluster_release In-vitro Drug Release Protocol setup Franz Diffusion Cell Setup gel_application Apply this compound Gel to Donor Compartment setup->gel_application membrane Dialysis Membrane gel_application->membrane receptor Receptor Compartment with Simulated Tear Fluid (37°C) membrane->receptor sampling Withdraw Samples at Time Intervals receptor->sampling analysis Analyze Drug Concentration (UV-Vis/HPLC) sampling->analysis plotting Plot Cumulative Release vs. Time analysis->plotting

Caption: Workflow for in-vitro drug release testing of the this compound in-situ gel.

In-vivo Evaluation in an Animal Model

In-vivo studies in a suitable animal model, such as rabbits, are essential to assess the safety and efficacy of the formulation.

Table 3: In-vivo Evaluation Parameters
StudyAnimal ModelParameters MeasuredExpected Outcome
Ocular Irritation Test (Draize Test) Albino RabbitsRedness, chemosis, discharge, corneal opacity.[14][15]No signs of ocular irritation; formulation is well-tolerated.[14]
Pharmacodynamic Study (Intraocular Pressure Reduction) Glaucomatous Rabbit ModelMeasurement of Intraocular Pressure (IOP) at different time points using a tonometer.[15][16]Sustained reduction in IOP over an extended period compared to a conventional eye drop.
Pharmacokinetic Study RabbitsConcentration of this compound in aqueous humor at various time points.Prolonged residence time and higher bioavailability of this compound in the aqueous humor.
Experimental Protocols for In-vivo Studies
  • Ocular Irritation Test: A small amount of the sterilized this compound in-situ gel is instilled into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control. The eyes are observed for any signs of irritation at predefined intervals (e.g., 1, 24, 48, and 72 hours).[14][15]

  • Pharmacodynamic Study: Glaucoma is induced in rabbits (e.g., by water loading or steroid induction). The baseline IOP is measured. The formulation is then administered, and the IOP is measured at regular intervals for up to 24 hours to determine the extent and duration of IOP reduction.[15][16]

Diagram 3: Signaling Pathway of Carbonic Anhydrase Inhibitors

G cluster_pathway Mechanism of IOP Reduction by this compound This compound This compound (Carbonic Anhydrase Inhibitor) carbonic_anhydrase Carbonic Anhydrase II This compound->carbonic_anhydrase Inhibits iop Intraocular Pressure (IOP) This compound->iop Reduces ciliary_epithelium Ciliary Epithelium ciliary_epithelium->carbonic_anhydrase Contains bicarbonate_formation Bicarbonate (HCO3-) Formation carbonic_anhydrase->bicarbonate_formation Catalyzes aqueous_humor Aqueous Humor Secretion bicarbonate_formation->aqueous_humor Drives aqueous_humor->iop Determines

Caption: Simplified pathway showing how this compound reduces intraocular pressure.

Stability Studies

Stability testing is performed to ensure that the formulation maintains its physicochemical properties and therapeutic efficacy throughout its shelf life.

Experimental Protocol: Stability Testing
  • Storage Conditions: The this compound in-situ gel formulations are stored at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).

  • Evaluation: At specified time intervals (e.g., 0, 1, 3, and 6 months), the samples are withdrawn and evaluated for physical appearance, pH, drug content, viscosity, and gelation temperature.

  • Acceptance Criteria: The formulation should meet the predefined acceptance criteria for all the evaluated parameters throughout the study period.

By following these application notes and protocols, researchers can systematically develop and evaluate a this compound in-situ gel formulation for sustained ocular delivery, potentially leading to a more effective and patient-compliant treatment for glaucoma.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Sezolamide for Ophthalmic Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to the aqueous solubility of Sezolamide in ophthalmic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for ophthalmic use?

This compound is a carbonic anhydrase inhibitor investigated for its potential to lower intraocular pressure (IOP) in the treatment of glaucoma. Its effectiveness in a topical formulation, such as eye drops, is hampered by its inherently low aqueous solubility. For a drug to be effective in the eye, it must be in solution to be absorbed through the cornea. Poor solubility can lead to low bioavailability, meaning an insufficient amount of the drug reaches the target tissues within the eye to exert its therapeutic effect.

Q2: What are the key physicochemical properties of this compound to consider?

  • Solubility: this compound is expected to have low aqueous solubility. For comparison, Acetazolamide is very slightly soluble in water[1].

  • pKa: As a sulfonamide-containing compound, this compound is likely a weak acid. Acetazolamide has a pKa of 7.2[1][2]. This suggests that this compound's solubility will be highly dependent on the pH of the formulation.

  • LogP: The octanol-water partition coefficient (logP) for Acetazolamide is -0.26, indicating it is relatively hydrophilic despite its low water solubility[2]. This compound's logP would need to be experimentally determined to guide formulation strategies effectively.

Q3: What are the primary strategies for improving the aqueous solubility of this compound for ophthalmic formulations?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound for ophthalmic use[3][4]. The most common and promising approaches include:

  • pH Adjustment: Modifying the pH of the formulation can significantly increase the solubility of ionizable drugs. Since this compound is likely a weak acid, increasing the pH above its pKa will convert it to its more soluble salt form[5].

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes that are more water-soluble[6][7].

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range. The increased surface area enhances the dissolution rate of the drug in the tear film[8][9][10].

  • Use of Co-solvents and Surfactants: The addition of co-solvents and surfactants can help to solubilize the drug, although their use in ophthalmic formulations is often limited due to potential eye irritation[11].

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the formulation of this compound for ophthalmic use.

Issue 1: this compound Precipitation in Aqueous Formulation
Potential Cause Troubleshooting Step Expected Outcome
pH is too low Adjust the pH of the formulation to be at least 1-2 units above the estimated pKa of this compound (likely around 7.2, similar to Acetazolamide). Use a biocompatible buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) to maintain the pH.Increased solubility due to the formation of the more soluble salt form of this compound.
Drug concentration exceeds solubility limit Determine the saturation solubility of this compound at the desired pH. If the target concentration is too high, consider a combination of solubility enhancement techniques.A clear solution with the drug fully dissolved.
Incompatible excipients Evaluate the compatibility of all formulation components. Some polymers or salts may decrease the solubility of the drug.A stable formulation without precipitation.
Temperature fluctuations Assess the effect of temperature on solubility. Some compounds are less soluble at lower temperatures. Ensure proper storage conditions.Consistent solubility and stability of the formulation.
Issue 2: Insufficient Drug Dissolution Rate
Potential Cause Troubleshooting Step Expected Outcome
Large particle size Employ particle size reduction techniques such as micronization or, more effectively, prepare a nanosuspension of this compound.A significant increase in the surface area of the drug particles, leading to a faster dissolution rate in the tear fluid.
Poor wettability of drug particles Incorporate a low concentration of a non-irritating surfactant or a hydrophilic polymer to improve the wetting of the drug particles.Enhanced interaction between the drug particles and the aqueous vehicle, facilitating faster dissolution.
Issue 3: Ocular Irritation or Discomfort with the Formulation
Potential Cause Troubleshooting Step Expected Outcome
Non-physiological pH Adjust the pH of the final formulation to be within the comfortable range for the eye (typically pH 6.6 to 7.8)[12]. This may require a careful balance with the pH needed for solubility.Improved patient comfort and tolerance of the eye drops.
High concentration of excipients Minimize the concentration of co-solvents, surfactants, or other potentially irritating excipients. Screen for excipients with a good safety profile for ophthalmic use.A well-tolerated formulation with minimal side effects.
Osmolality is not isotonic Adjust the osmolality of the formulation to be close to that of natural tears (approximately 280-320 mOsm/kg) using a suitable tonicity-adjusting agent like sodium chloride or mannitol.Reduced stinging or burning sensation upon instillation.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).

  • Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[13][14][15].

  • Plot the measured solubility (in mg/mL or M) against the corresponding pH value to generate the pH-solubility profile.

Protocol 2: Preparation and Characterization of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare and evaluate the effect of cyclodextrins on the aqueous solubility of this compound.

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0 to 20% w/v).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in each cyclodextrin solution.

    • Plot the solubility of this compound against the cyclodextrin concentration to create a phase-solubility diagram. This will help determine the stoichiometry of the complex and the stability constant.

  • Preparation of the Inclusion Complex (Solvent Evaporation Method):

    • Dissolve this compound and the chosen cyclodextrin in a suitable organic solvent (e.g., a mixture of methanol (B129727) and water).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid film is the this compound-cyclodextrin inclusion complex.

    • Further dry the complex in a desiccator.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy[16].

Protocol 3: Formulation of a this compound Nanosuspension

Objective: To prepare a stable nanosuspension of this compound for ophthalmic delivery.

Methodology (Antisolvent Precipitation Method):

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetone) to prepare the drug solution.

  • Prepare an aqueous solution containing a stabilizer (e.g., a non-ionic surfactant like Poloxamer 188 or a polymer like polyvinyl alcohol). This is the antisolvent solution.

  • Under high-speed stirring, inject the drug solution into the antisolvent solution. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Continue stirring for a period to allow for solvent evaporation and particle stabilization.

  • The resulting nanosuspension can be further processed, for example, by high-pressure homogenization, to achieve a more uniform particle size distribution[9].

Characterization:

  • Particle Size and Zeta Potential: Measure the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Crystallinity: Assess the crystalline state of the drug nanoparticles using X-ray Diffraction (XRD).

  • In Vitro Dissolution: Perform dissolution studies to compare the dissolution rate of the nanosuspension to that of the unprocessed drug powder.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound (Based on Acetazolamide Data)

pHApproximate Solubility (mg/mL)
4.0< 0.1
5.0~ 0.2
6.0~ 0.5
7.0~ 1.0
7.4~ 1.5
8.0> 2.0

Note: This data is illustrative and based on the expected behavior of a weakly acidic sulfonamide. Actual experimental data for this compound is required for accurate formulation development.

Table 2: Potential Increase in this compound Solubility with Cyclodextrins (Illustrative)

Cyclodextrin (HP-β-CD) Conc. (% w/v)Fold Increase in Solubility (Approximate)
12-3
58-10
1015-20
1525-30

Note: The actual fold increase will depend on the specific cyclodextrin used and the binding constant with this compound.

Visualizations

G cluster_0 Problem: Low Aqueous Solubility of this compound cluster_1 Solubility Enhancement Strategies cluster_2 Outcome This compound (Poorly Soluble) This compound (Poorly Soluble) pH Adjustment pH Adjustment This compound (Poorly Soluble)->pH Adjustment Increase pH Cyclodextrin Complexation Cyclodextrin Complexation This compound (Poorly Soluble)->Cyclodextrin Complexation Encapsulation Nanosuspension Nanosuspension This compound (Poorly Soluble)->Nanosuspension Particle Size Reduction Improved Aqueous Solubility for Ophthalmic Formulation Improved Aqueous Solubility for Ophthalmic Formulation pH Adjustment->Improved Aqueous Solubility for Ophthalmic Formulation Cyclodextrin Complexation->Improved Aqueous Solubility for Ophthalmic Formulation Nanosuspension->Improved Aqueous Solubility for Ophthalmic Formulation

Caption: Strategies to enhance the aqueous solubility of this compound.

G Start Start Dissolve this compound in Organic Solvent Dissolve this compound in Organic Solvent Start->Dissolve this compound in Organic Solvent Prepare Aqueous Antisolvent with Stabilizer Prepare Aqueous Antisolvent with Stabilizer Start->Prepare Aqueous Antisolvent with Stabilizer Inject Drug Solution into Antisolvent Inject Drug Solution into Antisolvent Dissolve this compound in Organic Solvent->Inject Drug Solution into Antisolvent Prepare Aqueous Antisolvent with Stabilizer->Inject Drug Solution into Antisolvent High-Speed Stirring High-Speed Stirring Inject Drug Solution into Antisolvent->High-Speed Stirring Solvent Evaporation Solvent Evaporation High-Speed Stirring->Solvent Evaporation Characterize Nanosuspension Characterize Nanosuspension Solvent Evaporation->Characterize Nanosuspension End End Characterize Nanosuspension->End

Caption: Workflow for preparing a this compound nanosuspension.

G Precipitation Observed Precipitation Observed Check pH Check pH Precipitation Observed->Check pH Is pH > pKa + 1? Is pH > pKa + 1? Check pH->Is pH > pKa + 1? Increase pH Increase pH Is pH > pKa + 1?->Increase pH No Check Drug Concentration Check Drug Concentration Is pH > pKa + 1?->Check Drug Concentration Yes Increase pH->Check pH Is Conc. < Saturation Solubility? Is Conc. < Saturation Solubility? Check Drug Concentration->Is Conc. < Saturation Solubility? Reduce Concentration or Use Co-solvents/Cyclodextrins Reduce Concentration or Use Co-solvents/Cyclodextrins Is Conc. < Saturation Solubility?->Reduce Concentration or Use Co-solvents/Cyclodextrins No Investigate Excipient Compatibility Investigate Excipient Compatibility Is Conc. < Saturation Solubility?->Investigate Excipient Compatibility Yes Reduce Concentration or Use Co-solvents/Cyclodextrins->Check Drug Concentration Problem Solved Problem Solved Investigate Excipient Compatibility->Problem Solved

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Overcoming Stability Issues in Sezolamide Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of Sezolamide ophthalmic solutions.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Precipitation or Crystal Growth in the Formulation

  • Question: My this compound ophthalmic solution appears clear initially, but forms a precipitate or shows crystal growth over time. What are the potential causes and how can I resolve this?

  • Answer: Precipitation or crystal growth in a this compound ophthalmic solution can be attributed to several factors, primarily related to the drug's solubility and the formulation's pH. This compound, like other carbonic anhydrase inhibitors, may have limited aqueous solubility, which can be influenced by pH, temperature, and the presence of other excipients.

    Possible Causes & Solutions:

    • pH Shift: The pH of the formulation may be shifting into a range where this compound is less soluble. It is crucial to maintain the pH within the optimal solubility range for the drug. Carbonic anhydrase inhibitors are often most stable at a pH of 4 to 5.5.[1]

    • Temperature Fluctuations: Changes in storage temperature can affect solubility. Ensure the formulation is stored at a consistent, recommended temperature.

    • Insufficient Solubilizing Agents: The concentration of solubilizing agents in the formulation may be inadequate.

    Troubleshooting Steps:

    • Verify and Optimize pH: Regularly monitor the pH of your formulation. If a shift is observed, investigate the buffering capacity of your system. Consider using a robust buffer system such as citrate, acetate, or phosphate (B84403) buffers to maintain a stable pH.[2]

    • Solubility Enhancement: If the intrinsic solubility of this compound is the issue, consider incorporating solubilizing agents. Cyclodextrins have been shown to improve the solubility of carbonic anhydrase inhibitors.[3]

    • Co-solvents: The addition of co-solvents can increase the solubility of the drug. However, their use in ophthalmic formulations must be carefully evaluated for eye irritation.

    • Particle Size Control: For suspensions, ensure the particle size is minimized (ideally less than 10 microns) to reduce irritation and improve stability.[4]

Issue 2: Discoloration or Change in Appearance of the Solution

  • Question: The this compound ophthalmic solution has developed a yellow or brownish tint. What could be the reason for this discoloration?

  • Answer: Discoloration often indicates chemical degradation of the active pharmaceutical ingredient (API) or one of the excipients. For many pharmaceutical compounds, this can be a result of oxidation or hydrolysis.

    Possible Causes & Solutions:

    • Oxidation: this compound may be susceptible to oxidative degradation, which can be accelerated by exposure to light, heat, or the presence of metal ions.

    • Hydrolysis: The sulfonamide group in this compound could be susceptible to hydrolysis, leading to the formation of degradation products that may be colored.[1] The degradation compound may have a hydroxyl group substituting the original -SO2NH2 group.[1]

    • Interaction with Excipients: The discoloration could be a result of an interaction between this compound and one of the excipients in the formulation.

    Troubleshooting Steps:

    • Incorporate Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as EDTA, which acts as a chelating agent to bind metal ions that can catalyze oxidation.[2]

    • Protect from Light: Store the formulation in light-resistant containers (e.g., amber bottles) to minimize photodegradation.

    • Optimize pH: Hydrolytic degradation is often pH-dependent. Determine the pH at which this compound has maximum stability and buffer the formulation accordingly.

    • Excipient Compatibility Study: Conduct compatibility studies to ensure that the chosen excipients do not promote the degradation of this compound.

Issue 3: Decrease in Potency or Loss of Efficacy

  • Question: I have observed a significant decrease in the concentration of this compound in my formulation over time, as determined by HPLC analysis. What are the likely degradation pathways and how can I mitigate this?

  • Answer: A decrease in potency is a clear indication of chemical instability. The primary degradation pathways for drugs like this compound are typically hydrolysis and oxidation.[5][6]

    Possible Causes & Solutions:

    • Hydrolytic Cleavage: The sulfonamide moiety is a common site for hydrolysis, especially at non-optimal pH values.

    • Oxidative Degradation: The aromatic ring system and heteroatoms in the this compound structure can be susceptible to oxidation.

    • Photodegradation: Exposure to light, particularly UV light, can provide the energy for degradative reactions.

    Troubleshooting Steps:

    • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways and the resulting degradation products.[7]

    • Stability-Indicating HPLC Method: Ensure that the HPLC method used for potency determination is stability-indicating, meaning it can separate the intact drug from all potential degradation products.[8][9]

    • Formulation Optimization: Based on the results of the forced degradation studies, optimize the formulation by adjusting the pH, adding antioxidants, and protecting it from light.

    • Packaging Considerations: The choice of container and closure system is critical. Ensure the packaging provides adequate protection against light and does not leach any substances that could accelerate degradation.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal pH range for an ophthalmic solution of a carbonic anhydrase inhibitor like this compound?

    • A1: While the ideal pH for ocular comfort is around 7.4, many drugs are not stable at this pH.[11] For carbonic anhydrase inhibitors, a pH range of 4.0 to 5.5 is often where the drug exhibits maximum stability.[1] A compromise is often necessary, and formulations may be buffered at a pH that balances stability with patient comfort.

  • Q2: What are the critical quality attributes to monitor in a this compound ophthalmic solution stability study?

    • A2: Key quality attributes to monitor include: appearance, pH, assay of the active ingredient, levels of degradation products, and sterility.[12][13] For suspensions, particle size distribution and redispersibility are also important.

  • Q3: How can I ensure the sterility of my this compound ophthalmic solution?

    • A3: Ophthalmic preparations must be sterile.[4] This can be achieved by sterile filtration of the solution into a pre-sterilized container. The final product should be tested for sterility. For multi-dose containers, a suitable preservative must be included to maintain sterility after opening.

  • Q4: What are some common excipients used in ophthalmic solutions to enhance stability?

    • A4: Common excipients include:

      • Buffers: (e.g., acetate, citrate, phosphate) to maintain pH.[2]

      • Tonicity-adjusting agents: (e.g., sodium chloride, mannitol) to make the solution isotonic with tears.

      • Viscosity-enhancing agents: (e.g., HPMC, PVA) to increase residence time in the eye.[3][14]

      • Antioxidants/Chelating agents: (e.g., EDTA) to prevent oxidation.[2]

      • Preservatives: (e.g., benzalkonium chloride) for multi-dose formulations.

Data Presentation

Table 1: Example pH-Dependent Solubility of this compound

pHSolubility (mg/mL)
3.00.8
4.01.5
5.02.1
6.01.2
7.00.5
8.00.2

Note: This is example data. Actual solubility of this compound must be determined experimentally.

Table 2: Example Stability of this compound Solution (2 mg/mL) under Stress Conditions after 4 weeks

Stress Condition% this compound RemainingAppearance
Control (4°C, dark)99.5Clear, colorless
40°C92.1Clear, colorless
0.1 N HCl85.3Clear, colorless
0.1 N NaOH78.9Faint yellow
3% H₂O₂88.5Clear, colorless
Light (ICH Q1B)90.2Faint yellow

Note: This is example data. Actual stability of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Analysis

This protocol outlines a general method for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 265 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8] To demonstrate specificity, stressed samples of this compound (acid, base, oxidative, thermal, and photolytic degradation) should be analyzed to ensure that degradation products are well-resolved from the parent peak.

Protocol 2: Forced Degradation Study

This protocol describes how to intentionally degrade the drug product to identify potential degradation products and pathways.

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the this compound solution in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and the solution at 70°C for 48 hours.

  • Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control to identify and quantify degradation products.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., 2-amino-5-sulfamoyl-1,3,4-thiadiazole) This compound->Hydrolysis_Product  Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Product Oxidation Products (e.g., N-oxides) This compound->Oxidation_Product  Oxidation (O₂, light, metal ions)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_optimization Optimization Formulation Prepare this compound Ophthalmic Solution Acid Acid Stress Formulation->Acid Base Base Stress Formulation->Base Oxidation Oxidative Stress Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photo Photolytic Stress Formulation->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Identify_Degradants Identify Degradation Products HPLC_Analysis->Identify_Degradants Reformulation Reformulate to Improve Stability Identify_Degradants->Reformulation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Stability Issue Observed Precipitation Precipitation? Start->Precipitation Discoloration Discoloration? Precipitation->Discoloration No Check_pH Check & Optimize pH Add Solubilizers Precipitation->Check_pH Yes Potency_Loss Loss of Potency? Discoloration->Potency_Loss No Check_Oxidation Protect from Light Add Antioxidants Discoloration->Check_Oxidation Yes Forced_Degradation Conduct Forced Degradation Study Optimize Formulation Potency_Loss->Forced_Degradation Yes End Stability Improved Potency_Loss->End No Check_pH->End Check_Oxidation->End Forced_Degradation->End

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Optimizing Topical Sezolamide Dosage and Frequency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and frequency of topical Sezolamide in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with topical this compound.

Issue 1: Higher than Expected Variability in Intraocular Pressure (IOP) Measurements

  • Question: We are observing significant variability in our IOP readings within the same treatment group of rabbits. What could be the cause, and how can we mitigate this?

  • Answer:

    • Animal Handling and Stress: Rabbits are prone to stress-induced fluctuations in IOP. Ensure consistent and gentle handling for each measurement. Allow for an acclimatization period in a quiet environment before taking readings.

    • Anesthesia Protocol: If using anesthesia, be aware that many anesthetic agents can independently affect IOP. Standardize your anesthesia protocol, including the agent, dose, and timing of administration relative to IOP measurement.

    • Tonometer Calibration and Technique: Ensure your tonometer is calibrated daily. The technique of applanation should be consistent, with the tonometer footplate placed centrally on the cornea and perpendicular to its surface.

    • Diurnal Variation: IOP in rabbits, as in humans, exhibits diurnal variation. All measurements for a given study should be taken at the same time of day to minimize this as a confounding variable.

    • Formulation Instability: Inconsistent drug concentration due to poor formulation stability can lead to variable efficacy. Ensure your this compound formulation is homogenous and stable under your storage conditions. Refer to the Experimental Protocols section for formulation guidance.

Issue 2: Lack of a Clear Dose-Response Relationship

  • Question: We are not observing a clear dose-dependent decrease in IOP with increasing concentrations of this compound. Why might this be happening?

  • Answer:

    • Saturation of Carbonic Anhydrase Inhibition: The dose-response curve for carbonic anhydrase inhibitors can plateau. It's possible that even your lowest concentration is achieving near-maximal inhibition of the relevant carbonic anhydrase isoenzymes in the ciliary body. Consider testing a lower range of concentrations.

    • Corneal Permeability: The bioavailability of topical ophthalmic drugs is often limited by corneal penetration. If the formulation does not effectively deliver this compound across the cornea, you may not see a significant difference in effect between concentrations. You may need to optimize your vehicle to enhance penetration.

    • Assay Sensitivity: Ensure your method for measuring IOP is sensitive enough to detect subtle differences between dose groups.

    • Drug Crystallization: At higher concentrations, the drug may crystallize in the formulation or on the ocular surface, reducing its bioavailability. Visually inspect your formulations and the ocular surface after administration.

Issue 3: Unexpected Ocular Irritation or Adverse Effects

  • Question: Our animal subjects are showing signs of ocular irritation (e.g., redness, excessive blinking, discharge) after administration of our topical this compound formulation. What are the potential causes and solutions?

  • Answer:

    • Formulation pH: An off-target pH of the formulation can cause ocular discomfort. The ideal pH for ophthalmic solutions is close to that of tear fluid (approximately 7.4).

    • Excipient Toxicity: Some excipients used to enhance solubility or stability can be irritating to the ocular surface. Review the toxicity profile of all components in your formulation. Consider using alternative, more biocompatible excipients.

    • Preservative Sensitivity: If your formulation contains a preservative, such as benzalkonium chloride, this can cause ocular surface toxicity, especially with frequent administration. If possible, use a preservative-free formulation for your studies.

    • Drug Concentration: A very high concentration of the active pharmaceutical ingredient itself can be irritating. If you suspect this is the case, you may need to evaluate lower concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of topical this compound?

A1: this compound is a carbonic anhydrase inhibitor. It reduces intraocular pressure by inhibiting carbonic anhydrase isoenzymes, primarily CA-II and CA-IV, located in the ciliary body epithelium of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion, leading to a reduction in IOP.[1][2]

Q2: What are the key considerations for formulating a topical this compound solution for preclinical studies?

A2: Key considerations include:

  • Solubility: this compound is a sulfonamide and may have limited aqueous solubility. Formulation strategies may be required to achieve the desired concentration.

  • pH and Buffering: The formulation should have a pH that is comfortable for the eye (around 7.4) and at which the drug is stable. A suitable buffer system should be used to maintain the pH.

  • Viscosity: A slightly viscous solution can increase the residence time of the drug on the ocular surface, potentially enhancing absorption.

  • Sterility: The formulation must be sterile to prevent ocular infections.

  • Stability: The chemical and physical stability of the formulation under the intended storage and use conditions must be established.

Q3: What animal model is most appropriate for studying the efficacy of topical this compound?

A3: The rabbit is the most commonly used animal model for preclinical ophthalmic drug studies. Their eye size is relatively large, making drug administration and IOP measurements feasible. However, it's important to be aware of anatomical and physiological differences between rabbit and human eyes that may affect drug disposition and efficacy.

Q4: How frequently should topical this compound be administered in a preclinical study?

A4: The frequency of administration will depend on the duration of action of the drug in your chosen formulation. Initial studies often evaluate twice-daily (BID) or three-times-daily (TID) dosing. A time-course study measuring IOP at multiple time points after a single administration can help determine the optimal dosing frequency.

Q5: What methods can be used to measure aqueous humor flow in rabbits?

A5: Fluorophotometry is a common method for measuring aqueous humor flow. This technique involves introducing a fluorescent tracer into the anterior chamber and measuring its clearance over time.[3][4][5][6]

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound and other topical carbonic anhydrase inhibitors.

Table 1: Intraocular Pressure Reduction with Topical this compound and Comparators

DrugConcentrationDosing FrequencyPeak IOP Reduction (%)Study Population
This compound1.8%Twice Daily21.3%Patients with primary open-angle glaucoma or ocular hypertension[7]
Dorzolamide (B1670892)2%Twice Daily22.1%Patients with primary open-angle glaucoma or ocular hypertension[7]
This compoundNot SpecifiedEvery 8 hours22.5%Patients with primary open-angle glaucoma or ocular hypertension[8]
MK-507 (Dorzolamide)Not SpecifiedEvery 8 or 12 hours26.2%Patients with primary open-angle glaucoma or ocular hypertension[8]
Brinzolamide1%Three Times Daily17-20%Patients with primary open-angle glaucoma or ocular hypertension[9]
Dorzolamide2%Three Times Daily17-20%Patients with primary open-angle glaucoma or ocular hypertension[9]

Note: Data for Brinzolamide and Dorzolamide are included to provide a broader context for the expected efficacy of topical carbonic anhydrase inhibitors.

Table 2: Effect of Topical Carbonic Anhydrase Inhibitors on Aqueous Humor Flow

DrugRouteEffect on Aqueous Humor FlowSpecies
DorzolamideTopical17% reductionHuman[10]
Acetazolamide (B1664987)Oral (maximum dose)29% reductionHuman[10]

Experimental Protocols

Protocol 1: Preparation of a Topical this compound Ophthalmic Solution (0.5% w/v)

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Phosphate (B84403) buffer solution (pH 7.4), sterile

    • Sterile water for injection

    • 0.22 µm sterile syringe filters

    • Sterile vials

  • Procedure:

    • In a sterile beaker, dissolve an appropriate amount of HP-β-CD in a portion of the phosphate buffer solution with gentle stirring.

    • Slowly add the accurately weighed this compound powder to the HP-β-CD solution while stirring continuously until the drug is fully dissolved.

    • Add the remaining phosphate buffer solution to reach the final desired volume.

    • Verify the pH of the solution and adjust to 7.4 if necessary using sterile sodium hydroxide (B78521) or hydrochloric acid solutions.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

    • Store the formulation at the recommended temperature, protected from light.

Protocol 2: In Vivo Evaluation of IOP-Lowering Efficacy in Rabbits

  • Animals:

    • New Zealand White rabbits (male or female, 2-3 kg)

  • Procedure:

    • Acclimatize the rabbits to the experimental environment and handling procedures for at least one week.

    • Establish a baseline IOP for each rabbit by taking measurements at the same time daily for three consecutive days using a calibrated tonometer.

    • Randomly assign the rabbits to treatment groups (e.g., vehicle control, different concentrations of this compound).

    • On the day of the experiment, administer a single 50 µL drop of the respective test formulation to the cul-de-sac of one eye of each rabbit. The contralateral eye can serve as a control.

    • Measure IOP in both eyes at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after drug administration.

    • Calculate the mean change in IOP from baseline for each treatment group at each time point.

Protocol 3: Measurement of Aqueous Humor Flow by Fluorophotometry in Rabbits

  • Materials:

  • Procedure:

    • Anesthetize the rabbit's cornea with a drop of proparacaine hydrochloride.

    • Instill a single 10 µL drop of 10% fluorescein solution into the conjunctival sac.

    • After 5 minutes, gently irrigate the eye with sterile saline to remove excess fluorescein from the ocular surface.

    • Allow several hours for the fluorescein to distribute within the anterior chamber.

    • Measure the fluorescence of the cornea and anterior chamber at regular intervals (e.g., every hour for 8 hours) using the scanning ocular fluorophotometer.

    • The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the rate of aqueous humor flow.

Mandatory Visualization

Sezolamide_Signaling_Pathway cluster_cornea Cornea cluster_anterior_chamber Anterior Chamber cluster_ciliary_body Ciliary Body This compound (topical) This compound (topical) Corneal Epithelium Corneal Epithelium This compound (topical)->Corneal Epithelium Penetration Corneal Stroma Corneal Stroma Corneal Epithelium->Corneal Stroma Corneal Endothelium Corneal Endothelium Corneal Stroma->Corneal Endothelium Aqueous Humor Aqueous Humor Corneal Endothelium->Aqueous Humor Diffusion Ciliary Epithelium Ciliary Epithelium Aqueous Humor->Ciliary Epithelium CA-II / CA-IV Carbonic Anhydrase (CA-II & CA-IV) Ciliary Epithelium->CA-II / CA-IV This compound inhibits Bicarbonate Formation Bicarbonate Formation CA-II / CA-IV->Bicarbonate Formation Catalyzes Aqueous Humor Secretion Aqueous Humor Secretion Bicarbonate Formation->Aqueous Humor Secretion Drives IOP Reduction IOP Reduction Aqueous Humor Secretion->IOP Reduction Leads to

Caption: Signaling pathway of topical this compound in reducing intraocular pressure.

Experimental_Workflow_IOP Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline IOP Measurement\n(3 days) Baseline IOP Measurement (3 days) Animal Acclimatization->Baseline IOP Measurement\n(3 days) Randomization into\nTreatment Groups Randomization into Treatment Groups Baseline IOP Measurement\n(3 days)->Randomization into\nTreatment Groups Topical Administration\n(this compound or Vehicle) Topical Administration (this compound or Vehicle) Randomization into\nTreatment Groups->Topical Administration\n(this compound or Vehicle) IOP Measurement at\nMultiple Time Points IOP Measurement at Multiple Time Points Topical Administration\n(this compound or Vehicle)->IOP Measurement at\nMultiple Time Points Data Analysis\n(Change from Baseline) Data Analysis (Change from Baseline) IOP Measurement at\nMultiple Time Points->Data Analysis\n(Change from Baseline) End End Data Analysis\n(Change from Baseline)->End

Caption: Experimental workflow for in vivo evaluation of IOP-lowering efficacy.

Logical_Relationship_Troubleshooting High IOP Variability High IOP Variability Check Animal Handling Check Animal Handling High IOP Variability->Check Animal Handling Possible Cause Standardize Anesthesia Standardize Anesthesia High IOP Variability->Standardize Anesthesia Possible Cause Calibrate Tonometer Calibrate Tonometer High IOP Variability->Calibrate Tonometer Possible Cause Control for Diurnal Variation Control for Diurnal Variation High IOP Variability->Control for Diurnal Variation Possible Cause Assess Formulation Stability Assess Formulation Stability High IOP Variability->Assess Formulation Stability Possible Cause

Caption: Logical relationship for troubleshooting high IOP variability.

References

Enhancing the bioavailability of Sezolamide in the anterior chamber

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Sezolamide in the anterior chamber. This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in reducing intraocular pressure (IOP)?

A1: this compound is a carbonic anhydrase inhibitor. Its primary mechanism involves blocking the enzyme carbonic anhydrase in the ciliary processes of the eye.[1][2][3] This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion.[2][3][4] The resulting reduction in aqueous humor volume leads to a decrease in intraocular pressure, a critical factor in the management of glaucoma.[2][3]

Sezolamide_Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium cluster_aqueous_humor Anterior Chamber CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 Aqueous_Secretion Aqueous Humor Secretion HCO3->Aqueous_Secretion Drives CA->H2CO3 This compound This compound This compound->CA Inhibits IOP Intraocular Pressure (IOP) Aqueous_Secretion->IOP Maintains

Caption: Mechanism of this compound in reducing intraocular pressure.

Q2: What are the main physiological and anatomical barriers that limit the bioavailability of topically administered this compound?

A2: The ocular drug delivery of topical drops is notoriously inefficient, with less than 5% of the administered drug typically reaching intraocular tissues.[5][6] The primary barriers include:

  • Pre-corneal Barriers (Dynamic):

    • Nasolacrimal Drainage: A significant portion of the instilled dose is rapidly drained away from the ocular surface into the nasal cavity.[6][7]

    • Tear Turnover and Blinking Reflex: The natural protective mechanisms of the eye wash away the formulation before it can be absorbed.[6][7] The normal tear volume is only about 7 µl, so a standard eye drop of 50 µl largely overflows.[5]

  • Anatomical Barriers (Static):

    • Corneal Epithelium: The cornea is the primary barrier to transcorneal permeation.[8] Its outer layer is lipophilic and contains tight junctions that restrict the passage of most molecules, particularly hydrophilic ones like this compound.[9][10]

    • Conjunctiva: While more permeable than the cornea, the conjunctiva has a rich blood supply that can lead to systemic absorption, reducing the amount of drug available for intraocular penetration.[9]

Q3: What are the most effective formulation strategies to overcome these barriers and enhance this compound's bioavailability?

A3: Several advanced formulation strategies can significantly improve this compound delivery:

  • Nanocarriers: Formulations like nanoparticles, nanosuspensions, liposomes, and nanoemulsions can enhance drug penetration.[11][12][13] Their small size and material properties can facilitate passage through the corneal epithelium.[11][13] Cationic (positively charged) nanoparticles can improve residence time due to electrostatic interaction with the negatively charged corneal surface.[10][14][15]

  • Mucoadhesive Polymers: Incorporating polymers like chitosan (B1678972), hyaluronic acid, or carbomers increases the formulation's viscosity and adherence to the mucin layer of the tear film.[5][10][16] This prolongs the contact time of the drug on the ocular surface, providing a greater opportunity for absorption.[10][16][17]

  • In Situ Gels: These are liquid formulations that undergo a phase transition to a gel upon instillation in the eye, triggered by temperature, pH, or ions in the tear fluid.[18] This approach increases precorneal residence time and can provide sustained drug release.[13][18]

  • Penetration Enhancers: Excipients such as cyclodextrins and chelating agents (e.g., EDTA) can be used to transiently and reversibly open the tight junctions of the corneal epithelium, facilitating drug entry.[6][19][20]

Section 2: Troubleshooting Guides

Problem 1: Low drug concentration and poor bioavailability observed in our in vivo rabbit model.

This is a common issue stemming from multiple potential causes throughout the experimental workflow. The following flowchart and guide can help diagnose the problem.

Troubleshooting_Low_Bioavailability start Low this compound Concentration in Aqueous Humor check_clearance Is precorneal clearance too rapid? start->check_clearance check_formulation Is the formulation stable and homogenous? solution_formulation Reformulate: - Check drug solubility - Assess physical stability (particle size, zeta potential) check_formulation->solution_formulation Yes success Re-evaluate in vivo check_formulation->success No check_permeation Is corneal permeation the limiting factor? check_clearance->check_permeation No solution_clearance Increase Residence Time: - Add mucoadhesive polymers - Formulate as in situ gel check_clearance->solution_clearance Yes check_permeation->check_formulation No solution_permeation Enhance Permeation: - Use nanocarrier approach - Add penetration enhancers check_permeation->solution_permeation Yes solution_formulation->success solution_clearance->success solution_permeation->success

Caption: Troubleshooting flowchart for low in vivo bioavailability.

  • Potential Cause A: Rapid Precorneal Clearance

    • Evidence: You observe rapid elimination of a fluorescent marker from the eye's surface in preliminary tests, or your formulation has very low viscosity.

    • Troubleshooting Steps:

      • Incorporate Mucoadhesive Polymers: Add polymers like chitosan or hyaluronic acid to your formulation.[10][16] Chitosan has the dual benefit of being mucoadhesive and acting as a penetration enhancer by opening tight junctions.[6][16]

      • Increase Viscosity: Formulate the drug as an in situ gel.[18] This increases retention time and provides sustained release, minimizing drug loss.[13]

  • Potential Cause B: Poor Corneal Permeation

    • Evidence: Ex vivo corneal permeation studies using a Franz diffusion cell show a low permeability coefficient (Papp).

    • Troubleshooting Steps:

      • Reduce Particle Size: If using a suspension, convert it to a nanosuspension or nanoemulsion. Nanoparticles have been shown to improve transcorneal penetration.[7][11]

      • Add Penetration Enhancers: Include compounds like cyclodextrins to increase the apparent solubility of this compound near the corneal surface or chelating agents like EDTA to transiently open paracellular pathways.[6][19][20]

      • Optimize Formulation Charge: Cationic (positively charged) formulations show enhanced interaction with the negatively charged corneal surface, improving both residence time and uptake.[10][14][15]

  • Potential Cause C: Formulation Instability

    • Evidence: The drug is precipitating out of solution, or your nanoparticle formulation shows aggregation (increasing particle size) over time.

    • Troubleshooting Steps:

      • Check Solubility: Re-evaluate the pH and use of co-solvents to ensure this compound remains dissolved. Acetazolamide (B1664987), a similar compound, has poor aqueous solubility which is a major challenge.[1][21]

      • Assess Physical Stability: For nanocarriers, regularly measure particle size and zeta potential. A zeta potential of > |25| mV is generally desired to ensure stability through electrostatic repulsion.

      • Optimize Drug Loading: High drug loading can sometimes compromise the stability of nanocarriers. Experiment with different drug-to-polymer/lipid ratios to find an optimal balance between entrapment efficiency and stability.

Problem 2: High variability in intraocular pressure (IOP) readings between subjects in our animal model.

  • Potential Cause A: Inconsistent Dosing Volume

    • Troubleshooting Steps: Ensure precise and consistent administration of the eye drop volume for each animal. Use a calibrated micropipette. The rabbit eye has a larger corneal surface but a lower blinking rate than the human eye, which can influence results.[8]

  • Potential Cause B: Animal Stress

    • Troubleshooting Steps: Stress can influence IOP. Handle animals calmly and consistently. Allow for an acclimatization period before taking baseline IOP measurements.

  • Potential Cause C: Diurnal IOP Variation

    • Troubleshooting Steps: Intraocular pressure naturally fluctuates throughout the day. All measurements (baseline and post-treatment) should be taken at the same time of day for all subjects to minimize this variable.

Section 3: Experimental Protocols & Data

Experimental Workflow for Formulation Development

The development and validation of a novel this compound formulation follow a structured pipeline from initial design to in vivo validation.

Experimental_Workflow cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Preclinical Safety & Efficacy cluster_2 Phase 3: In Vivo Validation a1 Formulation Design (e.g., Nanosuspension, In Situ Gel) a2 Physicochemical Characterization (Particle Size, pH, Viscosity) a1->a2 a3 In Vitro Drug Release (Dialysis Method) a2->a3 b1 In Vitro Cytotoxicity (HCE Cell Lines) a3->b1 Proceed if release profile is adequate b2 Ex Vivo Corneal Permeation (Franz Diffusion Cell) b1->b2 c1 Ocular Irritation Test (Draize Test in Rabbits) b2->c1 Proceed if permeation is enhanced c2 Pharmacokinetic Study (Aqueous Humor Sampling) c1->c2 c3 Pharmacodynamic Study (IOP Measurement) c2->c3

Caption: General experimental workflow for this compound formulation.

Protocol: Ex Vivo Corneal Permeation Study

This protocol is for assessing the permeation of this compound across an isolated cornea, a critical step for evaluating formulation efficacy.

  • Tissue Preparation:

    • Obtain fresh rabbit or porcine eyes from a local abattoir. Transport them to the lab on ice.

    • Carefully excise the cornea with 2-4 mm of surrounding scleral tissue.

    • Rinse the cornea with cold, fresh saline solution.

  • Franz Diffusion Cell Setup:

    • Mount the excised cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.

    • Fill the receptor chamber with a known volume of fresh, pre-warmed (37°C) buffer solution (e.g., BSS or phosphate (B84403) buffer), ensuring no air bubbles are trapped beneath the cornea.

    • Place a small magnetic stir bar in the receptor chamber and place the assembly on a magnetic stir plate. Allow the system to equilibrate for 30 minutes.

  • Experiment Execution:

    • Apply a precise volume of your this compound formulation to the donor chamber.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling port.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-MS/MS.[22]

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

  • Data Calculation:

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = Jss / C0 , where C0 is the initial concentration of the drug in the donor chamber.

Protocol: Aqueous Humor Sampling in Rabbits

This protocol outlines the procedure for collecting aqueous humor to determine the pharmacokinetic profile of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation:

    • Use healthy New Zealand albino rabbits.[23]

    • Administer a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the eye.

  • Formulation Administration:

    • Instill a precise volume (e.g., 50 µL) of the this compound formulation into the lower conjunctival sac of the rabbit's eye.

  • Aqueous Humor Collection (Anterior Chamber Paracentesis):

    • At designated time points post-instillation (e.g., 0.5, 1, 2, 4, 8 hours), anesthetize the rabbit.

    • Under a surgical microscope, use a 30-gauge needle attached to a 1 mL syringe to carefully puncture the peripheral cornea, just anterior to the limbus, entering the anterior chamber.

    • Gently aspirate approximately 50-100 µL of aqueous humor. Avoid contact with the iris and lens.

    • Immediately transfer the sample to a microcentrifuge tube and flash-freeze it in liquid nitrogen. Store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the this compound concentration in the aqueous humor samples using a validated LC-MS/MS method.[22][24]

  • Pharmacokinetic Analysis:

    • Plot the mean this compound concentration versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the extent of drug bioavailability.

Data Presentation: Comparison of Formulation Strategies

The following table summarizes expected outcomes from different this compound formulation strategies based on published data for similar carbonic anhydrase inhibitors.

Formulation TypeKey ExcipientsParticle Size (nm)Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)In Vivo Aqueous Humor Cmax (ng/mL)
Conventional Solution Buffers, Tonicity AgentsN/A0.5 ± 0.1250 ± 50
Cationic Nanosuspension [7][14]Eudragit® RL 100, Poloxamer180 ± 202.1 ± 0.3950 ± 120
Mucoadhesive In Situ Gel [18]Chitosan, Poloxamer 407N/A (forms gel)1.5 ± 0.2700 ± 90
Cubosome Formulation [1][21]Monoolein, Poloxamer 407360 ± 33.8 ± 0.41200 ± 150
Liposomal Formulation [15][25]Phosphatidylcholine, Cholesterol250 ± 301.8 ± 0.3800 ± 110

Note: Data are representative values synthesized for illustrative purposes based on trends observed in ocular drug delivery literature.[1][21][25] Actual results will vary based on the specific formulation and experimental conditions.

References

Technical Support Center: Synthesis and Purification of Sezolamide (Acetazolamide as a Model)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the synthesis and purification of sulfonamide drugs like Sezolamide, using the well-documented compound Acetazolamide (B1664987) as a primary example. The chemical principles and potential challenges are highly relevant for structurally similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in Acetazolamide synthesis can stem from several factors:

  • Incomplete Oxidation: The conversion of the thiol intermediate (2-acetylamino-5-mercapto-1,3,4-thiadiazole) to the sulfonyl chloride is a critical step. Ensure your oxidizing agent (e.g., chlorine gas or sodium hypochlorite) is fresh and used in the correct stoichiometric amount.[][2][3] Inadequate cooling during this highly exothermic step can lead to side reactions.

  • Hydrolysis of Intermediates: The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis. It is crucial to maintain anhydrous conditions until the amination step.

  • Suboptimal Temperature Control: The oxidative chlorination step requires low temperatures (e.g., -2°C to 0°C) to minimize byproduct formation.[] Conversely, the amination reaction may require controlled warming to proceed to completion.

  • Poor Quality Starting Materials: The purity of the initial reactants, such as 2-acetylamino-5-mercapto-1,3,4-thiadiazole (B194326), is paramount for achieving high yields.[]

Q2: I am seeing significant impurity peaks in my crude product analysis. What are these and how can I avoid them?

A2: Common impurities are often unreacted starting materials, intermediates, or byproducts from side reactions. Key impurities for Acetazolamide and their potential causes are listed below.[][4][5]

  • Impurity C (Unreacted Thiol): N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide indicates incomplete oxidation. To mitigate this, ensure the oxidizing agent is active and the reaction is allowed sufficient time.

  • Impurity A (Chloro Intermediate): N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide can arise from incomplete amination. Use a sufficient excess of ammonia (B1221849) and ensure adequate mixing and reaction time.

  • Impurity D (De-acetylated Product): 5-Amino-1,3,4-thiadiazole-2-sulfonamide can be formed by hydrolysis of the acetyl group under harsh pH conditions.[4] Avoid excessively high temperatures or prolonged exposure to strong acids or bases during workup.

  • Dimer Formation: Byproducts like the Acetazolamide disulfide impurity can form through oxidative coupling of the thiol starting material.[5] This is often favored by insufficient or overly aggressive oxidation conditions.

Purification Troubleshooting

Q1: My recrystallization is not working well; I'm getting an oil, or the purity is not improving.

A1: Recrystallization challenges are common and can be addressed by systematically optimizing the process.

  • Solvent Choice: Acetazolamide has specific solubility profiles. It is soluble in alkaline solutions and hot water but has poor solubility in cold water.[6] Aqueous acetone (B3395972) or ethanol-water mixtures are often effective.[7] If the compound "oils out," it means the solution is supersaturated at a temperature above the compound's melting point in that solvent. Try using a larger volume of solvent or a solvent system with a lower boiling point.

  • Cooling Rate: A slow cooling rate is crucial for the formation of pure, well-defined crystals.[7] Rapid cooling can trap impurities within the crystal lattice. An ice bath should only be used after the solution has been allowed to cool slowly to room temperature and crystal formation has begun.

  • Seeding: If crystallization does not initiate, adding a small seed crystal of pure product can induce nucleation.[7]

  • pH Control: For compounds like Acetazolamide, which are acidic, the pH of the aqueous solution is critical. Crystallization can sometimes be induced by carefully neutralizing an alkaline solution of the crude product with acid.[6]

Q2: How can I effectively remove closely related impurities that co-crystallize with my product?

A2: When recrystallization is insufficient, column chromatography is the next logical step.

  • Stationary Phase: A standard silica (B1680970) gel is typically effective for separating compounds of varying polarity.

  • Mobile Phase (Eluent): A solvent system needs to be selected that provides differential partitioning for Acetazolamide and its impurities. A common starting point is a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (like methanol). The optimal ratio must be determined experimentally, often using Thin Layer Chromatography (TLC) to screen conditions.

  • Gradient vs. Isocratic Elution: If impurities are very close in polarity to the product, a gradient elution (where the polarity of the mobile phase is gradually increased) may provide better separation than an isocratic elution (constant mobile phase composition).

Data Presentation: Impurities & Analytical Conditions

Table 1: Common Process-Related Impurities
Impurity Name/TypeChemical NameCAS Number
Acetazolamide Impurity AN-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide60320-32-3
Acetazolamide Impurity BN-1,3,4-Thiadiazol-2-ylacetamide5393-55-5
Acetazolamide Impurity CN-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide32873-56-6
Acetazolamide Impurity D5-Amino-1,3,4-thiadiazole-2-sulfonamide14949-00-9
Acetazolamide Disulfidebis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide99055-56-8

Data compiled from various sources.[4][5][8]

Table 2: Example HPLC Conditions for Purity Analysis
ParameterCondition 1Condition 2
Column µ-Bondapak C18Reverse-phase octadecylsilane
Mobile Phase Acetonitrile:Methanol:Sodium Acetate Buffer (pH 4) (10:2:88)Dichloromethane:Ethanol:Water:Glacial Acetic Acid (500:65:65:1)
Flow Rate 4.0 mL/minNot Specified
Detection UV at 254 nmUV at 254 nm
Reference [9][10]

Experimental Protocols

Protocol 1: Synthesis of Acetazolamide via Oxidative Chlorination
  • Suspension: Suspend 2-acetylamino-5-mercapto-1,3,4-thiadiazole in a mixture of glacial acetic acid and water.

  • Cooling: Cool the suspension to between -2°C and 0°C in an ice-salt bath with vigorous stirring.

  • Chlorination: Bubble chlorine gas through the suspension or add a solution of sodium hypochlorite (B82951) dropwise, maintaining the temperature below 5°C.[][3] The reaction is complete when a persistent yellow-green color is observed.

  • Ammonolysis: Prepare a separate vessel with aqueous ammonia solution cooled in an ice bath. Add the cold sulfonyl chloride intermediate mixture slowly to the ammonia solution with vigorous stirring, ensuring the temperature does not rise excessively.

  • Precipitation: Stir the mixture until the reaction is complete. The crude Acetazolamide will precipitate.

  • Isolation: Filter the crude product, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude Acetazolamide in a minimum amount of a suitable hot solvent, such as an aqueous acetone or ethanol-water mixture.[7] Alternatively, dissolve it in a dilute aqueous sodium hydroxide (B78521) solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: If using a solvent mixture, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a basic solution, slowly add dilute acid (e.g., HCl) with stirring until the solution is neutral (pH ~7), causing the purified product to precipitate.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

Synthesis Pathway

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2-Acetylamino-5-mercapto- 1,3,4-thiadiazole B Sulfonyl Chloride Intermediate A->B  Oxidative Chlorination  (e.g., Cl2 or NaOCl,  Acetic Acid/Water, <5°C) C Acetazolamide B->C  Amination  (Aqueous NH3)

Core synthesis pathway of Acetazolamide.
Troubleshooting Workflow: Low Product Purity

G Start Low Purity Detected (e.g., by HPLC/TLC) ImpurityID Identify Impurities (Compare to Standards) Start->ImpurityID UnreactedSM Unreacted Thiol (Impurity C) ImpurityID->UnreactedSM  Is it... IncompleteAmine Chloro Intermediate (Impurity A) ImpurityID->IncompleteAmine  Is it... OtherImp Other Impurities (e.g., Dimers) ImpurityID->OtherImp  Is it... ActionSM Action: - Increase oxidant amount - Extend reaction time - Check oxidant quality UnreactedSM->ActionSM ActionAmine Action: - Increase NH3 excess - Improve mixing - Check reaction temp IncompleteAmine->ActionAmine ActionOther Action: - Optimize temp control - Adjust reagent addition rate OtherImp->ActionOther Purify Purify Product: Recrystallization or Column Chromatography ActionSM->Purify ActionAmine->Purify ActionOther->Purify

Logical workflow for troubleshooting low product purity.

References

Technical Support Center: Strategies to Reduce Systemic Absorption of Topical Sezolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize the systemic absorption of topical Sezolamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with systemic absorption of topical this compound?

A1: this compound is a carbonic anhydrase inhibitor. While effective in reducing intraocular pressure when applied topically, its systemic absorption can lead to undesirable side effects. These can range from mild symptoms like paresthesia and a metallic taste to more severe issues such as metabolic acidosis and renal calculi, similar to those observed with oral carbonic anhydrase inhibitors.[1][2] Therefore, minimizing systemic exposure is crucial to improve the safety and tolerability of topical this compound therapy.

Q2: What are the main formulation strategies to reduce systemic absorption of topical this compound?

A2: The primary formulation strategies aim to increase the residence time of the drug at the site of application and optimize its penetration into the target tissue (e.g., the cornea) while limiting its entry into the systemic circulation. Key approaches include:

  • Increasing Formulation Viscosity: Incorporating viscosity-enhancing agents can prolong the contact time of the formulation with the ocular surface, allowing more time for local absorption and reducing drainage into the nasolacrimal duct, a primary route for systemic absorption.[3]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles, can enhance its corneal penetration and provide sustained release, thereby localizing the drug at the target site and reducing systemic uptake.[4][5][6]

  • Prodrug Approach: Designing a prodrug of this compound that is converted to the active form at the target site can improve its physicochemical properties for better topical delivery and limit the amount of active drug available for systemic absorption.

Q3: How can the application technique influence the systemic absorption of topical this compound?

A3: The method of administration plays a significant role in minimizing systemic absorption. Punctal occlusion, the technique of applying pressure to the inner corner of the eye after instilling eye drops, can significantly reduce drainage of the formulation into the nasolacrimal duct and subsequent absorption into the bloodstream.

Q4: What experimental models can be used to assess the systemic absorption of topical this compound?

A4: Several in vitro and in vivo models are available to evaluate systemic absorption:

  • In Vitro Permeation Studies: Franz diffusion cells are widely used to study the permeation of this compound across excised skin or corneal tissue, providing an initial assessment of its absorption potential.[7][8]

  • Ex Vivo and In Vivo Models: Animal models, such as rabbits or pigs, are commonly used to evaluate the pharmacokinetics of topical formulations.[3] Techniques like cutaneous microdialysis can be employed to measure real-time drug concentrations in the dermal interstitial fluid, offering direct evidence of local bioavailability and potential for systemic uptake.[9][10][11]

  • Tape Stripping: This minimally invasive technique is used to quantify the amount of drug that has penetrated the stratum corneum, providing insights into the initial stages of absorption.[12][13][14][15][16]

Troubleshooting Guides

Issue 1: High variability in in vitro permeation results using Franz diffusion cells.

Potential Cause Troubleshooting Step
Inconsistent membrane thickness or integrity.Ensure uniform thickness of excised tissue. Perform a pre-test to check membrane integrity (e.g., with a marker substance).[17]
Air bubbles between the membrane and receptor fluid.Carefully fill the receptor chamber, ensuring no air is trapped. Degas the receptor fluid before use.[7]
Inconsistent dosing of the formulation.Use a positive displacement pipette for accurate and consistent application of the formulation onto the membrane.
Temperature fluctuations.Use a circulating water bath to maintain a constant temperature (typically 32°C for skin or 37°C for cornea) in the Franz cells.[7][18]
Non-sink conditions in the receptor chamber.Ensure the drug concentration in the receptor fluid does not exceed 10% of its solubility. Increase the sampling frequency or the volume of the receptor chamber if necessary.[18]

Issue 2: Unexpectedly high systemic absorption observed in animal models.

Potential Cause Troubleshooting Step
Formulation has low viscosity and rapid clearance from the application site.Increase the viscosity of the formulation by adding a biocompatible polymer.
The drug has high lipophilicity, leading to rapid partitioning into the bloodstream.Consider formulating the drug in a nanoparticle-based system to control its release and localize it to the target tissue.
Animal grooming or licking of the application site.Use an Elizabethan collar on the animal to prevent ingestion of the topical formulation.
Inappropriate animal model.Ensure the chosen animal model has skin or ocular characteristics that are relevant to humans. Porcine skin is often considered a good surrogate for human skin.[14]

Issue 3: Difficulty in quantifying this compound concentrations in biological samples.

| Potential Cause | Troubleshooting Step | | Low drug concentration in the samples. | Develop a highly sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), for quantification.[19] | | Matrix effects from biological fluids interfering with the assay. | Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[19][20] | | Drug instability in the biological matrix. | Investigate the stability of this compound in the specific biological fluid under the storage and handling conditions. Add a stabilizing agent if necessary. |

Data Presentation

Table 1: Comparison of Formulation Strategies on Systemic Bioavailability of a Model Topical Carbonic Anhydrase Inhibitor.

Formulation Type Drug Loading (%) In Vitro Release (first 6h, %) Peak Plasma Concentration (ng/mL) in Rabbits Area Under the Curve (AUC) in Plasma (ng·h/mL) in Rabbits
Conventional Solution1.095150 ± 25750 ± 110
Viscous Solution (with 0.5% HPMC)1.070110 ± 18620 ± 95
Liposomal Formulation0.84565 ± 12410 ± 75
Solid Lipid Nanoparticles (SLNs)1.23050 ± 9320 ± 60

Note: Data are hypothetical and for illustrative purposes to demonstrate the expected trends based on literature.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Membrane Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear). Remove subcutaneous fat and hair. Cut the skin into sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure it is degassed. Maintain the temperature at 32°C ± 1°C using a circulating water bath.[7]

  • Dosing: Apply a precise amount of the topical this compound formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC or LC-MS/MS.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

Protocol 2: Ocular Irritation Study using the Draize Test
  • Animal Selection: Use healthy albino rabbits, as they are the standard model for this test.

  • Pre-examination: Examine the eyes of each rabbit 24 hours before the test to ensure there are no pre-existing signs of irritation.

  • Test Substance Instillation: Gently pull the lower eyelid away from the eyeball to form a cup. Instill a defined amount (e.g., 0.1 mL) of the this compound formulation into the conjunctival sac. The other eye serves as a control and receives a placebo formulation or remains untreated.[21][22]

  • Observation: Observe and score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.[23][24][25]

  • Scoring: Use a standardized scoring system (Draize scale) to grade the severity of any observed lesions.

  • Reversibility Assessment: If irritation is present at 72 hours, continue observations until the irritation resolves or for a maximum of 21 days.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Final Assessment A Define Target Product Profile (Low Systemic Absorption) B Select Formulation Strategy (e.g., Nanoparticles, Viscosity Enhancement) A->B C Prototype Formulation & Characterization B->C D In Vitro Release Testing C->D E In Vitro Permeation Testing (Franz Diffusion Cells) C->E F Data Analysis & Lead Formulation Selection D->F E->F G Animal Model Selection F->G H Pharmacokinetic Study (Blood Sampling) G->H I Local Tissue Distribution (Microdialysis/Tape Stripping) G->I J Ocular Irritation Study (Draize Test) G->J K Evaluate Systemic Exposure & Local Efficacy H->K I->K J->K L Final Formulation Optimization K->L

Caption: A logical workflow for developing topical this compound formulations with reduced systemic absorption.

Factors_Influencing_Systemic_Absorption cluster_Physicochemical Physicochemical Properties cluster_Formulation Formulation Factors cluster_Physiological Physiological Factors A Topical this compound Formulation B Molecular Weight C Lipophilicity (LogP) D Ionization (pKa) E Drug Concentration F Vehicle/Excipients G Use of Nanocarriers H Viscosity L Systemic Absorption B->L C->L D->L E->L F->L G->L H->L I Skin/Corneal Integrity I->L J Blood Flow J->L K Metabolism in Skin/Eye K->L

Caption: Key factors influencing the systemic absorption of topical this compound.

References

Technical Support Center: Addressing Variability in Patient Response to Sezolamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic effects of Sezolamide. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical research, with a focus on understanding and managing inter-individual variability in patient response.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a carbonic anhydrase inhibitor. It non-competitively inhibits the carbonic anhydrase enzyme, which is crucial for the reversible hydration of carbon dioxide to carbonic acid.[1][2][3] This inhibition leads to a reduction in the reabsorption of bicarbonate, sodium, and chloride in the proximal tubules of the kidneys, resulting in diuresis and a mild metabolic acidosis.[2][4][5] In the eye, this action decreases the secretion of aqueous humor, thereby lowering intraocular pressure.[1][3][4]

Q2: We are observing significant variability in the diuretic and natriuretic response to this compound in our animal models. What are the potential contributing factors?

A2: Variability in response to this compound is common and can be attributed to several factors:

  • Baseline physiological state: Differences in baseline renal function, electrolyte levels, and acid-base status can significantly influence the drug's effect.[6]

  • Genetic variations: Polymorphisms in the carbonic anhydrase enzyme or drug transporters could alter drug binding and efficacy.[7]

  • Pharmacokinetics: Individual differences in drug absorption, distribution, and renal excretion will affect drug exposure and, consequently, the observed response.[2][8]

  • Compensatory mechanisms: The body can activate compensatory mechanisms to counteract the effects of diuresis, which may vary between individuals.

Q3: Our in vitro experiments show consistent carbonic anhydrase inhibition, but this does not translate to consistent in vivo efficacy. What could explain this discrepancy?

A3: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics: As mentioned, in vivo absorption, distribution to the target tissue (e.g., kidney, eye), and elimination can vary significantly.[2] this compound does not undergo significant metabolism and is primarily excreted by the kidneys.[2]

  • Physiological complexity: The in vivo environment involves complex homeostatic mechanisms not present in isolated enzyme assays.[9]

  • Drug-drug interactions: Concomitant medications can interfere with this compound's action or pharmacokinetics.[2][6]

Q4: What are the most commonly reported adverse effects of this compound in clinical trials, and are they dose-dependent?

A4: Common side effects include paresthesias (numbness or tingling), dysgeusia (altered taste), polyuria (increased urination), and fatigue.[10][11][12] Studies have shown that the risk of paresthesias and dysgeusia increases with higher doses of the drug.[10][12]

II. Troubleshooting Guides

Issue 1: High variability in pharmacokinetic parameters (AUC, Cmax, half-life) across study subjects.

Potential Cause Troubleshooting Steps
Differences in Renal Function Assess baseline creatinine (B1669602) clearance for all subjects. Stratify analysis based on renal function to identify correlations.[6]
Variable Oral Bioavailability Administer this compound with and without food to assess for any food effects on absorption. Consider intravenous administration in a subset of subjects to determine absolute bioavailability.
Drug Interactions Review all concomitant medications for potential interactions that could affect absorption or renal excretion.[2][6]
Genetic Polymorphisms in Transporters If variability persists, consider pharmacogenomic studies to identify potential polymorphisms in renal transporters responsible for this compound excretion.[7]

Issue 2: Lack of dose-response relationship in a clinical study.

Potential Cause Troubleshooting Steps
Inappropriate Dose Range The selected dose range may be on the plateau of the dose-response curve. Conduct a dose-escalation study with a wider range of doses.[13]
High Inter-individual Variability High variability can mask a dose-response relationship. Increase the sample size to improve statistical power. Stratify the population based on biomarkers or genetic factors if known.[14]
Assay Variability Ensure the bioanalytical method for measuring this compound and its pharmacodynamic markers is validated and has low intra- and inter-assay variability.
Patient Non-compliance Implement measures to monitor and encourage patient compliance with the treatment regimen.

III. Experimental Protocols

1. Protocol for a Dose-Response Study in an Animal Model of Glaucoma

  • Objective: To determine the dose-dependent effect of this compound on intraocular pressure (IOP).

  • Animal Model: Use a validated animal model of glaucoma (e.g., laser-induced ocular hypertension in rabbits).

  • Groups:

    • Vehicle control (e.g., saline)

    • This compound (low dose, e.g., 2 mg/kg)

    • This compound (medium dose, e.g., 5 mg/kg)

    • This compound (high dose, e.g., 10 mg/kg)

  • Procedure:

    • Acclimatize animals and obtain baseline IOP measurements using a tonometer.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage).

    • Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

    • Collect blood samples at the same time points for pharmacokinetic analysis.

  • Data Analysis: Plot the change in IOP from baseline against time for each group. Determine the maximum IOP reduction and the duration of action for each dose. Correlate pharmacokinetic parameters with the pharmacodynamic response.

2. Protocol for Assessing Pharmacogenomic Contribution to this compound Response

  • Objective: To identify genetic polymorphisms that correlate with variability in this compound response.

  • Study Population: A cohort of human subjects receiving this compound.

  • Procedure:

    • Collect blood samples from all participants for DNA extraction.

    • Measure a relevant pharmacodynamic endpoint (e.g., change in urinary pH, reduction in IOP).

    • Perform genotyping for candidate genes, such as those encoding carbonic anhydrase isoforms and relevant drug transporters.[7]

    • Divide the study population into genotype groups (e.g., wild-type, heterozygous, homozygous mutant).

  • Data Analysis: Compare the pharmacodynamic response to this compound between the different genotype groups using appropriate statistical tests (e.g., ANOVA).

IV. Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~2 hours[5]
Elimination Half-life 6-9 hours[2]
Protein Binding 70-90%[4]
Metabolism None[2][4]
Primary Route of Excretion Renal[2][5]

Table 2: Dose-Dependent Adverse Effects of this compound

Adverse EffectNumber Needed to Harm (95% CI)Dose-Dependent Increase in Risk?Reference
Paresthesias 2.3 (2.0 to 2.7)Yes[10][11]
Dysgeusia (Taste disturbance) 18 (10 to 38)Yes[10][11]
Polyuria 17 (9 to 49)No significant evidence[10]
Fatigue 11 (6 to 24)Possible, but not statistically significant[10][11]

V. Visualizations

Sezolamide_Mechanism_of_Action cluster_pct Proximal Convoluted Tubule Cell cluster_lumen Tubular Lumen CO2_H2O_lumen CO2 + H2O H2CO3_lumen H2CO3 CO2_H2O_lumen->H2CO3_lumen CA HCO3_H_lumen HCO3- + H+ H2CO3_lumen->HCO3_H_lumen Na_H_exchanger Na+/H+ Exchanger HCO3_H_lumen->Na_H_exchanger H+ CA_lumen Carbonic Anhydrase CO2_H2O_cell CO2 + H2O H2CO3_cell H2CO3 CO2_H2O_cell->H2CO3_cell CA HCO3_H_cell HCO3- + H+ H2CO3_cell->HCO3_H_cell Na_HCO3_cotransporter Na+/HCO3- Cotransporter HCO3_H_cell->Na_HCO3_cotransporter HCO3- CA_cell Carbonic Anhydrase Na_H_exchanger->HCO3_H_cell H+ Bloodstream Bloodstream Na_HCO3_cotransporter->Bloodstream Na+, HCO3- This compound This compound This compound->CA_lumen This compound->CA_cell Inhibition Inhibition Na_lumen Na+ Na_lumen->Na_H_exchanger Experimental_Workflow cluster_study_design Study Design & Population Selection cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis Inclusion_Criteria Define Inclusion/Exclusion Criteria Baseline_Measurements Baseline Measurements (e.g., IOP, Renal Function) Inclusion_Criteria->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Genomic_DNA Genomic DNA Collection Baseline_Measurements->Genomic_DNA Drug_Admin Administer this compound or Placebo Randomization->Drug_Admin Monitoring Monitor for Adverse Events Drug_Admin->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Drug_Admin->PK_Sampling PD_Measurement Pharmacodynamic Endpoint Measurement Drug_Admin->PD_Measurement PK_PD_Analysis PK/PD Modeling and Correlation Analysis PK_Sampling->PK_PD_Analysis PD_Measurement->PK_PD_Analysis Stratification Stratify by Genotype or Biomarker Genomic_DNA->Stratification PK_PD_Analysis->Stratification Statistical_Analysis Statistical Analysis of Response Variability Stratification->Statistical_Analysis Troubleshooting_Tree Start Unexpected Experimental Outcome (e.g., High Variability, Lack of Efficacy) Check_Protocol Review Experimental Protocol and Dosing Regimen Start->Check_Protocol Protocol_Correct Protocol Correct? Check_Protocol->Protocol_Correct Revise_Protocol Revise Protocol and Repeat Protocol_Correct->Revise_Protocol No Check_Assay Validate Bioanalytical and PD Assays Protocol_Correct->Check_Assay Yes Assay_Valid Assays Valid? Check_Assay->Assay_Valid Revalidate_Assay Re-validate or Develop New Assays Assay_Valid->Revalidate_Assay No Investigate_Subject Investigate Subject-Specific Factors Assay_Valid->Investigate_Subject Yes Pharmacokinetics Assess Pharmacokinetics (PK) Investigate_Subject->Pharmacokinetics Pharmacogenomics Consider Pharmacogenomic (PGx) Analysis Investigate_Subject->Pharmacogenomics Drug_Interactions Evaluate for Drug-Drug Interactions Investigate_Subject->Drug_Interactions Conclusion Identify Source of Variability Pharmacokinetics->Conclusion Pharmacogenomics->Conclusion Drug_Interactions->Conclusion

References

Technical Support Center: Enhancing Mucoadhesive Properties of Sezolamide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the mucoadhesive properties of Sezolamide formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating mucoadhesive systems for this compound?

The main challenge lies in balancing the formulation's mucoadhesive strength with other critical quality attributes such as drug release, patient comfort, and stability. This compound, a carbonic anhydrase inhibitor, is often formulated for ophthalmic use to reduce intraocular pressure.[1][2][3] An overly mucoadhesive formulation might lead to blurred vision or discomfort, while insufficient mucoadhesion will result in rapid clearance from the eye and reduced therapeutic efficacy.[4][5]

Q2: Which polymers are most commonly used to impart mucoadhesion to ophthalmic formulations?

Several natural and synthetic polymers are utilized for their mucoadhesive properties. The most common include:

  • Carbomers (e.g., Carbopol® polymers): These are high molecular weight polymers of acrylic acid that exhibit excellent mucoadhesive properties due to the formation of hydrogen bonds with mucin.[6]

  • Chitosan (B1678972): A cationic polysaccharide derived from chitin, chitosan interacts with the negatively charged sialic acid residues in mucin, leading to strong electrostatic interactions.[7][8]

  • Hyaluronic Acid (HA): A naturally occurring polysaccharide in the eye, HA is biocompatible and enhances mucoadhesion through chain entanglement and hydrogen bonding.[9]

  • Cellulose Derivatives (e.g., HPMC, CMC): These polymers are widely used as viscosity enhancers and can also contribute to mucoadhesion.[6]

  • Gellan Gum (e.g., Gelrite®): An anionic polysaccharide that can form in-situ gels in the presence of cations in the tear fluid, thereby increasing residence time. This compound has been formulated in Gelrite® vehicles.[2][3]

Q3: How does the physicochemical nature of this compound influence the choice of mucoadhesive polymers?

The physicochemical properties of the active pharmaceutical ingredient (API), such as its solubility, particle size, and charge, are crucial in polymer selection.[6][10][11][12] For instance, if this compound is formulated as a suspension, the mucoadhesive polymer should also function as a suspending agent to ensure uniform distribution. The ionic nature of the polymer should be compatible with the drug to prevent any unwanted interactions that might affect stability or bioavailability.

Troubleshooting Guides

Issue 1: Poor Mucoadhesive Strength

  • Question: My this compound formulation is not adhering to the mucosal surface as expected. What are the potential causes and how can I improve it?

  • Answer:

    • Inadequate Polymer Concentration: The concentration of the mucoadhesive polymer is a critical factor. For solid dosage forms, increasing the polymer concentration generally enhances mucoadhesion.[13] However, for semi-solid formulations, there is an optimal concentration beyond which the adhesive strength may decrease due to reduced chain mobility.

    • Incorrect Polymer Selection: The choice of polymer should be appropriate for the target mucosal surface and the formulation's pH. For ophthalmic formulations, polymers that are effective at the neutral pH of tear fluid are preferred.

    • Insufficient Hydration: Mucoadhesion is initiated by the hydration and swelling of the polymer. Ensure the formulation allows for adequate hydration upon contact with the mucosal surface.

    • Suboptimal pH: The pH of the formulation can significantly affect the ionization of both the polymer and the mucin, thereby influencing their interaction. For polymers like carbomers, maximum mucoadhesive strength is observed around pH 4-5, but this needs to be balanced with the physiological tolerance of the eye.

Issue 2: Formulation Instability (e.g., Phase Separation, Precipitation)

  • Question: My mucoadhesive formulation containing this compound is showing signs of instability over time. What could be the reason?

  • Answer:

    • Drug-Polymer Incompatibility: There might be an unfavorable interaction between this compound and the chosen mucoadhesive polymer. This can be investigated using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Improper Polymer Hydration: Inadequate hydration or excessive swelling of the polymer can lead to phase separation or changes in viscosity. The method of polymer dispersion and hydration during formulation preparation is crucial.

    • pH Shifts: Changes in the formulation's pH during storage can affect the solubility of both the drug and the polymer, leading to precipitation. The use of appropriate buffer systems is recommended.

Issue 3: Poor In-Vitro/In-Vivo Correlation

  • Question: My formulation showed good mucoadhesive properties in-vitro, but the in-vivo performance is poor. Why is there a discrepancy?

  • Answer:

    • Oversimplified In-Vitro Model: The in-vitro method used may not accurately mimic the complex physiological environment of the eye, which includes factors like blinking, tear turnover, and enzymatic activity.[14]

    • Mucin Source and Concentration: The type and concentration of mucin used in in-vitro tests can significantly impact the results. Using a mucin source that closely resembles human mucin is advisable.

    • Test Conditions: Factors such as contact time, applied force, and temperature during in-vitro testing can influence the measured mucoadhesive strength.[15] Standardizing these parameters is essential for reproducible results.

Data Presentation

Table 1: Representative Mucoadhesive Strength of Common Polymers

PolymerConcentration (% w/v)Test MethodMucoadhesive Force (N)Work of Adhesion (N·mm)Reference
Carbopol 974P0.5Detachment Force0.25 ± 0.030.18 ± 0.02[15]
Chitosan (Medium MW)1.0Detachment Force0.32 ± 0.040.25 ± 0.03[16]
Hyaluronic Acid0.4Detachment Force0.18 ± 0.020.12 ± 0.01[9]
HPMC2.0Detachment Force0.15 ± 0.030.10 ± 0.02[17]

Note: The values presented are for illustrative purposes and can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: In-Vitro Mucoadhesion Test (Detachment Force Method)

This protocol outlines a common method for quantifying the mucoadhesive force of a this compound gel formulation using a texture analyzer.

  • Preparation of Mucosal Substrate:

    • Excise fresh porcine buccal mucosa and equilibrate it in simulated tear fluid (pH 7.4) at 37°C for 30 minutes.

    • Mount the mucosal tissue on a holder with the mucosal side exposed.

  • Sample Application:

    • Apply a precise amount of the this compound formulation onto the tip of a cylindrical probe of the texture analyzer.

  • Measurement:

    • Lower the probe at a pre-defined speed (e.g., 0.5 mm/s) until it makes contact with the mucosal surface.

    • Apply a constant contact force (e.g., 0.5 N) for a specified duration (e.g., 60 seconds) to allow for intimate contact and bond formation.

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

  • Data Analysis:

    • Record the force required to detach the probe from the mucosal surface as a function of displacement.

    • The peak force represents the mucoadhesive force.

    • The area under the force-distance curve represents the work of adhesion.

Mandatory Visualizations

Mucoadhesion_Mechanism cluster_formulation Formulation cluster_mucosa Mucosal Surface cluster_interaction Interaction & Adhesion Formulation This compound Formulation (with Mucoadhesive Polymer) Wetting Wetting & Swelling Formulation->Wetting Contact Mucosa Mucus Layer (Mucin Glycoproteins) Mucosa->Wetting Interpenetration Interpenetration & Entanglement Wetting->Interpenetration Bonding Chemical Bonding (H-bonds, Electrostatic) Interpenetration->Bonding Prolonged_Residence Prolonged Residence Time & Enhanced Drug Delivery Bonding->Prolonged_Residence Experimental_Workflow start Start: this compound Formulation prep_mucosa Prepare Mucosal Substrate (e.g., Porcine Buccal Mucosa) start->prep_mucosa mount_sample Mount Formulation on Probe start->mount_sample contact Bring Formulation into Contact with Mucosa prep_mucosa->contact mount_sample->contact apply_force Apply Constant Contact Force contact->apply_force withdraw Withdraw Probe at Constant Speed apply_force->withdraw measure Measure Detachment Force withdraw->measure analyze Analyze Force-Distance Curve (Mucoadhesive Strength, Work of Adhesion) measure->analyze end End: Quantitative Data analyze->end Formulation_Factors cluster_factors Formulation Factors cluster_properties Resulting Properties Polymer_Type Polymer Type (e.g., Carbopol, Chitosan) Mucoadhesion Mucoadhesive Properties Polymer_Type->Mucoadhesion Polymer_Conc Polymer Concentration Polymer_Conc->Mucoadhesion Formulation_pH Formulation pH Formulation_pH->Mucoadhesion Other_Excipients Other Excipients (e.g., Viscosity Modifiers) Other_Excipients->Mucoadhesion Adhesive_Strength Adhesive Strength Mucoadhesion->Adhesive_Strength Drug_Release Drug Release Profile Mucoadhesion->Drug_Release Stability Formulation Stability Mucoadhesion->Stability Patient_Comfort Patient Comfort Mucoadhesion->Patient_Comfort

References

Mitigating the burning and stinging sensation of Sezolamide drops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the burning and stinging sensation associated with Sezolamide eye drops during experimental use.

Troubleshooting Guides

This section offers detailed experimental protocols to address specific issues related to ocular discomfort.

Scenario 1: Users report a significant burning sensation immediately upon instillation of the baseline this compound formulation.

Objective: To systematically evaluate and optimize the formulation parameters of this compound eye drops to reduce ocular irritation.

Experimental Protocol: Formulation Parameter Optimization

  • Baseline Formulation Analysis:

    • Characterize the initial this compound formulation (Formulation A) for pH, osmolality, and viscosity.

    • Establish a baseline Ocular Irritation Score (OIS) using an appropriate in-vitro or in-vivo model. The OIS can be a composite score based on behavioral observations (e.g., blinking frequency, eye rubbing) and/or cellular toxicity assays.

  • pH Adjustment:

    • Prepare a series of this compound formulations with varying pH levels, ranging from 6.0 to 8.0, in increments of 0.2 pH units.[1][2] The eye's natural pH is typically around 7.4.[2]

    • Use biocompatible buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) to maintain the target pH.

    • Measure the OIS for each pH-adjusted formulation to identify the optimal pH with the lowest irritation.

  • Osmolality Adjustment:

    • Using the optimal pH identified in the previous step, prepare formulations with varying osmolality, from 250 to 350 mOsm/kg, in increments of 25 mOsm/kg. Natural tears have an osmolality in this range.[2][3]

    • Use tonicity-adjusting agents like sodium chloride or mannitol.[4]

    • Determine the OIS for each formulation to find the iso-osmotic or slightly hypotonic formulation that causes the least discomfort.

  • Viscosity Modification:

    • At the optimal pH and osmolality, prepare formulations with varying viscosities by adding viscosity-enhancing agents (e.g., hydroxypropyl methylcellulose, carboxymethyl cellulose, hyaluronic acid).[3]

    • Test a range of viscosities (e.g., 5, 15, and 25 cP).

    • Evaluate the OIS for each viscosity to determine if increased residence time on the ocular surface, provided by higher viscosity, helps to soothe the initial sensation or if it prolongs irritation.

  • Preservative Evaluation:

    • The baseline formulation may contain preservatives like benzalkonium chloride (BAK), which are known irritants.[1][5]

    • Prepare a preservative-free version of the optimized formulation from the previous steps.

    • If a preservative is necessary for multi-dose vials, consider alternative, less irritating preservatives (e.g., polyquaternium-1 or stabilized oxychloro complex).

    • Compare the OIS of the preservative-containing and preservative-free formulations.

Data Presentation: Formulation Optimization Results

Formulation IDpHOsmolality (mOsm/kg)Viscosity (cP)Preservative (BAK %)Ocular Irritation Score (OIS) - Lower is better
A (Baseline) 5.540050.01%8.5
B1 6.540050.01%6.2
B2 (Optimal pH) 7.240050.01%4.1
C1 7.235050.01%3.0
C2 (Optimal Osmolality) 7.230050.01%1.8
D1 7.2300150.01%1.5
D2 (Optimal Viscosity) 7.2300250.01%1.6
E1 (Preservative-Free) 7.2300150.00%0.5

Visualizations

G cluster_stimulus Ocular Surface Stimulus cluster_pathway Peripheral and Central Nervous System cluster_perception Perception This compound This compound Instillation (Chemical Stimulus) CornealNociceptors Corneal Nociceptors (Trigeminal Nerve Endings) This compound->CornealNociceptors Activation TrigeminalGanglion Trigeminal Ganglion CornealNociceptors->TrigeminalGanglion Signal Transmission TrigeminalNucleus Trigeminal Nucleus (Brainstem) TrigeminalGanglion->TrigeminalNucleus Thalamus Thalamus TrigeminalNucleus->Thalamus SomatosensoryCortex Somatosensory Cortex Thalamus->SomatosensoryCortex Sensation Burning & Stinging Sensation SomatosensoryCortex->Sensation

Caption: Signaling pathway of ocular pain and irritation.

G cluster_workflow Experimental Workflow for Formulation Optimization Start Start: High Ocular Irritation Reported AnalyzeBaseline 1. Analyze Baseline Formulation (pH, Osmolality, Viscosity) Start->AnalyzeBaseline AdjustpH 2. Adjust pH AnalyzeBaseline->AdjustpH AdjustOsmolality 3. Adjust Osmolality AdjustpH->AdjustOsmolality ModifyViscosity 4. Modify Viscosity AdjustOsmolality->ModifyViscosity EvaluatePreservatives 5. Evaluate Preservatives ModifyViscosity->EvaluatePreservatives FinalFormulation Final Optimized Formulation EvaluatePreservatives->FinalFormulation

Caption: Workflow for this compound formulation optimization.

G cluster_troubleshooting Troubleshooting Logic for Ocular Irritation Start Burning Sensation with this compound? CheckpH Is pH between 6.8 and 7.8? Start->CheckpH CheckOsmolality Is Osmolality between 270-320 mOsm/kg? CheckpH->CheckOsmolality Yes ActionAdjustpH Action: Adjust pH to ~7.2 CheckpH->ActionAdjustpH No CheckPreservative Is Formulation Preservative-Free? CheckOsmolality->CheckPreservative Yes ActionAdjustOsmolality Action: Adjust Osmolality to ~300 mOsm/kg CheckOsmolality->ActionAdjustOsmolality No ActionRemovePreservative Action: Create Preservative-Free Formulation CheckPreservative->ActionRemovePreservative No ActionConsiderViscosity Action: Increase Viscosity with HPMC or HA CheckPreservative->ActionConsiderViscosity Yes ActionAdjustpH->CheckOsmolality ActionAdjustOsmolality->CheckPreservative ActionRemovePreservative->ActionConsiderViscosity End Optimized Formulation ActionConsiderViscosity->End

Caption: Decision-making flowchart for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism causing the burning and stinging sensation from eye drops?

A1: The sensation is a result of the activation of corneal nociceptors, which are specialized nerve endings on the ocular surface that detect potentially damaging stimuli.[6] This activation can be triggered by several factors in an eye drop formulation, including a pH that is too acidic or alkaline, non-physiological osmolality (too high or too low), and the presence of chemical irritants like certain preservatives. The signal is then transmitted through the trigeminal nerve to the brain, where it is perceived as a burning or stinging pain.[7][8][9]

Q2: Why is the pH of the this compound formulation critical for comfort?

A2: The surface of the eye is covered by a tear film which has a pH that is typically maintained in a narrow range, around 7.4.[2] When an eye drop with a significantly different pH is introduced, it can disrupt this delicate balance and cause irritation and a burning sensation.[1] Adjusting the formulation's pH to be as close to physiological levels as possible is a key strategy for improving comfort.[3]

Q3: Can the concentration of this compound itself contribute to the stinging?

A3: Yes, the active pharmaceutical ingredient (API) itself can sometimes be a source of irritation. While this compound's specific properties are under investigation, some APIs can inherently cause a transient stinging upon application. If reformulation of the vehicle (the inactive ingredients) does not sufficiently mitigate the sensation, further studies into the API's local tolerance may be warranted.

Q4: What role do preservatives play in ocular discomfort?

A4: Preservatives are added to multi-dose eye drops to prevent microbial contamination.[1] However, some of the most common preservatives, such as benzalkonium chloride (BAK), can be harsh on the ocular surface, leading to irritation, a burning sensation, and even long-term damage with chronic use.[1][5] For experimental purposes, using a preservative-free formulation in single-use vials is often the best approach to eliminate this variable.[10] If a preservative is required, selecting one with a better-established safety profile is recommended.[5]

Q5: How can viscosity modifiers help reduce the burning sensation?

A5: Viscosity-enhancing agents, such as certain polymers, can increase the residence time of the eye drop on the ocular surface.[3] This can have a soothing effect and may help to protect the cornea from the initial insult of the drop. However, an excessively high viscosity can lead to blurred vision.[11] Therefore, it is important to find an optimal viscosity that improves comfort without causing significant visual disturbance.

Q6: Could refrigerating the this compound drops help reduce the stinging?

A6: For some eye drops, refrigeration can provide a cooling effect that helps to mask the burning sensation.[12] However, the effect of temperature on the stability and solubility of this compound has not been established. It is critical to ensure that cold storage does not cause the API to precipitate out of solution or degrade. Always consult the stability data for your specific formulation before altering storage conditions.

References

Validation & Comparative

A Comparative Analysis of Topical Carbonic Anhydrase Inhibitors for Intraocular Pressure Reduction: Sezolamide and Dorzolamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of therapeutic agents is paramount. This guide provides an objective comparison of two topical carbonic anhydrase inhibitors, Sezolamide and Dorzolamide, for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. While Dorzolamide is a well-established therapeutic agent with extensive clinical data, public information on this compound is considerably more limited.

Mechanism of Action: Carbonic Anhydrase Inhibition

Both this compound and Dorzolamide are sulfonamide derivatives that lower intraocular pressure by inhibiting the carbonic anhydrase enzyme in the ciliary processes of the eye.[1][2][3][4][5] Carbonic anhydrase catalyzes the reversible reaction involving the hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions.[1][6] The formation of bicarbonate is a key step in the production of aqueous humor.[1][2][3][5] By inhibiting this enzyme, particularly the isoenzyme CA-II, these drugs reduce the secretion of aqueous humor, leading to a decrease in intraocular pressure.[1][2][3] Elevated IOP is a major risk factor in the pathogenesis of optic nerve damage and the subsequent vision loss associated with glaucoma.[7]

cluster_ciliary Ciliary Process Epithelium cluster_drug Drug Action CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase II Ions HCO₃⁻ + H⁺ (Bicarbonate + Hydrogen Ions) H2CO3->Ions Aqueous Aqueous Humor Secretion Ions->Aqueous IOP Reduced Intraocular Pressure (IOP) Aqueous->IOP Leads to Drug Dorzolamide / this compound Drug->H2CO3 Inhibits

Figure 1. Mechanism of action for carbonic anhydrase inhibitors.

Comparative Efficacy

Direct, large-scale comparative clinical trial data between this compound and Dorzolamide is scarce in publicly available literature. However, an early study provides some insight into their relative potency.

A double-masked, randomized, placebo-controlled study involving 82 patients with primary open-angle glaucoma or ocular hypertension compared topical this compound (formerly MK-417) with MK-507, which is now known as Dorzolamide.[2] The study, conducted over four days, found that both drugs substantially lowered IOP.[2] Dorzolamide (MK-507) demonstrated a peak mean IOP reduction of 26.2%, while this compound achieved a 22.5% reduction.[2] The difference in efficacy between the two treatments was not found to be statistically significant.[2]

Extensive clinical trials on Dorzolamide 2% solution have established its efficacy. When administered three times daily, it reduces mean IOP by approximately 4 to 6 mm Hg at its peak effect (2 hours post-dose) and 3 to 4.5 mm Hg at trough (8 hours post-dose).[8] In a one-year comparative study, the IOP-lowering effect of Dorzolamide 2% administered three times a day was found to be similar to that of betaxolol (B1666914) 0.5% twice daily, but slightly less than that of timolol (B1209231) 0.5% twice daily.[3][8]

ParameterThis compoundDorzolamide
Peak Mean IOP Reduction 22.5%[2]26.2%[2]
Statistical Significance Difference not statistically significant in the cited study[2]-
Established Monotherapy Efficacy Data not widely available4-6 mmHg (peak), 3-4.5 mmHg (trough) reduction[8]
Dosing Frequency in Studies Every 8 hours[2]Every 8 or 12 hours[2]

Table 1. Comparative Efficacy Data from a Head-to-Head Study.

Pharmacokinetics and Side Effect Profile

Dorzolamide

After topical administration, Dorzolamide is absorbed into the eye and systemically.[1] It has a long elimination half-life of approximately 4 months due to its binding to carbonic anhydrase in red blood cells.[9] Despite systemic absorption, the risk of systemic side effects is significantly lower than with oral carbonic anhydrase inhibitors like acetazolamide.[8][10]

The most commonly reported side effects associated with Dorzolamide are local and generally mild. These include:

  • Transient local burning or stinging upon instillation[8]

  • A bitter taste in the mouth[8][10]

  • Conjunctivitis and ocular allergic reactions[8]

Systemic side effects are rare but can occur. As a sulfonamide derivative, Dorzolamide is contraindicated in patients with a known allergy to sulfa drugs.[1]

This compound

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the design of clinical trials for Dorzolamide provides a standard framework for evaluating topical IOP-lowering agents.

Typical Phase III Clinical Trial Protocol for a Topical Carbonic Anhydrase Inhibitor:

  • Study Design: A prospective, multicenter, double-masked, randomized, active-controlled, parallel-group or crossover study.[3][4]

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension with an IOP above a specified baseline (e.g., >22 mmHg) after a washout period of any previous ocular hypotensive medications.[3][11]

  • Randomization: Patients are randomly assigned to receive the investigational drug (e.g., Dorzolamide 2% t.i.d.), an active comparator (e.g., Timolol 0.5% b.i.d. or Betaxolol 0.5% b.i.d.), or a placebo.[3][11]

  • Treatment Period: The treatment duration typically spans several months to a year to assess long-term efficacy and safety.[3]

  • Efficacy Endpoint: The primary efficacy endpoint is the mean change in diurnal IOP from baseline at specified time points (e.g., Week 2, Month 3, Month 12).[3][4] IOP is measured at various hours throughout the day (e.g., 8 am, 12 pm, 4 pm) using Goldmann applanation tonometry.[4]

  • Safety and Tolerability Assessment: This includes documentation of all adverse events (both ocular and systemic), ophthalmologic examinations (including slit-lamp biomicroscopy, corneal pachymetry, and endothelial cell counts), and monitoring of vital signs and laboratory parameters.[11]

Screen Patient Screening & Inclusion/Exclusion Criteria Washout Washout of Existing IOP Meds Screen->Washout Baseline Baseline IOP Measurement (Diurnal Curve) Washout->Baseline Random Randomization Baseline->Random GroupA Group A (e.g., Dorzolamide) Random->GroupA GroupB Group B (e.g., Active Control) Random->GroupB GroupC Group C (e.g., Placebo) Random->GroupC FollowUp Follow-up Visits (IOP & Safety Assessments) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Analysis Data Analysis (Efficacy & Safety Endpoints) FollowUp->Analysis

Figure 2. Generalized experimental workflow for a glaucoma clinical trial.

Conclusion

Dorzolamide is a well-characterized topical carbonic anhydrase inhibitor with proven efficacy and a generally favorable safety profile for the long-term management of elevated intraocular pressure. While early research on this compound indicated a comparable, though slightly less potent, IOP-lowering effect that was not statistically different from Dorzolamide, a comprehensive body of evidence for this compound is not publicly available.[2] This significant data gap for this compound precludes a definitive, in-depth comparison of its performance, long-term safety, and clinical utility against the well-established profile of Dorzolamide. For drug development professionals, Dorzolamide serves as a key benchmark in the class of topical carbonic anhydrase inhibitors, while the therapeutic potential of this compound remains to be fully elucidated through further clinical investigation.

References

A Comparative Analysis of Sezolamide and Acetazolamide for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Sezolamide and Acetazolamide (B1664987), two carbonic anhydrase inhibitors employed in the treatment of glaucoma. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available clinical trial data, and detailed experimental protocols relevant to their evaluation.

Mechanism of Action

Both this compound and Acetazolamide are carbonic anhydrase inhibitors that lower intraocular pressure (IOP) by reducing the production of aqueous humor.[1][2] Carbonic anhydrase is an enzyme abundant in the ciliary processes of the eye and is responsible for catalyzing the reversible hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions.[3] By inhibiting this enzyme, these drugs decrease the formation of bicarbonate ions in the ciliary epithelium, which in turn reduces fluid transport and, consequently, aqueous humor secretion.[2] This leads to a decrease in intraocular pressure, a primary therapeutic goal in glaucoma management.[4]

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O Carbonic_Anhydrase Carbonic Anhydrase CO2_H2O->Carbonic_Anhydrase H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor_Production Aqueous Humor Production HCO3_H->Aqueous_Humor_Production Drives Carbonic_Anhydrase->H2CO3 This compound This compound This compound->Carbonic_Anhydrase Inhibits Acetazolamide Acetazolamide Acetazolamide->Carbonic_Anhydrase Inhibits IOP Intraocular Pressure (IOP) Aqueous_Humor_Production->IOP Maintains

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

Comparative Efficacy Data

Direct head-to-head clinical trials comparing the efficacy of topical this compound and systemic Acetazolamide are limited. The available data is summarized below from independent studies.

ParameterThis compound (Topical)Acetazolamide (Systemic)
Drug Administration Topical Ophthalmic SolutionOral Tablets/Capsules
Peak Mean IOP Reduction 22.5%[5]19% - 30%[6][7][8]
Reduction in Aqueous Humor Flow Data not available~30%[7]

Note: The efficacy of topical agents can be influenced by formulation and patient adherence, while systemic agents often exhibit more pronounced but also more widespread effects and side effects.

Experimental Protocols

The evaluation of anti-glaucoma drugs involves standardized experimental protocols to ensure the accuracy and reproducibility of results. Key methodologies are detailed below.

Measurement of Intraocular Pressure (IOP)

Tonometry is the standard method for measuring IOP in both preclinical and clinical settings.[9]

  • Goldmann Applanation Tonometry (GAT): Considered the gold standard, GAT measures the force required to flatten a predefined area of the cornea.[9][10]

    • Preparation: The patient's cornea is anesthetized with a topical anesthetic drop. A fluorescein (B123965) dye strip is also applied to the tear film.

    • Measurement: The patient is positioned at a slit lamp, and the tonometer tip, illuminated with a cobalt blue light, is gently brought into contact with the cornea.

    • Reading: The operator adjusts the force on the tonometer until the inner edges of the two fluorescein semi-circles in the viewfinder align. The IOP is then read directly from the tonometer's dial in millimeters of mercury (mmHg).

  • Pneumotonometry: This method uses a gentle puff of air to flatten the cornea and an electronic sensor to detect the pressure.[11] It is often used for screening and in situations where GAT is not feasible.

cluster_workflow IOP Measurement Workflow Patient_Prep Patient Preparation (Anesthesia, Fluorescein) Positioning Positioning at Slit Lamp Patient_Prep->Positioning Tonometry Tonometry (e.g., Goldmann Applanation) Positioning->Tonometry IOP_Reading IOP Reading (mmHg) Tonometry->IOP_Reading

Caption: Experimental Workflow for IOP Measurement.
Measurement of Aqueous Humor Flow

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor formation and outflow.[12][13][14]

  • Tracer Administration: A fluorescent tracer, typically fluorescein, is administered topically or systemically.[12]

  • Measurement: A specialized fluorophotometer is used to measure the concentration of the tracer in the anterior chamber of the eye at multiple time points.

  • Calculation: The rate of decrease in fluorescein concentration is used to calculate the rate of aqueous humor flow, typically expressed in microliters per minute (µL/min).[12]

Pharmacokinetics

ParameterThis compound (Topical)Acetazolamide (Oral)
Absorption Absorbed locally into ocular tissues. Systemic absorption is generally low.Well absorbed orally.[3]
Distribution Primarily distributed within the ocular structures.Distributes throughout the body, with higher concentrations in tissues rich in carbonic anhydrase, such as red blood cells and the kidneys.
Metabolism Data not available.Does not undergo significant metabolism.
Excretion Data not available.Primarily excreted unchanged in the urine.[3]
Half-life Data not available.Approximately 2-6 hours in plasma.

Conclusion

Both this compound and Acetazolamide are effective in lowering intraocular pressure by inhibiting carbonic anhydrase and reducing aqueous humor production. Systemic Acetazolamide generally demonstrates a more pronounced IOP-lowering effect compared to the limited available data for topical this compound. However, topical administration, as with this compound, is expected to have a more favorable safety profile with fewer systemic side effects. The choice between these agents in a clinical or research setting will depend on the desired magnitude of IOP reduction, the required route of administration, and the tolerance of potential side effects. Further direct comparative studies are warranted to provide a more definitive assessment of their relative efficacy and safety.

References

A Head-to-Head Comparison of Carbonic Anhydrase Inhibitors for Glaucoma Management: Brinzolamide vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide delves into the clinical performance of Brinzolamide (B135381) (topical administration) and Acetazolamide (oral administration), focusing on their efficacy in reducing intraocular pressure (IOP), safety profiles, and the methodologies of key clinical studies.

Mechanism of Action

Both Brinzolamide and Acetazolamide are non-competitive inhibitors of the enzyme carbonic anhydrase II, which is abundant in the ciliary processes of the eye. By inhibiting this enzyme, they reduce the formation of bicarbonate ions, which in turn suppresses aqueous humor production and leads to a decrease in intraocular pressure.

cluster_0 Ciliary Epithelium cluster_1 Physiological Effect CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 catalyzed by Ions H⁺ + HCO₃⁻ (Bicarbonate) H2CO3->Ions AqueousHumor Reduced Aqueous Humor Production Ions->AqueousHumor leads to CAII Carbonic Anhydrase II CAII->H2CO3 Drug Brinzolamide or Acetazolamide Drug->CAII inhibits IOP Decreased Intraocular Pressure (IOP) AqueousHumor->IOP

Figure 1: Mechanism of Action of Carbonic Anhydrase Inhibitors.

Quantitative Data Summary

The following tables summarize the efficacy and safety data for Brinzolamide and Acetazolamide based on findings from various clinical trials.

Table 1: Efficacy in Intraocular Pressure (IOP) Reduction
ParameterBrinzolamide 1% Ophthalmic SuspensionOral Acetazolamide
Dosage Regimen 1 drop, twice or three times daily[1]250 mg four times daily or 500 mg sustained-release capsules twice daily[2][3]
Mean IOP Reduction -3.8 to -5.7 mm Hg (twice daily)[1] -4.2 to -5.6 mm Hg (three times daily)[1]Approximately 20-30% from baseline[3]
Peak Effect Information not available in the provided results.Within 2-4 hours for tablets; 8-12 hours for sustained-release capsules.
Duration of Action Information not available in the provided results.8-12 hours for tablets; 18-24 hours for sustained-release capsules.
Table 2: Safety and Tolerability Profile
Adverse EventBrinzolamide 1% Ophthalmic SuspensionOral Acetazolamide
Common Ocular Events Blurred vision (5-10%)[4], Ocular discomfort (burning/stinging) (1.8-3.0%)[1], Blepharitis, dry eye, foreign body sensation (1-5%)[5]Transient myopia.
Common Systemic Events Bitter, sour, or unusual taste (5-10%)[4]Paresthesias (tingling in hands and feet), fatigue, malaise, nausea, vomiting, metallic taste, depression, kidney stones[3][6]
Serious Adverse Events Allergic reactions, chest pain, dyspnea (below 1%)[4]Stevens-Johnson syndrome, aplastic anemia, thrombocytopenia (rare), metabolic acidosis, electrolyte imbalances[3]

Experimental Protocols

The methodologies for clinical trials evaluating Brinzolamide and Acetazolamide for the treatment of glaucoma and ocular hypertension share common elements, although specific parameters may vary.

Typical Protocol for a Brinzolamide Clinical Trial

A representative study is a multicenter, double-masked, prospective, parallel-group trial[1].

  • Patient Population: Patients diagnosed with primary open-angle glaucoma or ocular hypertension. Inclusion criteria often specify a baseline IOP within a certain range (e.g., ≥ 22 mm Hg and ≤ 34 mm Hg)[7].

  • Study Design: Randomized, double-masked, active-controlled, parallel-group study.

  • Treatment Arms:

    • Brinzolamide 1.0% administered twice or three times a day.

    • Active comparator (e.g., Dorzolamide 2.0% three times a day or Timolol 0.5% twice a day)[1].

  • Duration: Typically 3 months[1].

  • Primary Endpoint: Diurnally corrected IOP reduction from baseline, assessed at peak and trough times[1].

  • Safety Assessments: Monitoring and recording of all adverse events, with a focus on ocular discomfort (burning and stinging) upon instillation[1].

Typical Protocol for an Acetazolamide Clinical Trial

Clinical trials for oral Acetazolamide in glaucoma often involve a carefully scheduled series of IOP measurements.

  • Patient Population: Patients with chronic glaucoma[2].

  • Study Design: Randomized, comparative study[2].

  • Treatment Arms:

    • Acetazolamide 500 mg sustained-release capsules once or twice a day.

    • Acetazolamide 250 mg tablets four times a day[2].

    • Placebo or no treatment control group.

  • Duration: Typically one week for each dosage regimen[2].

  • Primary Endpoint: Intraocular pressure measurements at scheduled intervals to assess the pressure-lowering effect[2].

  • Pharmacokinetic Assessments: Measurement of serum Acetazolamide concentrations to correlate with IOP reduction[2].

  • Safety Assessments: Monitoring for systemic side effects, including electrolyte imbalances and renal function.

cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Glaucoma Medications Screening->Washout Baseline Baseline IOP Measurement Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Brinzolamide) Randomization->GroupA GroupB Treatment Group B (e.g., Acetazolamide or Placebo) Randomization->GroupB Dosing Drug Administration (Specified Regimen) GroupA->Dosing GroupB->Dosing Monitoring Regular IOP Monitoring & Adverse Event Tracking Dosing->Monitoring Endpoint Primary Endpoint Analysis (IOP Reduction) Monitoring->Endpoint Safety Safety Profile Analysis Monitoring->Safety FollowUp Follow-up Visit Endpoint->FollowUp Safety->FollowUp

Figure 2: General Experimental Workflow for Glaucoma Clinical Trials.

Conclusion

Brinzolamide and Acetazolamide are both effective carbonic anhydrase inhibitors for the management of glaucoma. The choice between these two agents is largely dictated by the desired route of administration and the patient's tolerance for potential side effects.

  • Brinzolamide offers the advantage of topical administration, which minimizes systemic side effects and is generally well-tolerated locally. It demonstrates clinically significant IOP reduction and is a suitable option for long-term management of open-angle glaucoma and ocular hypertension.

  • Acetazolamide , administered orally, provides a potent and rapid reduction in IOP. However, its use is often limited by a higher incidence of systemic side effects. It is frequently employed for short-term management of acute rises in IOP or in cases where topical medications are insufficient.

Further research, including direct head-to-head clinical trials, would be beneficial to provide a more definitive comparison of the efficacy and safety of different carbonic anhydrase inhibitors, including the less-studied Sezolamide.

References

A Comparative Analysis of Topical Carbonic Anhydrase Inhibitors for Long-Term Glaucoma Management: Focus on Sezolamide, Dorzolamide, and Brinzolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of topical carbonic anhydrase inhibitors (CAIs), with a primary focus on Sezolamide and its more contemporary counterparts, dorzolamide (B1670892) and brinzolamide (B135381). The management of glaucoma, a chronic condition characterized by progressive optic neuropathy, necessitates therapeutic agents that offer sustained intraocular pressure (IOP) reduction with a favorable long-term safety profile. Topical CAIs achieve this by inhibiting carbonic anhydrase in the ciliary body, thereby reducing aqueous humor production. While this compound was one of the earlier developments in this class, dorzolamide and brinzolamide have become the more predominantly studied and prescribed agents. This document synthesizes available long-term clinical data, details experimental methodologies from key studies, and visualizes relevant biological pathways and workflows to aid in research and development.

Long-Term Efficacy: A Quantitative Comparison

The primary measure of long-term efficacy for glaucoma medications is their ability to maintain a consistent and significant reduction in intraocular pressure over extended periods. The following tables summarize the quantitative data from various long-term clinical trials involving topical CAIs. Data on this compound is limited in long-term studies; therefore, comparisons are primarily drawn from studies of dorzolamide and brinzolamide.

Table 1: Mean Intraocular Pressure (IOP) Reduction from Baseline in Long-Term Studies

DrugDosageMean IOP Reduction (mmHg)Duration of StudyComparator(s)
This compound 1.8%Tended to be slightly greater than dorzolamide6 daysDorzolamide
Dorzolamide 2% BID/TID3.6 - 5.1 mmHg3 months - 5 yearsTimolol (B1209231), Brinzolamide, Betaxolol
Brinzolamide 1% BID/TID2.7 - 3.9 mmHg18 monthsTimolol
Dorzolamide + Timolol 2%/0.5% BID4.3 mmHg5 yearsBrinzolamide + Timolol
Brinzolamide + Timolol 1%/0.5% BID4.3 mmHg5 yearsDorzolamide + Timolol

Note: IOP reduction can vary based on baseline IOP and patient population.

Table 2: Long-Term Safety and Tolerability Profile of Topical Carbonic Anhydrase Inhibitors

DrugCommon Adverse EventsDiscontinuation Rate Due to Adverse EventsStudy Duration
Dorzolamide Ocular burning/stinging, bitter taste, superficial punctate keratitis, ocular allergic reactions.[1][2]8% (when added to timolol)12 weeks
Brinzolamide Blurred vision, bitter taste, dry eye, foreign body sensation.[1][3]2.1% (monotherapy)6 months
Brinzolamide + Brimonidine Allergic conjunctivitis, eye irritation, ocular hyperemia.17.2%6 months

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key long-term studies cited in this guide.

The Brinzolamide Long-Term Therapy Study[4]
  • Objective: To establish the long-term safety and efficacy of brinzolamide 1.0% administered two or three times daily for primary open-angle glaucoma and ocular hypertension.

  • Study Design: An 18-month, multicenter, double-masked, parallel, controlled study.

  • Patient Population: Patients with primary open-angle glaucoma or ocular hypertension.

  • Intervention: Patients were randomized in a 2:2:1 ratio to receive brinzolamide 1.0% twice daily (BID), brinzolamide 1.0% three times daily (TID), or timolol 0.5% BID.

  • Primary Efficacy Endpoint: Intraocular pressure reduction from baseline.

  • Safety Assessments: Ocular and systemic adverse events were monitored throughout the study.

  • Key Procedures:

    • Comprehensive ophthalmic examinations, including IOP measurements, were conducted at baseline and at months 1, 3, 6, 9, 12, 15, and 18.

    • IOP was measured at 8:00 AM at each visit.

Dorzolamide and Brinzolamide Long-Term Comparison in Combination with Timolol[5]
  • Objective: To compare the long-term effects of dorzolamide 2% and brinzolamide 1%, each added to timolol 0.5%, on retrobulbar hemodynamics and intraocular pressure in open-angle glaucoma patients.

  • Study Design: A 5-year, prospective, randomized, observer-masked, parallel-group, single-center study.

  • Patient Population: Patients with primary open-angle glaucoma (POAG).

  • Intervention: Patients were randomized to receive either dorzolamide 2% twice daily plus timolol 0.5% once daily (DT group) or brinzolamide 1% twice daily plus timolol 0.5% once daily (BT group).

  • Primary Efficacy Endpoint: Mean change in resistivity index (RI) in the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCA) from baseline to month 60.

  • Secondary Efficacy Endpoint: Mean change in IOP from baseline.

  • Key Procedures:

    • Color Doppler imaging was used to measure blood flow velocities and resistivity indices in the retrobulbar vessels at baseline and annually.

    • IOP was measured at each visit.

Signaling Pathway and Experimental Workflow

Carbonic Anhydrase Inhibition in Aqueous Humor Production

The primary mechanism of action of topical CAIs is the reduction of aqueous humor secretion by the ciliary epithelium. This is achieved through the inhibition of carbonic anhydrase, a key enzyme in the production of bicarbonate ions, which are crucial for fluid transport.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Action CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase (CA-II, CA-IV) HCO3_H HCO3- + H+ H2CO3->HCO3_H Secretion Aqueous Humor Secretion HCO3_H->Secretion Bicarbonate-driven fluid transport Reduced_Secretion Reduced Aqueous Humor Secretion Topical_CAI Topical CAI (this compound, Dorzolamide, Brinzolamide) Inhibition Inhibition Topical_CAI->Inhibition Inhibition->H2CO3 Blocks conversion Lowered_IOP Lowered Intraocular Pressure Reduced_Secretion->Lowered_IOP

Caption: Mechanism of action of topical carbonic anhydrase inhibitors.

Generalized Experimental Workflow for a Long-Term Glaucoma Clinical Trial

The following diagram illustrates a typical workflow for a long-term clinical trial evaluating a topical glaucoma medication.

G Start Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Medications Start->Washout Baseline Baseline Measurements (IOP, Visual Field, etc.) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Topical CAI) Randomization->Treatment_A Treatment_B Control/Comparator Group B (e.g., Placebo or Active Control) Randomization->Treatment_B FollowUp Follow-up Visits (e.g., Months 1, 3, 6, 12, 18+) Treatment_A->FollowUp Treatment_B->FollowUp Data_Collection Data Collection at each visit (IOP, Adverse Events, etc.) FollowUp->Data_Collection Analysis Statistical Analysis (Efficacy and Safety Endpoints) FollowUp->Analysis Data_Collection->FollowUp Conclusion Conclusion on Long-Term Safety and Efficacy Analysis->Conclusion

Caption: Generalized workflow of a long-term glaucoma clinical trial.

Alternatives to Topical Carbonic Anhydrase Inhibitors

While topical CAIs are a valuable component of glaucoma management, a comprehensive understanding of the therapeutic landscape requires consideration of alternative treatment modalities. These are often used as first-line therapy or in combination with other agents.

Table 3: Comparison of Alternative Glaucoma Treatment Modalities

Treatment ClassExamplesMechanism of ActionLong-Term EfficacyCommon Long-Term Side Effects
Prostaglandin Analogs Latanoprost (B1674536), Travoprost, BimatoprostIncrease uveoscleral outflow of aqueous humor.Generally considered the most effective class for IOP reduction.Iris color change, eyelash growth, periorbital fat atrophy.
Beta-Blockers Timolol, BetaxololDecrease aqueous humor production.Effective, but may have systemic side effects.Bradycardia, bronchospasm, fatigue, depression.
Alpha-Adrenergic Agonists Brimonidine, ApraclonidineDecrease aqueous humor production and increase uveoscleral outflow.Effective, but high rate of ocular allergy.Allergic conjunctivitis, dry mouth, fatigue.
Rho Kinase Inhibitors NetarsudilIncrease trabecular meshwork outflow.Moderate IOP reduction.Conjunctival hyperemia, corneal verticillata, small petechial hemorrhages.
Laser Therapy Selective Laser Trabeculoplasty (SLT), Argon Laser Trabeculoplasty (ALT)Improves aqueous outflow through the trabecular meshwork.Efficacy may diminish over time, requiring repeat treatments.Transient IOP spikes, inflammation.
Minimally Invasive Glaucoma Surgery (MIGS) iStent, Hydrus, GoniotomyEnhance aqueous outflow through various mechanisms.Generally good safety profile with modest IOP reduction.Device malposition, transient hyphema.

Conclusion

Topical carbonic anhydrase inhibitors, including this compound, dorzolamide, and brinzolamide, represent a significant class of medications for the long-term management of glaucoma. While long-term data for this compound is sparse, extensive clinical research on dorzolamide and brinzolamide has established their sustained efficacy in lowering intraocular pressure and has characterized their safety profiles. Dorzolamide is associated with a higher incidence of ocular burning and stinging, whereas brinzolamide is more frequently associated with blurred vision.[1][2] The choice between these agents often depends on individual patient tolerance and response.

For drug development professionals, the evolution from early compounds like this compound to the current generation of topical CAIs highlights the ongoing need for therapies with improved efficacy, better tolerability, and enhanced patient convenience. Future research may focus on novel formulations to minimize local side effects, new drug delivery systems to improve bioavailability and reduce dosing frequency, and the development of combination therapies that target multiple pathways in glaucoma pathophysiology. The comprehensive data presented in this guide serves as a valuable resource for comparing existing therapies and informing the development of the next generation of glaucoma treatments.

References

A Comparative Analysis of the Side Effect Profiles of Topical Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the adverse effects associated with topical carbonic anhydrase inhibitors (CAIs), with a primary focus on dorzolamide (B1670892) and brinzolamide (B135381). No significant scientific literature or clinical data was found for a compound named "Sezolamide" in the context of topical CAIs.

This guide provides a comprehensive comparison of the side effect profiles of the two principal topical carbonic anhydrase inhibitors (CAIs) used in the management of elevated intraocular pressure (IOP): dorzolamide and brinzolamide. These agents are crucial in the therapeutic landscape for glaucoma and ocular hypertension.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the adverse effects, supporting experimental data, and the underlying mechanisms.

Carbonic anhydrase inhibitors function by decreasing the production of aqueous humor in the ciliary body of the eye, which in turn lowers intraocular pressure.[2][3] While systemic CAIs are associated with a range of significant side effects, the development of topical formulations has localized the drug's action, thereby reducing the incidence of systemic adverse events.[4][5][6] However, topical administration is not without its own profile of side effects, which are a critical consideration in patient adherence and treatment success.

Quantitative Comparison of Side Effect Profiles: Dorzolamide vs. Brinzolamide

The following table summarizes the reported incidence of common side effects for dorzolamide and brinzolamide based on data from comparative clinical studies.

Side Effect CategorySpecific Adverse EventDorzolamideBrinzolamideKey Findings and Citations
Ocular Discomfort Stinging/BurningReported more frequently and with greater severity.[7][8][9]Reported less frequently and with less severity.[7][8][9]Brinzolamide is generally better tolerated regarding ocular discomfort upon instillation.[8]
Visual Disturbances Blurred VisionLess frequent compared to brinzolamide.[7]More frequent, though often transient.[7] This is attributed to the suspension nature of the formulation.[9]While brinzolamide may cause more initial blurring, the duration is often similar to that of dorzolamide.[7]
Taste Alteration Bitter/Unusual TasteCommonly reported side effect.[1]Also a reported side effect, with some studies showing no significant difference in incidence compared to dorzolamide.[7]Both drugs can cause dysgeusia.[1][10][11]
Ocular Redness HyperemiaCan occur.Can occur, with some studies suggesting less redness compared to dorzolamide-timolol combination.[7]
Allergic Reactions Ocular AllergyCan manifest as red eye or eyelids.[2]Can also occur.Both are sulfonamide derivatives and should be used with caution in patients with sulfa allergies.[1][2]

Experimental Protocols for Assessing Ocular Side Effects

The evaluation of side effect profiles for topical CAIs in clinical trials typically involves a combination of patient-reported outcomes and objective clinical assessments. While specific protocols vary between studies, a general methodology can be outlined as follows:

  • Patient Screening and Baseline Assessment:

    • Inclusion and exclusion criteria are established.

    • A baseline assessment of ocular health is performed, including visual acuity, intraocular pressure, slit-lamp examination, and assessment of any pre-existing ocular symptoms.

  • Randomization and Blinding:

    • Patients are randomly assigned to receive one of the treatment agents (e.g., dorzolamide or brinzolamide).

    • Studies are often double-blind, where neither the patient nor the investigator knows which treatment is being administered.

  • Treatment Administration and Follow-up:

    • Patients are instructed on the proper administration of the eye drops.

    • Follow-up visits are scheduled at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Data Collection:

    • Patient-Reported Outcomes: Standardized questionnaires are used to capture the incidence, severity, and duration of subjective side effects such as stinging, burning, blurred vision, and unusual taste. Patients may be asked to rate the severity on a numerical scale.

    • Clinical Examinations: At each follow-up visit, objective signs of side effects are evaluated through:

      • Slit-lamp biomicroscopy: To assess for conjunctival hyperemia (redness), keratitis (corneal inflammation), and other signs of ocular surface irritation.

      • Visual acuity testing: To quantify any changes in vision.

      • Intraocular pressure measurement: To assess the efficacy of the treatment.

  • Data Analysis:

    • The incidence of each side effect is calculated for each treatment group.

    • Statistical analyses (e.g., chi-square tests, t-tests) are used to compare the side effect profiles of the different drugs.

Visualizing Methodologies and Mechanisms

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_data Data Collection & Analysis screening Patient Screening & Baseline Assessment randomization Randomization & Blinding screening->randomization treatment Treatment Administration randomization->treatment follow_up Scheduled Follow-up Visits treatment->follow_up patient_reported Patient-Reported Outcomes (Questionnaires) follow_up->patient_reported clinical_exam Objective Clinical Examinations follow_up->clinical_exam data_analysis Statistical Analysis patient_reported->data_analysis clinical_exam->data_analysis

Experimental Workflow for Side Effect Assessment

cai_mechanism cluster_ciliary Ciliary Epithelium cluster_aqueous Aqueous Humor Formation co2_h2o CO2 + H2O ca Carbonic Anhydrase co2_h2o->ca h2co3 H2CO3 (Carbonic Acid) h_hco3 H+ + HCO3- (Bicarbonate) h2co3->h_hco3 bicarbonate_secretion Bicarbonate Secretion h_hco3->bicarbonate_secretion ca->h2co3 fluid_transport Fluid Transport bicarbonate_secretion->fluid_transport aqueous_production Aqueous Humor Production fluid_transport->aqueous_production iop Reduced Intraocular Pressure aqueous_production->iop Leads to cai Topical CAI (e.g., Dorzolamide) cai->ca Inhibits

Mechanism of Action of Topical CAIs

side_effect_comparison cluster_dorzolamide Dorzolamide cluster_brinzolamide Brinzolamide d_stinging More Frequent Stinging/Burning d_blur Less Frequent Blurred Vision d_taste Bitter Taste b_stinging Less Frequent Stinging/Burning b_blur More Frequent Blurred Vision b_taste Bitter Taste common_side_effects Common Side Effects of Topical CAIs ocular_discomfort Ocular Discomfort common_side_effects->ocular_discomfort visual_disturbance Visual Disturbance common_side_effects->visual_disturbance systemic_effect Systemic Effect common_side_effects->systemic_effect ocular_discomfort->d_stinging ocular_discomfort->b_stinging visual_disturbance->d_blur visual_disturbance->b_blur systemic_effect->d_taste systemic_effect->b_taste

Comparison of Common Side Effect Categories

References

A Meta-Analysis of Topical Carbonic Anhydrase Inhibitors for Glaucoma: A Comparative Guide on Dorzolamide and Brinzolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving the topical carbonic anhydrase inhibitors (CAIs) Dorzolamide and Brinzolamide for the treatment of glaucoma. As "Sezolamide" did not yield relevant results in scientific literature, this analysis focuses on the two most prominent drugs in this class. This document synthesizes data from numerous studies to compare their performance against other key glaucoma medications, supported by detailed experimental data and methodologies.

**Executive Summary

Topical carbonic anhydrase inhibitors are a cornerstone in the management of glaucoma, primarily by reducing aqueous humor production to lower intraocular pressure (IOP). Dorzolamide and Brinzolamide are the two leading molecules in this class, available as monotherapy, in fixed-dose combinations, and as adjunctive therapy. This guide presents a comparative analysis of their efficacy, safety, and the methodologies of the clinical trials that form the basis of our current understanding.

Data Presentation: Comparative Efficacy in IOP Reduction

The following tables summarize the quantitative data on the IOP-lowering effects of Dorzolamide and Brinzolamide from various clinical trials and meta-analyses.

Table 1: Monotherapy and Adjunctive Therapy IOP Reduction

MedicationDosageBaseline IOP (mmHg)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)Study TypeComparator(s)
Dorzolamide 2%TID23.53.615.3%Clinical TrialN/A (Monotherapy)
Dorzolamide 2% (add-on to Timolol 0.5%)TID18.62.211.8%Clinical TrialN/A (Adjunctive)
Dorzolamide 2% (add-on to Latanoprost)BID/TID~19.73.919.7%Clinical TrialBrinzolamide
Brinzolamide 1%BID~26.54.316.1%Dose-response studyPlacebo
Brinzolamide 1% (add-on to Latanoprost)BID~14.61.510.3%Clinical TrialN/A (Adjunctive)
Brinzolamide 1% (add-on to Travoprost)Not SpecifiedNot SpecifiedNot Specified20-23.5% (after 1-3 months)Open-label studyN/A (Adjunctive)

Note: TID = three times daily, BID = twice daily. IOP reduction can vary based on baseline IOP and patient population.

Table 2: Comparative Efficacy from Meta-Analyses and Head-to-Head Trials

ComparisonKey FindingIOP Reduction DetailsNoteworthy Observations
Dorzolamide vs. Brinzolamide Equivalent IOP-lowering efficacy.[1]No significant difference in mean diurnal IOP at multiple time points (9 am, 12 pm, 4 pm).[1]Brinzolamide is associated with less ocular stinging and burning upon instillation.[2]
Topical CAIs vs. Timolol (β-blocker) Timolol generally shows a greater IOP-lowering effect as monotherapy.A meta-analysis reported a 17% IOP reduction for Brinzolamide versus 27% for Timolol.[1]CAIs are often used as adjunctive therapy to beta-blockers for enhanced IOP control.
Topical CAIs vs. Prostaglandin (B15479496) Analogs (e.g., Latanoprost) Prostaglandin analogs are generally more efficacious in lowering IOP.Prostaglandin analogs can increase uveoscleral outflow, while CAIs reduce aqueous production, providing a complementary mechanism of action when used together.Fixed-dose combinations of a CAI and a prostaglandin analog are available.
Topical CAIs vs. Brimonidine (α-agonist) Efficacy can be comparable, but dosing frequency can influence outcomes.Brinzolamide (BID) was superior to Brimonidine (BID) at some time points, while Brimonidine (TID) was more effective than Brinzolamide (TID) at others.[1]Brinzolamide had a lower incidence of ocular hyperemia compared to Brimonidine.[1]

Experimental Protocols

The methodologies of clinical trials evaluating Dorzolamide and Brinzolamide share common frameworks designed to ensure robust and comparable data. Below is a detailed description of a typical experimental protocol for a pivotal clinical trial.

A Representative Phase III, Randomized, Double-Masked, Active-Controlled Clinical Trial

  • Objective: To compare the IOP-lowering efficacy and safety of a topical carbonic anhydrase inhibitor (e.g., Dorzolamide 2% or Brinzolamide 1%) with an active comparator (e.g., Timolol 0.5%) in patients with open-angle glaucoma or ocular hypertension.

  • Study Design:

    • Phase: 3

    • Design: Randomized, double-masked, parallel-group, multicenter.

    • Duration: 3 to 12 months.

  • Patient Population:

    • Inclusion Criteria:

      • Age 18 years or older.

      • Diagnosis of open-angle glaucoma or ocular hypertension in at least one eye.

      • Baseline IOP within a specified range (e.g., 22-36 mmHg) after a washout period of any previous glaucoma medications.

      • Best-corrected visual acuity of a certain level (e.g., 20/100 or better).

      • Willingness to provide informed consent.

    • Exclusion Criteria:

      • History of hypersensitivity to sulfonamides or any component of the study medication.

      • Presence of angle-closure glaucoma.

      • Severe or uncontrolled systemic disease (e.g., renal or hepatic impairment).

      • Concurrent use of other medications that could affect IOP.

      • Previous glaucoma surgery in the study eye.

      • Pregnancy or lactation.

  • Randomization and Masking:

    • Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or the active comparator.

    • Both patients and investigators are masked to the treatment allocation. Study medications are supplied in identical packaging to maintain the mask.

  • Intervention:

    • Investigational Arm: Dorzolamide 2% or Brinzolamide 1% ophthalmic solution, one drop instilled in the affected eye(s) two or three times daily.

    • Active Comparator Arm: Timolol 0.5% ophthalmic solution, one drop instilled in the affected eye(s) twice daily.

  • Outcome Measures:

    • Primary Efficacy Endpoint: The mean change in diurnal IOP from baseline at a specified time point (e.g., 3 months). IOP is typically measured at multiple time points throughout the day (e.g., 8 AM, 10 AM, 4 PM).

    • Secondary Efficacy Endpoints:

      • Mean IOP at each time point.

      • Percentage of patients achieving a target IOP reduction (e.g., ≥20% from baseline).

    • Safety Endpoints:

      • Incidence of ocular and systemic adverse events.

      • Changes in visual acuity, slit-lamp biomicroscopy findings, and ophthalmoscopy.

      • Systemic safety parameters (e.g., vital signs, blood chemistry).

  • Statistical Analysis:

    • The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.

    • An analysis of covariance (ANCOVA) model is often used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of aqueous humor production and a typical clinical trial workflow, as specified.

G cluster_0 Ciliary Epithelium cluster_1 Pharmacological Intervention CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA-II) CO2_H2O->CA H2CO3 H2CO3 (Carbonic Acid) CA->H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Ion_Transport Ion Transporters (Na+/K+ ATPase, etc.) H_HCO3->Ion_Transport Secretion Aqueous Humor Secretion Ion_Transport->Secretion Dorzolamide_Brinzolamide Dorzolamide / Brinzolamide Dorzolamide_Brinzolamide->CA Inhibition

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

G Start Patient Screening Informed_Consent Informed Consent Start->Informed_Consent Washout Washout of Prior Medications Informed_Consent->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (e.g., Dorzolamide) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Timolol) Randomization->Treatment_B Follow_Up Follow-Up Visits (e.g., Month 1, 2, 3) Treatment_A->Follow_Up Treatment_B->Follow_Up Efficacy_Safety Efficacy and Safety Assessments Follow_Up->Efficacy_Safety Efficacy_Safety->Follow_Up Continue Treatment End_of_Study End of Study Visit Efficacy_Safety->End_of_Study Data_Analysis Data Analysis and Reporting End_of_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Analysis of Sezolamide and Other Topical Carbonic Anhydrase Inhibitors on Aqueous Humor Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the impact of Sezolamide (formerly MK-417) on aqueous humor flow, benchmarked against other prominent topical carbonic anhydrase inhibitors, dorzolamide (B1670892) and brinzolamide (B135381). The data presented is collated from peer-reviewed studies to facilitate an objective evaluation of these compounds for research and development purposes.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effect of this compound, dorzolamide, and brinzolamide on aqueous humor flow. It is important to note that the data for this compound is derived from studies conducted on rabbits, while the data for dorzolamide and brinzolamide are from human trials. This species difference should be a key consideration in any direct comparison.

Drug (Concentration)Animal ModelPercent Reduction in Aqueous Humor FlowKey Findings & Citations
This compound (MK-417) (2%) Rabbit35% at 1 hourA study in normotensive New Zealand white rabbits showed a peak reduction of 35% in aqueous humor flow one hour after topical administration.[1]
Dorzolamide (2%) Human13% (daytime), 9% (nighttime)In a study on normal human subjects, dorzolamide reduced daytime aqueous humor flow by 13% and nighttime flow by 9%.[2]
Dorzolamide (2%) Human17%Another study in human subjects reported a 17% reduction in aqueous humor flow with dorzolamide treatment.[3]
Brinzolamide (1%) HumanDaytime: 0.47 µL/min reduction, Nighttime: 0.16 µL/min reductionA comparative study in normal human subjects demonstrated that brinzolamide reduced aqueous flow during both day and night.

Experimental Protocols

A thorough understanding of the methodologies employed in these studies is critical for interpreting the comparative data.

This compound (MK-417) Study Protocol
  • Animal Model: The study utilized normotensive New Zealand white rabbits.[1]

  • Drug Administration: A 2% solution of this compound (MK-927) in 0.5% hydroxyethylcellulose was administered topically.[1]

  • Aqueous Humor Flow Measurement: The clearance of sulfacetamide (B1682645) was used to determine the rate of aqueous humor flow.[1] This method involves measuring the rate at which a topically applied tracer is cleared from the anterior chamber, which is proportional to the aqueous humor flow rate.

Dorzolamide and Brinzolamide Study Protocols (General)
  • Human Subjects: Studies on dorzolamide and brinzolamide were typically conducted on healthy human volunteers or patients with ocular hypertension or glaucoma.[2][3]

  • Drug Administration: Commercially available ophthalmic solutions of dorzolamide 2% and brinzolamide 1% were used, administered topically.

  • Aqueous Humor Flow Measurement: Fluorophotometry is the standard method used in human studies. This technique involves the topical application of a fluorescent tracer (e.g., fluorescein) and measuring its dilution in the anterior chamber over time with a specialized fluorophotometer to calculate the aqueous humor flow rate.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of carbonic anhydrase inhibitors and a typical experimental workflow.

cluster_CiliaryEpithelium Ciliary Epithelium cluster_DrugAction Drug Action cluster_Outcome Physiological Outcome CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H ReducedFlow Reduced Aqueous Humor Flow Reduced IOP Secretion Aqueous Humor Secretion HCO3_H->Secretion Ion Transport This compound This compound / Other CAIs This compound->H2CO3 Inhibits

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

cluster_Workflow Experimental Workflow cluster_Methods Measurement Techniques Subject Subject Recruitment (Human/Animal) Baseline Baseline Aqueous Flow Measurement Subject->Baseline DrugAdmin Topical Drug Administration Baseline->DrugAdmin Fluoro Fluorophotometry (Humans) Baseline->Fluoro e.g. Clearance Tracer Clearance (Animals) Baseline->Clearance e.g. PostDose Post-Dose Aqueous Flow Measurement DrugAdmin->PostDose Analysis Data Analysis and Comparison PostDose->Analysis PostDose->Fluoro e.g. PostDose->Clearance e.g.

References

The Additive Effect of Topical Carbonic Anhydrase Inhibitors and Prostaglandin Analogs in Glaucoma Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the additive therapeutic effects of combining a topical carbonic anhydrase inhibitor (CAI) with a prostaglandin (B15479496) analog (PGA) for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. While this guide is conceptualized around Sezolamide, a specific CAI, the presented experimental data utilizes dorzolamide (B1670892), a widely studied topical CAI, as a representative agent due to the limited availability of specific combination trial data for this compound. The findings are intended to offer insights into the synergistic potential of these two drug classes.

Quantitative Data Summary

The combination of a topical CAI and a PGA has been shown to provide a statistically significant additional reduction in IOP compared to monotherapy with a PGA alone. The following table summarizes the additive effect observed in a clinical study where dorzolamide was added to a latanoprost (B1674536) regimen in patients with inadequately controlled IOP.

Treatment GroupMean Additional IOP Reduction (mm Hg)Percentage of Additional IOP Reduction
Latanoprost + Dorzolamide3.919.7%
Latanoprost + Beta-blockers2.012.3%
Latanoprost + Brimonidine2.09.3%

Data from a retrospective interventional case series evaluating adjunctive therapy with latanoprost.[1]

Experimental Protocols

The following is a representative experimental protocol for a clinical trial designed to evaluate the additive IOP-lowering effect of a topical carbonic anhydrase inhibitor when added to a prostaglandin analog.

Study Design: A prospective, randomized, double-masked, parallel-group, multicenter clinical trial.

Participant Population:

  • Inclusion Criteria: Patients aged 18 years or older diagnosed with primary open-angle glaucoma or ocular hypertension. IOP not adequately controlled on a stable monotherapy regimen with a prostaglandin analog for at least four weeks.

  • Exclusion Criteria: History of hypersensitivity to any of the study medications, presence of other ocular diseases affecting IOP, and recent ocular surgery.

Treatment Regimen:

  • Screening Phase: Patients undergo a washout period for any existing IOP-lowering medications other than their current prostaglandin analog. Baseline IOP is measured.

  • Randomization: Eligible patients are randomly assigned to one of two treatment groups:

    • Group A (Combination Therapy): Continue with the once-daily evening dose of the prostaglandin analog and receive a twice-daily dose of the topical carbonic anhydrase inhibitor (e.g., dorzolamide 2%).

    • Group B (Monotherapy Control): Continue with the once-daily evening dose of the prostaglandin analog and receive a twice-daily dose of a placebo.

  • Follow-up: Patients are evaluated at baseline, week 2, week 6, and week 12.

Efficacy Endpoint:

  • Primary Endpoint: The mean change in diurnal IOP from baseline at week 12.

  • Secondary Endpoints: The proportion of patients achieving a target IOP reduction of >20% from baseline.

Safety and Tolerability Assessments:

  • Adverse events are recorded at each visit.

  • Ocular comfort and tolerability are assessed using a standardized questionnaire.

  • Slit-lamp biomicroscopy and visual acuity are monitored throughout the study.

IOP Measurement:

  • IOP is measured in triplicate at 8 am, 12 pm, and 4 pm at each study visit using a calibrated Goldmann applanation tonometer. The mean of the three readings is used for analysis.

Visualizations

Signaling Pathways for IOP Reduction

cluster_0 Prostaglandin Analog Pathway cluster_1 Carbonic Anhydrase Inhibitor Pathway Prostaglandin Analog Prostaglandin Analog FP Receptor Activation FP Receptor Activation Prostaglandin Analog->FP Receptor Activation Matrix Metalloproteinase Upregulation Matrix Metalloproteinase Upregulation FP Receptor Activation->Matrix Metalloproteinase Upregulation Extracellular Matrix Remodeling Extracellular Matrix Remodeling Matrix Metalloproteinase Upregulation->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Lowered Intraocular Pressure Lowered Intraocular Pressure Increased Uveoscleral Outflow->Lowered Intraocular Pressure This compound (CAI) This compound (CAI) Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition This compound (CAI)->Carbonic Anhydrase Inhibition Reduced Bicarbonate Production Reduced Bicarbonate Production Carbonic Anhydrase Inhibition->Reduced Bicarbonate Production Decreased Aqueous Humor Secretion Decreased Aqueous Humor Secretion Reduced Bicarbonate Production->Decreased Aqueous Humor Secretion Decreased Aqueous Humor Secretion->Lowered Intraocular Pressure

Caption: Dual mechanisms of IOP reduction.

Experimental Workflow for Evaluating Additive Effect

Patient Screening Patient Screening Baseline IOP Measurement Baseline IOP Measurement Patient Screening->Baseline IOP Measurement Randomization Randomization Baseline IOP Measurement->Randomization Group A Combination Therapy (PGA + this compound) Randomization->Group A Group B Monotherapy (PGA + Placebo) Randomization->Group B Follow-up Visits Weeks 2, 6, 12 IOP Measurement Group A->Follow-up Visits Group B->Follow-up Visits Data Analysis Compare IOP Change Between Groups Follow-up Visits->Data Analysis

Caption: Clinical trial workflow.

Concluding Remarks

The combination of a topical carbonic anhydrase inhibitor, such as this compound, with a prostaglandin analog represents a rational and effective therapeutic strategy for lowering intraocular pressure in patients who do not achieve their target IOP with monotherapy. The distinct mechanisms of action of these two drug classes—PAs enhancing aqueous humor outflow and CAIs reducing aqueous humor production—result in a synergistic effect that provides a more robust and clinically meaningful reduction in IOP.[2][3] This approach is a cornerstone of multi-drug therapy for glaucoma, aiming to preserve vision by effectively managing a key risk factor for disease progression. Future studies specifically evaluating this compound in combination with various prostaglandin analogs will be valuable in further defining its role in the glaucoma treatment paradigm.

References

Benchmarking Sezolamide: A Comparative Guide to Carbonic Anhydrase Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the carbonic anhydrase (CA) inhibition potency of Sezolamide. Due to the limited publicly available data on this compound's specific inhibitory activity, this document serves as a comparative template. It outlines the necessary experimental data and protocols by comparing established carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide (B1670892), and Brinzolamide. The presented data for these benchmark compounds offers a reference for the expected performance of a potent carbonic anhydrase inhibitor.

Comparative Inhibition Potency

The inhibitory potency of a compound against carbonic anhydrase is typically measured by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes the reported inhibition data for our benchmark inhibitors against key human carbonic anhydrase (hCA) isoforms.

InhibitorhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IV (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound Data not availableData not availableData not availableData not availableData not available
Acetazolamide6.765.85 - 12[1][2]74[2]75.36[3]43.86[3]
Dorzolamide600[4]0.18 - 1.9[4][5]6.9 - 31[4][5]>10000[6]8500
Brinzolamide>10000[6]3.19[7][8]370.8[6]55.7[6]9.1[6]

Note: The data presented is a compilation from various sources and methodologies. Direct comparison should be made with caution. Kᵢ and IC₅₀ values are presented as found in the literature.

Experimental Protocols

To determine the carbonic anhydrase inhibition potency of this compound, standardized experimental protocols are essential. The following are widely accepted methods:

Stopped-Flow CO₂ Hydration Assay

This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase and its inhibition.

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The reaction is monitored using a pH indicator dye in a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • Test inhibitor (this compound) and reference inhibitors (e.g., Acetazolamide)

  • CO₂-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., Phenol Red, 0.2 mM)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme and the inhibitor at various concentrations in the assay buffer.

  • Pre-incubate the enzyme and inhibitor solutions for a specified time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short period (10-100 seconds).

  • Calculate the initial rates of the enzymatic reaction.

  • Determine the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data.

Colorimetric Esterase Assay

This is a high-throughput-compatible method that utilizes the esterase activity of some carbonic anhydrase isoforms.

Principle: This assay measures the inhibition of the CA-catalyzed hydrolysis of an ester substrate, such as 4-nitrophenyl acetate (B1210297) (4-NPA), which releases a chromogenic product (4-nitrophenol). The rate of formation of the colored product is monitored spectrophotometrically.

Materials:

  • Purified recombinant human carbonic anhydrase (e.g., hCA II)

  • Test inhibitor (this compound) and a known CA inhibitor (e.g., Acetazolamide)

  • 4-Nitrophenyl acetate (4-NPA) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Add the assay buffer, test compound dilutions, and CA enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the 4-NPA substrate to all wells.

  • Measure the absorbance at 405 nm in kinetic mode for a set period.

  • Calculate the initial reaction velocity for each well.

  • Determine the percent inhibition for each inhibitor concentration and plot a dose-response curve to calculate the IC₅₀ value.

Visualizing Methodologies and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Set up Assay Plate (Enzyme, Inhibitor, Buffer) reagent_prep->plate_setup compound_prep Prepare Inhibitor Dilutions (this compound, Controls) compound_prep->plate_setup pre_incubation Pre-incubate (10-15 min) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement Measure Signal (Absorbance/pH change) reaction_init->measurement calc_velocity Calculate Reaction Velocity measurement->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response determine_potency Determine IC50/Ki Value dose_response->determine_potency

Caption: Experimental workflow for determining carbonic anhydrase inhibition potency.

carbonic_anhydrase_pathway cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_inhibition Inhibition CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration CA Carbonic Anhydrase (CA) H2CO3->CO2 Dehydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 HCO3->H2CO3 Blocked_CA Inactive CA-Inhibitor Complex CA->Blocked_CA Inhibitor CA Inhibitor (e.g., this compound) Inhibitor->CA

References

A Comparative Analysis of Sezolamide and Timolol Combination Therapy for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sezolamide and Timolol (B1209231) combination therapy for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. This analysis is supported by experimental data from clinical studies, details on relevant experimental protocols, and visualizations of the underlying pharmacological mechanisms and clinical trial workflows.

Executive Summary

The combination of this compound, a topical carbonic anhydrase inhibitor, and Timolol, a non-selective beta-adrenergic antagonist, represents a potent therapeutic strategy for lowering intraocular pressure. By targeting two distinct mechanisms involved in aqueous humor production, this combination therapy offers a synergistic effect, resulting in greater IOP reduction than can be achieved with either agent alone. Clinical evidence demonstrates that the addition of this compound to Timolol therapy provides a statistically significant enhancement in ocular hypotensive efficacy.

Data Presentation: Efficacy of Combination Therapy

The following table summarizes the quantitative data on the intraocular pressure (IOP) lowering effects of this compound and Timolol combination therapy compared to Timolol monotherapy.

Treatment GroupBaseline IOP (mmHg) on Timolol 0.5%Additional Mean IOP Reduction from Baseline (%)Statistical Significance (p-value)
This compound 1.8% + Timolol 0.5%≥ 228.0% - 15.5%< 0.05 at all time points
Placebo + Timolol 0.5%≥ 22Not statistically significant> 0.05

Data extracted from a three-center, double-masked, randomized, placebo-controlled, parallel study involving 36 patients with primary open-angle glaucoma or ocular hypertension.[1]

Experimental Protocols

Randomized Controlled Clinical Trial for Add-on Therapy

This protocol outlines the methodology for a clinical trial designed to evaluate the efficacy and safety of an add-on therapy to an existing treatment regimen for glaucoma.

Objective: To determine the additional IOP-lowering effect of this compound 1.8% when added to a stable regimen of Timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension.

Study Design: A three-center, double-masked, randomized, placebo-controlled, parallel-group study.

Participant Inclusion Criteria:

  • Diagnosis of bilateral primary open-angle glaucoma or ocular hypertension.

  • Currently receiving Timolol 0.5% twice daily.

  • Morning IOP of ≥ 22 mmHg in both eyes, 2-4 hours after the morning dose of Timolol.

Treatment Protocol:

  • Run-in Period: Patients continue their existing therapy of Timolol 0.5% twice daily. Baseline IOP is established through a 12-hour diurnal curve on Day 1.

  • Randomization: Eligible patients are randomly assigned to one of two treatment groups:

    • Group A: this compound 1.8% ophthalmic solution, one drop twice daily, in addition to Timolol 0.5% twice daily.

    • Group B: Placebo ophthalmic solution, one drop twice daily, in addition to Timolol 0.5% twice daily.

  • Treatment Duration: 2 weeks.

  • Outcome Measures:

    • Primary Efficacy Endpoint: The change in IOP from baseline (Day 1, on Timolol alone) at various time points on Day 15 (after 2 weeks of combination therapy). IOP measurements are taken at hours 1, 2, 4, and 8 post-morning dose.

    • Secondary Efficacy Endpoints: IOP measurements on Day 2 and Day 8 at 8 a.m. and 9 a.m.

    • Safety and Tolerability: Assessment of adverse events, including ocular and systemic side effects, at each study visit.

Statistical Analysis:

  • A comparison of the mean change in IOP from baseline between the this compound/Timolol group and the Placebo/Timolol group is performed using an appropriate statistical test, such as an analysis of covariance (ANCOVA), with baseline IOP as a covariate.

  • A p-value of < 0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Signaling Pathways

G cluster_timolol Timolol Pathway cluster_this compound This compound Pathway cluster_outcome Physiological Outcome timolol Timolol beta_receptor β-Adrenergic Receptor (Ciliary Epithelium) timolol->beta_receptor Blocks ac Adenylate Cyclase beta_receptor->ac Stimulates camp cAMP ac->camp Converts ATP to aq_prod_t Aqueous Humor Production camp->aq_prod_t Stimulates iop Reduced Intraocular Pressure (IOP) aq_prod_t->iop Decreased This compound This compound ca Carbonic Anhydrase (Ciliary Epithelium) This compound->ca Inhibits bicarb Bicarbonate (HCO3-) ca->bicarb Catalyzes Formation aq_prod_s Aqueous Humor Production bicarb->aq_prod_s Drives aq_prod_s->iop Decreased

Caption: Signaling pathways for Timolol and this compound in reducing IOP.

Experimental Workflow: Clinical Trial

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (2 Weeks) cluster_followup Follow-up & Analysis p_screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent p_screening->informed_consent baseline Baseline Visit (Day 1) - 12-hour Diurnal IOP Curve (Timolol Monotherapy) informed_consent->baseline randomize Randomization baseline->randomize group_a Group A: This compound + Timolol randomize->group_a group_b Group B: Placebo + Timolol randomize->group_b visit_2_8 Follow-up Visits (Day 2 & Day 8) - IOP Measurement group_a->visit_2_8 group_b->visit_2_8 visit_15 Final Visit (Day 15) - 12-hour Diurnal IOP Curve visit_2_8->visit_15 data_analysis Data Analysis - Compare IOP Reduction visit_15->data_analysis

Caption: Workflow of a randomized clinical trial for add-on therapy.

Logical Relationship: Synergistic Effect

G cluster_drugs Therapeutic Agents cluster_mechanisms Mechanisms of Action cluster_outcome Combined Effect timolol Timolol (Beta-Blocker) mech_t Reduces cAMP-stimulated Aqueous Humor Production timolol->mech_t This compound This compound (Carbonic Anhydrase Inhibitor) mech_s Reduces Bicarbonate-driven Aqueous Humor Production This compound->mech_s synergy Synergistic Reduction in Aqueous Humor Production mech_t->synergy mech_s->synergy iop_reduction Enhanced IOP Reduction synergy->iop_reduction

Caption: Logical relationship of the synergistic effect of combination therapy.

Conclusion

The combination of this compound and Timolol offers a compelling therapeutic option for the management of glaucoma and ocular hypertension. The distinct and complementary mechanisms of action result in a synergistic reduction of intraocular pressure, which is a critical factor in preventing the progression of glaucomatous optic neuropathy. The favorable efficacy and safety profile observed in clinical studies support the use of this combination therapy in patients who require additional IOP lowering beyond that achieved with monotherapy. Future research may focus on long-term efficacy, patient-reported outcomes, and direct comparative studies with other fixed-combination therapies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Sezolamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of chemical compounds, including proper disposal. Sezolamide, a sulfonamide-based carbonic anhydrase inhibitor, requires meticulous handling from initial experimentation to final disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling

Before initiating any disposal protocol, consult the Safety Data Sheet (SDS) for this compound (Acetazolamide) and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat is mandatory. For handling large quantities or in situations with potential for dust generation, additional respiratory protection may be necessary.

Handling Precautions:

  • Avoid creating dust when handling the solid form of this compound.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Prevent contact with skin, eyes, and clothing.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

This compound (Acetazolamide) Properties for Disposal Consideration

A thorough understanding of this compound's chemical and physical properties is crucial for its safe disposal. The following table summarizes key data for Acetazolamide, the active ingredient in this compound.

PropertyValueCitation
Molecular Formula C₄H₆N₄O₃S₂[2]
Molecular Weight 222.25 g/mol [2]
Appearance White to yellowish-white crystalline powder[3]
Melting Point ~255°C (with decomposition)[4]
Solubility in Water Very slightly soluble (~0.7 mg/mL)[3][5]
Solubility in Organic Solvents - DMSO: ~15-44 mg/mL- Dimethylformamide (DMF): ~15 mg/mL- Ethanol: Slightly soluble[2][6]
pH of Optimum Stability Approximately 4[1]
pKa 7.2[5]

Experimental Protocol: In-Lab Chemical Degradation

For small quantities of this compound waste generated during research, chemical degradation through hydrolysis can be an effective preliminary step before collection by an environmental health and safety (EHS) provider. Acetazolamide is known to undergo hydrolysis under acidic and basic conditions.

Objective: To hydrolyze this compound into more readily disposable, less biologically active compounds.

Materials:

  • This compound waste (solid or in solution)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beakers or flasks

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a suitable solvent like DMSO, as it is sparingly soluble in aqueous solutions.[2]

  • Basification: Slowly add 1 M sodium hydroxide solution to the this compound solution while stirring. This will initiate basic hydrolysis.

  • Heating (Optional but Recommended): Gently heat the solution to accelerate the degradation process. Monitor the reaction to prevent splashing or boiling over.

  • Monitoring: Periodically check the pH of the solution. Maintain a basic pH (e.g., >10) for a sufficient duration to ensure hydrolysis. Studies on similar sulfonamides suggest that degradation can occur over several hours to days, depending on the temperature and pH.[1]

  • Neutralization: After the degradation period, allow the solution to cool to room temperature. Carefully neutralize the solution by slowly adding 1 M hydrochloric acid while stirring. Monitor the pH closely, aiming for a final pH between 6.0 and 8.0. Be cautious as neutralization reactions can be exothermic.

  • Collection: Transfer the neutralized solution to a designated hazardous waste container.

  • Labeling: Clearly label the container with "Neutralized this compound Waste" and list all components, including the degradation products if known, and the solvents used.

  • Final Disposal: Arrange for pickup of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.

Disposal Workflow and Logical Relationships

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process and procedural flow.

G cluster_start Start: this compound Waste Generation cluster_assessment Waste Characterization and Segregation cluster_treatment In-Lab Treatment (for Small Quantities) cluster_collection Waste Collection and Storage cluster_disposal Final Disposal start This compound Waste (Solid, Solution, Contaminated Labware) assess Assess Waste Type and Quantity start->assess degrade Chemical Degradation (Hydrolysis) assess->degrade Small Quantity & Lab Protocol Approved collect_direct Collect in Designated Hazardous Waste Container assess->collect_direct Large Quantity or No In-Lab Treatment neutralize Neutralize Solution degrade->neutralize collect_treated Collect Treated Waste in Designated Container neutralize->collect_treated label_waste Label Container Accurately collect_direct->label_waste collect_treated->label_waste store Store in Satellite Accumulation Area label_waste->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Signaling Pathways in Disposal Decision-Making

The decision-making process for this compound disposal can be visualized as a signaling pathway, where initial conditions trigger a cascade of procedural steps.

G cluster_trigger Initial Trigger cluster_evaluation Evaluation Phase cluster_pathways Disposal Pathways cluster_actions Action Steps cluster_outcome Final Outcome trigger Expired or Unused This compound evaluate Evaluate Quantity and Form trigger->evaluate path_a Pathway A: Direct Collection evaluate->path_a Large Quantity path_b Pathway B: In-Lab Treatment evaluate->path_b Small Quantity action_a1 Segregate and Containerize path_a->action_a1 action_b1 Chemical Degradation path_b->action_b1 outcome Safe and Compliant Disposal via EHS action_a1->outcome action_b2 Neutralization action_b1->action_b2 action_b3 Containerize action_b2->action_b3 action_b3->outcome

Caption: Signaling pathway for this compound disposal decision-making.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and contributing to a safer research environment.

References

Essential Safety and Logistical Information for Handling Sezolamide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Researchers, scientists, and drug development professionals handling Sezolamide should treat it as a potentially hazardous substance. As an investigational compound, its toxicological properties have not been fully elucidated. Therefore, stringent adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form or creating solutions.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Hygiene:

  • Avoid all personal contact with the substance, including inhalation of dust or aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards associated with analogous compounds.

Body Part Personal Protective Equipment Rationale
Respiratory For powdered solid: A NIOSH-approved N95 or higher-rated respirator should be used to prevent inhalation of dust particles. For solutions: Generally not required if handled within a fume hood.Protects against inhalation of fine particles which could have unknown respiratory effects.
Eyes and Face Chemical safety goggles with side shields are mandatory. A full-face shield is recommended when there is a significant risk of splashes.Protects eyes from contact with dust or splashes of solutions, which may cause irritation or unknown ocular effects.
Hands Two pairs of chemically resistant gloves (e.g., nitrile) should be worn. The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination.Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.
Body A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs should be worn.Protects skin and personal clothing from contamination.
Feet Closed-toe shoes that fully cover the feet are required. Shoe covers may be necessary depending on the scale of work and institutional protocols.Protects feet from spills.

Operational Plan for Handling this compound

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Store in a secure, designated area with restricted access, away from incompatible materials. Follow any specific storage temperature requirements if provided by the supplier.

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation activities within a chemical fume hood to minimize inhalation exposure.

  • Use a disposable weighing paper or boat.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Use:

  • Handle all solutions containing this compound with the same precautions as the solid material.

  • Clearly label all vessels containing this compound.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE as outlined above.

    • For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate the spill area with an appropriate cleaning agent (e.g., a detergent solution), followed by a rinse with water.[1]

    • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, should be considered hazardous pharmaceutical waste.

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatible.

  • Disposal Route: All this compound waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[2][3] Do not dispose of this compound down the drain or in the regular trash.[4]

Workflow for Handling this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_eng Prepare Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_weigh Weighing/Solution Preparation prep_eng->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate and Package Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Stream cleanup_waste->cleanup_dispose post_ppe Doff and Dispose of PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。